ITF5924
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C21H18F2N8O |
|---|---|
Poids moléculaire |
436.4 g/mol |
Nom IUPAC |
N-[4-[1-[[4-[5-(difluoromethyl)-1,3,4-oxadiazol-2-yl]phenyl]methyl]triazol-4-yl]phenyl]-4,5-dihydro-1H-imidazol-2-amine |
InChI |
InChI=1S/C21H18F2N8O/c22-18(23)20-29-28-19(32-20)15-3-1-13(2-4-15)11-31-12-17(27-30-31)14-5-7-16(8-6-14)26-21-24-9-10-25-21/h1-8,12,18H,9-11H2,(H2,24,25,26) |
Clé InChI |
TYHUIOMFTMEPGK-UHFFFAOYSA-N |
SMILES canonique |
C1CN=C(N1)NC2=CC=C(C=C2)C3=CN(N=N3)CC4=CC=C(C=C4)C5=NN=C(O5)C(F)F |
Origine du produit |
United States |
Foundational & Exploratory
ITF5924: A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
ITF5924 is a potent and highly selective inhibitor of histone deacetylase 6 (HDAC6), a class IIb histone deacetylase that is primarily localized in the cytoplasm. Unlike other HDACs, which predominantly act on histone proteins to regulate gene expression, HDAC6 has a unique substrate profile that includes non-histone proteins such as α-tubulin and Hsp90. By deacetylating these substrates, HDAC6 plays a crucial role in a variety of cellular processes, including cell motility, protein quality control, and signal transduction. The dysregulation of HDAC6 activity has been implicated in the pathogenesis of various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions. This has positioned HDAC6 as a promising therapeutic target for the development of novel drugs.
This compound belongs to a class of compounds characterized by a difluoromethyl-1,3,4-oxadiazole (DFMO) moiety. This chemical feature is central to its mechanism of action, acting as a slow-binding substrate analog that undergoes an enzyme-catalyzed ring-opening reaction within the active site of HDAC6. This leads to the formation of a tight and long-lived enzyme-inhibitor complex, resulting in potent and sustained inhibition of the enzyme's activity.
This technical guide provides an in-depth overview of the discovery, synthesis, and preclinical characterization of this compound, intended for researchers, scientists, and professionals involved in drug development.
Data Presentation
In Vitro Activity of this compound
| Parameter | Value | Reference |
| HDAC6 IC50 | 7.7 nM | [1] |
Note: Further quantitative data on the cellular activity of this compound in specific cancer cell lines and in vivo efficacy studies are not yet publicly available in comprehensive tables. The provided IC50 value represents its direct enzymatic inhibition.
Discovery and Development Workflow
The discovery of a selective HDAC6 inhibitor like this compound typically follows a structured workflow designed to identify, optimize, and validate a lead candidate for preclinical development.
Synthesis Pathway
The synthesis of this compound involves the construction of the core difluoromethyl-1,3,4-oxadiazole heterocyclic ring system. While a specific, detailed protocol for this compound is proprietary, a representative synthesis for a closely related 2,5-disubstituted-1,3,4-oxadiazole is presented below. This pathway illustrates the key chemical transformations involved in forming the central oxadiazole ring.
The general synthesis involves the conversion of a starting carboxylic acid to an acid hydrazide, which is then cyclized with another carboxylic acid derivative in the presence of a dehydrating agent to form the 1,3,4-oxadiazole (B1194373) ring.
Experimental Protocols
Representative Synthesis of a 2,5-disubstituted-1,3,4-oxadiazole
This protocol describes a general method for the synthesis of a 2,5-disubstituted-1,3,4-oxadiazole, which is the core structure of this compound.
Step 1: Synthesis of Pyridine-2-carbohydrazide
-
To a solution of methyl pyridine-2-carboxylate (1.0 eq) in ethanol, add hydrazine (B178648) hydrate (B1144303) (2.0 eq).
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Wash the resulting solid with cold diethyl ether and dry to obtain pyridine-2-carbohydrazide.
Step 2: Synthesis of 2-(5-(difluoromethyl)-1,3,4-oxadiazol-2-yl)pyridine
-
To a solution of pyridine-2-carbohydrazide (1.0 eq) in a suitable solvent such as toluene (B28343) or dioxane, add difluoroacetic anhydride (1.2 eq).
-
Add a dehydrating agent, such as phosphorus oxychloride (POCl3) or triphenylphosphine (B44618) (PPh3) with a halogenating agent (e.g., CCl4), to the reaction mixture.
-
Reflux the mixture for 8-12 hours, monitoring by TLC.
-
Upon completion, cool the reaction to room temperature and carefully quench with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield the desired 2-(5-(difluoromethyl)-1,3,4-oxadiazol-2-yl)pyridine.
HDAC6 Inhibition Assay Protocol (Fluorogenic)
This assay is used to determine the in vitro potency of this compound against HDAC6.
-
Prepare Reagents:
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2.
-
HDAC6 Enzyme: Recombinant human HDAC6 diluted in assay buffer.
-
Substrate: Fluorogenic HDAC6 substrate (e.g., Boc-Lys(Ac)-AMC) diluted in assay buffer.
-
Inhibitor (this compound): Prepare a stock solution in DMSO and perform serial dilutions in assay buffer.
-
Developer Solution: A solution containing a trypsin-like protease and a stop solution (e.g., Trichostatin A).
-
-
Assay Procedure:
-
Add 25 µL of the serially diluted this compound or vehicle control (DMSO) to the wells of a 96-well black plate.
-
Add 50 µL of the HDAC6 enzyme solution to each well.
-
Incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding 25 µL of the substrate solution to each well.
-
Incubate the plate at 37°C for 60 minutes.
-
Stop the reaction by adding 50 µL of the developer solution to each well.
-
Incubate the plate at room temperature for 15 minutes to allow for the development of the fluorescent signal.
-
-
Data Analysis:
-
Measure the fluorescence intensity using a microplate reader (Excitation: 360 nm, Emission: 460 nm).
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cellular Proliferation Assay (MTT Assay)
This assay is used to assess the effect of this compound on the viability of cancer cell lines.
-
Cell Culture:
-
Culture cancer cells in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
-
Assay Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or vehicle control (DMSO) for 72 hours.
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of viability versus the logarithm of the drug concentration and determine the IC50 value.
-
Signaling Pathway
This compound exerts its biological effects by selectively inhibiting HDAC6, which leads to the hyperacetylation of its downstream substrates. The primary and most well-characterized substrate of HDAC6 is α-tubulin. Increased acetylation of α-tubulin affects microtubule dynamics and stability, which in turn impacts various cellular processes, including cell migration and protein trafficking. Another key substrate of HDAC6 is the chaperone protein Hsp90. Inhibition of HDAC6 leads to Hsp90 hyperacetylation, which can impair its chaperone function, leading to the degradation of client proteins, many of which are oncoproteins.
References
Early In Vitro Studies of ITF5924: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
ITF5924, also known as Givinostat, is a potent and highly selective inhibitor of histone deacetylase 6 (HDAC6). Early in vitro studies have been instrumental in elucidating its mechanism of action and therapeutic potential, particularly its anti-inflammatory and epigenetic modulatory effects. This technical guide provides a comprehensive overview of the core in vitro findings, including quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved.
Core In Vitro Activities of this compound
This compound exhibits a range of biological activities in vitro, primarily stemming from its potent inhibition of HDAC6. These activities include direct enzyme inhibition, modulation of inflammatory responses, and effects on cellular protein acetylation.
Quantitative Data Summary
The following tables summarize the key quantitative data from early in vitro studies of this compound.
Table 1: HDAC6 Inhibition
| Parameter | Value | Reference |
| IC₅₀ | 7.7 nM | [1] |
Table 2: Inhibition of Pro-inflammatory Cytokine Production in LPS-Stimulated Human PBMCs
| Cytokine | IC₅₀ | Reference |
| TNF-α | 10 - 22 nM | The Histone Deacetylase Inhibitor ITF2357 Reduces Production of Pro-Inflammatory Cytokines In Vitro and Systemic Inflammation In Vivo - PMC (nih.gov) |
| IL-1β | 12.5 - 25 nM | The Histone Deacetylase Inhibitor ITF2357 Reduces Production of Pro-Inflammatory Cytokines In Vitro and Systemic Inflammation In Vivo - PMC (nih.gov) |
| IFN-γ | 25 nM | The Histone Deacetylase Inhibitor ITF2357 Reduces Production of Pro-Inflammatory Cytokines In Vitro and Systemic Inflammation In Vivo - PMC (nih.gov) |
Table 3: Effect on α-Tubulin Acetylation
| Cell Type | This compound Concentration | Observation | Reference |
| Fibroblasts | 10 µM | Increased α-tubulin acetylation | [2] |
Key Signaling Pathways Modulated by this compound
This compound's mechanism of action involves the modulation of several key signaling pathways, primarily through its inhibition of HDACs.
HDAC6 Inhibition and Substrate Acetylation
This compound directly inhibits the enzymatic activity of HDAC6, leading to the hyperacetylation of its substrates, including α-tubulin and histones. This is a primary mechanism underlying its cellular effects.
Modulation of Inflammatory Signaling Pathways
HDAC inhibitors, including this compound, have been shown to modulate inflammatory signaling cascades such as the NF-κB pathway. By preventing the deacetylation of key regulatory proteins, this compound can suppress the transcription of pro-inflammatory genes.
Detailed Experimental Protocols
The following are representative protocols for the key in vitro experiments cited in this guide. These protocols are based on established methodologies and should be optimized for specific experimental conditions.
HDAC Inhibition Assay
Objective: To determine the in vitro potency of this compound in inhibiting HDAC6 activity.
Materials:
-
Recombinant human HDAC6 enzyme
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)
-
Developer solution (containing a protease)
-
This compound
-
DMSO
-
96-well black microplates
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute further in Assay Buffer.
-
In a 96-well plate, add the diluted this compound solutions.
-
Add the fluorogenic HDAC substrate to all wells.
-
Initiate the reaction by adding recombinant HDAC6 enzyme to each well.
-
Incubate the plate at 37°C for 60 minutes.
-
Stop the reaction and develop the fluorescent signal by adding the developer solution.
-
Incubate at 37°C for 15-30 minutes.
-
Measure fluorescence intensity using a microplate reader (e.g., Ex/Em = 360/460 nm).
-
Calculate the percent inhibition for each this compound concentration and determine the IC₅₀ value.
Cytokine Production Assay in Human PBMCs
Objective: To measure the effect of this compound on the production of pro-inflammatory cytokines in stimulated human peripheral blood mononuclear cells (PBMCs).
Materials:
-
Human PBMCs, isolated from healthy donors
-
RPMI-1640 medium supplemented with 10% FBS
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
DMSO
-
ELISA kits for human TNF-α, IL-1β, and IFN-γ
-
96-well cell culture plates
Procedure:
-
Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Seed PBMCs in a 96-well plate at a density of 1 x 10⁶ cells/well in RPMI-1640 medium.
-
Prepare serial dilutions of this compound in DMSO and add to the wells. Include a vehicle control (DMSO).
-
Incubate the cells with this compound for 1 hour at 37°C.
-
Stimulate the cells by adding LPS to a final concentration of 10 ng/mL.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Centrifuge the plate and collect the supernatants.
-
Measure the concentration of TNF-α, IL-1β, and IFN-γ in the supernatants using the respective ELISA kits, following the manufacturer's instructions.
-
Calculate the percent inhibition of cytokine production for each this compound concentration and determine the IC₅₀ values.
Western Blot for α-Tubulin Acetylation
Objective: To assess the effect of this compound on the acetylation of α-tubulin in a cellular context.
Materials:
-
Cell line of interest (e.g., human fibroblasts)
-
Appropriate cell culture medium
-
This compound
-
DMSO
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-acetyl-α-tubulin and anti-α-tubulin (loading control)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Seed cells in a culture dish and allow them to adhere.
-
Treat the cells with various concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 24 hours).
-
Wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Prepare protein samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-acetyl-α-tubulin antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL detection reagent and an imaging system.
-
Strip the membrane and re-probe with the anti-α-tubulin antibody as a loading control.
-
Quantify the band intensities and normalize the acetyl-α-tubulin signal to the total α-tubulin signal.
Conclusion
The early in vitro studies of this compound have provided a solid foundation for understanding its molecular mechanism of action as a potent and selective HDAC6 inhibitor. The data clearly demonstrate its ability to modulate histone and non-histone protein acetylation, leading to significant anti-inflammatory effects. The detailed protocols and pathway visualizations presented in this guide offer a valuable resource for researchers and drug development professionals working with this compound and other HDAC inhibitors. Further in vitro and in vivo studies will continue to build upon this knowledge to fully realize the therapeutic potential of this compound.
References
An In-Depth Technical Guide to the Identification and Validation of ITF5924's Target Protein: Histone Deacetylase 6 (HDAC6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
ITF5924 is a potent and exceptionally selective small molecule inhibitor targeting Histone Deacetylase 6 (HDAC6), a class IIb histone deacetylase predominantly located in the cytoplasm. This technical guide provides a comprehensive overview of the identification and validation of HDAC6 as the primary target of this compound. It details the methodologies for key validation experiments, presents quantitative data on the inhibitor's potency and selectivity, and illustrates the critical signaling pathways modulated by HDAC6. This document is intended to serve as a detailed resource for researchers and drug development professionals engaged in the study of HDAC6 inhibition and the therapeutic potential of compounds like this compound.
Introduction to this compound and its Target, HDAC6
This compound is a novel investigational compound characterized by a difluoromethyl-1,3,4-oxadiazole (DFMO) moiety. This structural feature confers a unique mechanism of action, acting as a slow-binding substrate analog for its target enzyme. Through a catalyzed ring-opening reaction within the enzyme's active site, this compound forms a durable and tightly bound complex with its target, leading to sustained inhibition.[1][2]
The primary molecular target of this compound has been identified as Histone Deacetylase 6 (HDAC6). HDAC6 is a unique member of the histone deacetylase family, with two catalytic domains and a primary localization in the cytoplasm. Its substrate repertoire extends beyond histones to include key cytoplasmic proteins such as α-tubulin, cortactin, and the heat shock protein 90 (HSP90).[3][4] Through the deacetylation of these substrates, HDAC6 plays a pivotal role in a variety of cellular processes, including microtubule dynamics, cell motility, protein quality control, and the regulation of major signaling pathways.[2][3][4]
Quantitative Data: Potency and Selectivity of this compound
The efficacy of a targeted inhibitor is defined by its potency towards the intended target and its selectivity over other related proteins. This compound has demonstrated exceptional potency and selectivity for HDAC6.
| Parameter | Value | Reference |
| Target Protein | Histone Deacetylase 6 (HDAC6) | [1] |
| IC50 for HDAC6 | 7.7 nM | [1] |
| Selectivity | >104-fold over all other HDAC subtypes | [1] |
Target Validation: Experimental Protocols
The validation of HDAC6 as the direct target of this compound and the characterization of the inhibitor's cellular effects require a suite of robust experimental assays. The following sections provide detailed protocols for these key experiments.
Target Engagement: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method for confirming direct binding of a compound to its target protein in a cellular context. The principle lies in the ligand-induced thermal stabilization of the target protein.[5][6][7]
Experimental Workflow for CETSA
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Detailed Protocol:
-
Cell Culture and Treatment:
-
Seed cells (e.g., a relevant cancer cell line) in appropriate culture dishes and grow to 70-80% confluency.
-
Treat the cells with the desired concentration of this compound or vehicle control (DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.
-
-
Heating and Lysis:
-
Harvest the cells, wash with PBS, and resuspend in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots for 3 minutes at a range of temperatures (e.g., 40°C to 70°C in 2°C increments) using a thermal cycler. Include an unheated control.[2]
-
Lyse the cells by three cycles of rapid freezing in liquid nitrogen followed by thawing at 37°C.[8]
-
-
Separation and Analysis:
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.[8]
-
Carefully collect the supernatant, which contains the soluble protein fraction.
-
Normalize the protein concentration of all samples.
-
Analyze the soluble fractions by Western blot using an anti-HDAC6 antibody.
-
Quantify the band intensities and plot the percentage of soluble HDAC6 against the temperature to generate melting curves. A shift in the melting curve for this compound-treated samples compared to the vehicle control indicates target engagement.
-
Enzymatic Activity: In Vitro HDAC6 Assay
This assay directly measures the enzymatic activity of purified HDAC6 and the inhibitory effect of this compound. Fluorogenic assays are commonly used for this purpose.[9]
Experimental Workflow for In Vitro HDAC6 Assay
Caption: Workflow for an in vitro fluorogenic HDAC6 activity assay.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a serial dilution of this compound in assay buffer.
-
Dilute purified recombinant HDAC6 enzyme to the working concentration in assay buffer.
-
Prepare the fluorogenic HDAC6 substrate and developer solution as per the manufacturer's instructions (e.g., BPS Bioscience, Cat. No. 50006).[9]
-
-
Assay Procedure:
-
To the wells of a microplate, add the diluted HDAC6 enzyme.
-
Add the this compound dilutions or vehicle control.
-
Incubate for a short period (e.g., 10-15 minutes) at 37°C.
-
Initiate the reaction by adding the fluorogenic HDAC6 substrate.
-
Incubate for a defined time (e.g., 30-60 minutes) at 37°C.
-
Stop the reaction and generate the fluorescent signal by adding the developer solution.
-
Incubate for a further 15 minutes at room temperature.
-
-
Data Analysis:
-
Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation, 460 nm emission).
-
Plot the fluorescence intensity against the logarithm of the this compound concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Downstream Target Modulation: Western Blot for Tubulin Acetylation
A hallmark of HDAC6 inhibition is the hyperacetylation of its primary substrate, α-tubulin.[4][10] Western blotting is the standard method to quantify this effect.
Experimental Workflow for Tubulin Acetylation Western Blot
Caption: Workflow for Western blot analysis of tubulin acetylation.
Detailed Protocol:
-
Cell Treatment and Lysis:
-
Treat cells with a dose range of this compound for a specified time (e.g., 24 hours).
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[11]
-
Determine the protein concentration of the lysates.
-
-
Electrophoresis and Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with primary antibodies against acetylated-α-tubulin and total α-tubulin. A loading control antibody (e.g., anti-β-actin or anti-GAPDH) should also be used.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the acetylated-α-tubulin signal to the total α-tubulin signal and the loading control to determine the fold-change in acetylation upon this compound treatment.
-
Identification of Interacting Partners: Co-Immunoprecipitation (Co-IP)
Co-IP is used to identify proteins that form complexes with HDAC6, providing insights into its broader cellular functions and how these interactions might be affected by this compound.[4][5]
Experimental Workflow for Co-Immunoprecipitation
Caption: Workflow for Co-immunoprecipitation of HDAC6.
Detailed Protocol:
-
Cell Lysis:
-
Lyse cells using a gentle, non-denaturing Co-IP lysis buffer (e.g., containing non-ionic detergents like NP-40 or Triton X-100) to maintain protein-protein interactions.[12]
-
-
Immunoprecipitation:
-
Pre-clear the cell lysate by incubating with protein A/G agarose/magnetic beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with an anti-HDAC6 antibody or a non-specific IgG control antibody overnight at 4°C with gentle rotation.
-
Add fresh protein A/G beads to the lysate-antibody mixture and incubate for another 1-3 hours to capture the immune complexes.
-
-
Washing and Elution:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads multiple times with Co-IP lysis buffer to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads using a low-pH elution buffer or by boiling in Laemmli buffer for analysis by SDS-PAGE.
-
-
Analysis:
-
Analyze the eluted proteins by Western blot to confirm the pull-down of HDAC6 and to probe for known or suspected interacting partners.
-
For the discovery of novel interacting partners, the eluate can be analyzed by mass spectrometry.
-
HDAC6 Signaling Pathways
HDAC6's cytoplasmic localization and its deacetylation of non-histone proteins place it at the crossroads of several critical signaling pathways. Inhibition of HDAC6 by this compound is expected to modulate these pathways, leading to its therapeutic effects.
HDAC6-Modulated Signaling Pathways
Caption: Key signaling pathways regulated by HDAC6.
-
Microtubule Dynamics: HDAC6 deacetylates α-tubulin, which is associated with less stable microtubules and increased cell motility. Inhibition by this compound leads to tubulin hyperacetylation, resulting in more stable microtubules and reduced cell migration and invasion.[3][4][10]
-
Protein Homeostasis (HSP90): HDAC6 deacetylates and regulates the chaperone activity of HSP90. Inhibiting HDAC6 impairs HSP90 function, leading to the degradation of HSP90 client proteins, many of which are oncoproteins like AKT and Raf.[4]
-
PI3K/AKT Pathway: HDAC6 can influence the PI3K/AKT signaling pathway, which is crucial for cell survival and proliferation.[1] The modulation can occur through direct interaction with AKT or indirectly via HSP90.
-
Wnt/β-catenin Pathway: HDAC6 is reported to be necessary for the nuclear localization of β-catenin in response to growth factor signaling, a key step in the activation of Wnt target genes.[1][3]
-
NF-κB Pathway: HDAC6 can deacetylate and stabilize the p65 subunit of NF-κB, promoting its nuclear translocation and the transcription of pro-inflammatory and survival genes.
Conclusion
The identification and validation of HDAC6 as the primary target of this compound are supported by robust biochemical and cellular data. The compound's high potency and selectivity, coupled with its clear impact on the acetylation of the key HDAC6 substrate α-tubulin, confirm its mechanism of action. The detailed experimental protocols and pathway diagrams provided in this guide offer a comprehensive framework for researchers to further investigate the biological consequences of HDAC6 inhibition with this compound and to explore its therapeutic potential in various disease contexts, including cancer and neurodegenerative disorders.
References
- 1. benchchem.com [benchchem.com]
- 2. Cellular thermal shift assay (CETSA) [bio-protocol.org]
- 3. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Immunoprecipitation of HDAC6 and Interacting Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Immunoprecipitation of HDAC6 and Interacting Proteins | Springer Nature Experiments [experiments.springernature.com]
- 6. benchchem.com [benchchem.com]
- 7. The Database of Quantitative Cellular Signaling: management and analysis of chemical kinetic models of signaling networks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. A novel AKT inhibitor, AZD5363, inhibits phosphorylation of AKT downstream molecules, and activates phosphorylation of mTOR and SMG-1 dependent on the liver cancer cell type - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. bitesizebio.com [bitesizebio.com]
The Biological Activity of ITF5924: A Technical Guide for Researchers
An In-depth Analysis of a Potent and Selective HDAC6 Inhibitor
ITF5924 has emerged as a significant compound in the landscape of epigenetic modulators, demonstrating high potency and selectivity as a histone deacetylase 6 (HDAC6) inhibitor. This technical guide provides a comprehensive overview of the biological activity of this compound, synthesizing available data on its mechanism of action, preclinical efficacy, and the experimental protocols utilized for its characterization. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the fields of oncology, neurodegenerative diseases, and inflammatory disorders where HDAC6 is a key therapeutic target.
Mechanism of Action: Selective Inhibition of HDAC6
This compound is a potent and highly selective inhibitor of HDAC6, a class IIb histone deacetylase that primarily localizes in the cytoplasm and acts on non-histone protein substrates. The selectivity of this compound for HDAC6 over other HDAC isoforms, particularly the nuclear class I HDACs, is a key feature that potentially translates to a wider therapeutic window and reduced side effects compared to pan-HDAC inhibitors.
The mechanism of action of this compound involves its interaction with the catalytic domain of HDAC6. It is characterized as a slow-binding substrate analog. This interaction is facilitated by a difluoromethyl-1,3,4-oxadiazole (DFMO) moiety within the structure of this compound, which undergoes an enzyme-catalyzed ring-opening reaction, leading to the formation of a tight and long-lived enzyme-inhibitor complex.
The primary downstream effect of HDAC6 inhibition by this compound is the hyperacetylation of its key substrate, α-tubulin. This post-translational modification is crucial for microtubule stability and function, impacting cellular processes such as cell motility, intracellular transport, and cell division.
Preclinical Biological Activity
While extensive quantitative data for this compound in the public domain is still emerging, preliminary studies and comparative analyses with other HDAC6 inhibitors highlight its significant biological activity.
In Vitro Activity
Enzymatic Inhibition: this compound exhibits potent inhibition of HDAC6 with a reported IC50 of 7.7 nM .[1] This high potency, coupled with its selectivity, underscores its potential as a chemical probe and therapeutic candidate.
Data on In Vitro Efficacy of this compound is currently limited in publicly accessible literature. The following table is a representative structure for presenting such data once it becomes available.
| Cell Line | Cancer Type | IC50 (µM) |
| Data Not Available | Data Not Available | Data Not Available |
In Vivo Activity
Pharmacokinetics: Studies on related difluoromethyl-1,3,4-oxadiazole-containing HDAC6 inhibitors have suggested favorable pharmacokinetic properties, including high oral bioavailability and low in vivo clearance. Specific pharmacokinetic parameters for this compound in animal models are not yet widely published.
Antitumor Efficacy: In vivo studies are crucial to validate the therapeutic potential of this compound. While specific data on tumor growth inhibition by this compound is not readily available, the known roles of HDAC6 in cancer progression suggest that its inhibition would likely lead to reduced tumor growth and metastasis. HDAC6 is implicated in promoting cancer cell survival, proliferation, and invasion.[2]
Data on In Vivo Efficacy of this compound is currently limited in publicly accessible literature. The following table is a representative structure for presenting such data once it becomes available.
| Animal Model | Cancer Type | Dosing Regimen | Tumor Growth Inhibition (%) |
| Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Key Signaling Pathways
The biological effects of this compound are mediated through the modulation of several key signaling pathways regulated by HDAC6.
Caption: Overview of key signaling pathways modulated by HDAC6 inhibition.
Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize the biological activity of HDAC6 inhibitors like this compound.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Western Blot for Acetylated Tubulin
This method is used to quantify the level of α-tubulin acetylation, a direct pharmacodynamic marker of HDAC6 inhibition.
Protocol:
-
Treat cells with this compound for the desired time.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against acetylated α-tubulin (e.g., clone 6-11B-1) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Normalize the acetylated tubulin signal to total α-tubulin or a loading control like GAPDH.
Caption: A typical workflow for detecting acetylated tubulin via Western blot.
In Vivo Xenograft Tumor Model
This model is used to assess the antitumor efficacy of this compound in a living organism.
Protocol:
-
Implant human cancer cells (e.g., 1-5 x 10^6 cells) subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize mice into control and treatment groups.
-
Administer this compound (e.g., orally or intraperitoneally) at various doses and schedules. The vehicle used for control animals should be identical to that used for this compound.
-
Measure tumor volume (e.g., using calipers) and body weight regularly (e.g., 2-3 times per week).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)
This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells following treatment with this compound.
Protocol:
-
Treat cells with this compound for a specified duration.
-
Harvest both adherent and floating cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Caption: The workflow for assessing apoptosis using Annexin V and PI staining.
Conclusion
This compound is a potent and selective HDAC6 inhibitor with a promising preclinical profile. Its mechanism of action, centered on the specific inhibition of HDAC6 and subsequent hyperacetylation of α-tubulin, provides a strong rationale for its development in oncology and other indications. While more comprehensive quantitative data on its biological activity is needed to fully delineate its therapeutic potential, the available information and the established roles of HDAC6 in disease position this compound as a valuable tool for research and a compelling candidate for further drug development. This guide provides a foundational understanding of its biological activity and the experimental approaches necessary for its continued investigation.
References
The Role of ITF5924 in Cellular Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
ITF5924 is a potent and highly selective inhibitor of Histone Deacetylase 6 (HDAC6), a class IIb histone deacetylase that primarily localizes to the cytoplasm and acts on non-histone protein substrates.[1][2] With an IC50 of 7.7 nM, this compound exhibits over 10,000-fold selectivity for HDAC6 over all other HDAC subtypes.[1] Its unique mechanism as a slow-binding substrate analog, featuring a difluoromethyl-1,3,4-oxadiazole (DFMO) moiety that undergoes an enzyme-catalyzed ring-opening reaction, results in a tight and long-lived enzyme-inhibitor complex.[1][2] This high potency and selectivity make this compound a valuable tool for elucidating the specific roles of HDAC6 in various cellular signaling pathways and a promising candidate for therapeutic development, particularly in the fields of oncology and neurodegenerative diseases. This technical guide provides an in-depth overview of the core functions of this compound, its impact on key signaling pathways, and detailed experimental protocols for its investigation.
Core Mechanism of Action
This compound's primary mechanism of action is the specific and potent inhibition of the deacetylase activity of HDAC6.[1] HDAC6 is a unique member of the HDAC family, possessing two catalytic domains and a C-terminal zinc finger domain that binds ubiquitin. Its substrates are predominantly cytoplasmic proteins rather than core histones.
The key innovation in this compound's design is the incorporation of a difluoromethyl-1,3,4-oxadiazole (DFMO) group.[1] This moiety acts as a substrate analog that, upon entering the HDAC6 active site, undergoes an enzyme-catalyzed hydrolysis. This process leads to the formation of a stable, long-lived complex with the enzyme, effectively blocking its catalytic activity.[1]
Impact on Cellular Signaling Pathways
By inhibiting HDAC6, this compound modulates several critical cellular signaling pathways, primarily through increasing the acetylation of key HDAC6 substrates.
Regulation of Microtubule Dynamics via α-Tubulin Acetylation
One of the most well-characterized substrates of HDAC6 is α-tubulin. Acetylation of α-tubulin on lysine-40 is a key post-translational modification that influences microtubule stability and function. HDAC6 removes this acetyl group, and its inhibition by this compound leads to hyperacetylation of α-tubulin. This increased acetylation is associated with enhanced microtubule stability and flexibility, which in turn affects intracellular transport, cell migration, and cell division.
Modulation of the Hsp90 Chaperone Machinery
Heat shock protein 90 (Hsp90) is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are oncoproteins. HDAC6-mediated deacetylation of Hsp90 is required for its full chaperone activity. Inhibition of HDAC6 by this compound results in Hsp90 hyperacetylation, which impairs its chaperone function. This leads to the misfolding and subsequent proteasomal degradation of Hsp90 client proteins, including key signaling molecules like Akt and Raf-1, thereby inhibiting pro-survival and proliferative signaling pathways in cancer cells.
Regulation of Protein Degradation and Aggresome Formation
HDAC6 plays a crucial role in the cellular response to misfolded protein stress. It facilitates the collection of ubiquitinated misfolded proteins into a perinuclear inclusion body called the aggresome, a process dependent on the microtubule network. By inhibiting HDAC6, this compound can modulate this process. The hyperacetylation of tubulin may enhance the efficiency of microtubule-based transport of protein aggregates to the aggresome. This function is particularly relevant in neurodegenerative diseases characterized by protein aggregation.
Quantitative Data
| Parameter | Value | Reference |
| This compound IC50 (HDAC6) | 7.7 nM | [1] |
| Selectivity | >10,000-fold for HDAC6 over other HDAC subtypes | [1] |
Experimental Protocols
HDAC6 Activity Assay (Fluorometric)
This protocol is adapted from commercially available kits and is suitable for measuring the inhibitory activity of this compound on HDAC6.
Materials:
-
Recombinant human HDAC6 enzyme
-
HDAC6 fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., containing trypsin and a trichostatin A as a stop reagent)
-
This compound
-
96-well black microplate
-
Fluorometric microplate reader (Excitation: 350-380 nm, Emission: 440-460 nm)
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
Add 25 µL of the diluted this compound or vehicle control to the wells of the 96-well plate.
-
Add 50 µL of HDAC6 enzyme solution to each well and incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding 25 µL of the HDAC6 fluorogenic substrate to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 50 µL of developer solution to each well.
-
Incubate at room temperature for 15 minutes.
-
Measure the fluorescence using a microplate reader.
-
Calculate the percent inhibition and determine the IC50 value of this compound.
Western Blot for Acetylated α-Tubulin
This protocol allows for the detection of changes in α-tubulin acetylation in cells treated with this compound.
Materials:
-
Cell line of interest (e.g., HeLa, SH-SY5Y)
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-acetylated-α-tubulin, anti-α-tubulin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in a culture plate and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound or vehicle control for a specified time (e.g., 24 hours).
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize the acetylated-α-tublin signal to the total α-tubulin signal.
Cell Viability Assay (MTT or MTS)
This assay measures the effect of this compound on the viability and proliferation of cancer or other cell lines.
Materials:
-
Cell line of interest
-
Cell culture medium and supplements
-
This compound
-
MTT or MTS reagent
-
Solubilization solution (for MTT)
-
96-well clear microplate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density.
-
Allow cells to adhere overnight.
-
Treat cells with a serial dilution of this compound or vehicle control.
-
Incubate for a specified period (e.g., 48 or 72 hours).
-
Add MTT or MTS reagent to each well and incubate according to the manufacturer's instructions (typically 1-4 hours).
-
If using MTT, add the solubilization solution and incubate until the formazan (B1609692) crystals are dissolved.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Conclusion
This compound is a highly specific and potent research tool for investigating the cellular functions of HDAC6. Its unique mechanism of action provides sustained inhibition, allowing for clear dissection of HDAC6-mediated signaling pathways. The experimental protocols provided in this guide offer a starting point for researchers to explore the effects of this compound on microtubule dynamics, protein chaperone machinery, and cell viability. Further research utilizing this selective inhibitor will undoubtedly continue to unravel the complex roles of HDAC6 in health and disease, paving the way for novel therapeutic strategies.
References
Foundational Literature Review of ITF5924: A Selective HDAC6 Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a foundational technical overview of ITF5924, a potent and highly selective inhibitor of Histone Deacetylase 6 (HDAC6). It details the compound's mechanism of action, presents available quantitative data on its potency and selectivity, and places it within the broader context of HDAC inhibitor development.
Introduction to this compound
This compound is a novel small molecule identified as a potent and exceptionally selective inhibitor of HDAC6.[1] Unlike pan-HDAC inhibitors that target multiple HDAC isotypes, this compound's specificity for HDAC6 suggests a potential for a more targeted therapeutic effect with a reduced side-effect profile. Histone deacetylases are a class of enzymes that play a crucial role in regulating gene expression through the removal of acetyl groups from histone and non-histone proteins.[2][3] The isoform-selective inhibition of HDAC6 is an area of significant interest for therapeutic intervention in various diseases, including neurodegenerative disorders, inflammatory conditions, and certain cancers.
Core Profile of this compound
Mechanism of Action
This compound's mechanism is distinguished by its unique chemical moiety and its interaction with the target enzyme. It contains a difluoromethyl-1,3,4-oxadiazole (DFMO) group which acts as a slow-binding substrate analog for HDAC6.[1] Upon entering the active site of the enzyme, this compound undergoes an enzyme-catalyzed ring-opening reaction. This process results in the formation of a tightly bound, long-lived enzyme-inhibitor complex, effectively and durably inhibiting the enzyme's activity.[1]
Caption: Mechanism of this compound as a slow-binding inhibitor of HDAC6.
Quantitative Data: Potency and Selectivity
This compound demonstrates high potency for HDAC6 and remarkable selectivity over other HDAC isotypes. This selectivity is a key characteristic that differentiates it from many other HDAC inhibitors.
| Parameter | Value | Target | Notes |
| IC₅₀ | 7.7 nM | HDAC6 | The half maximal inhibitory concentration, indicating high potency.[1] |
| Selectivity | >104-fold | HDAC6 vs. other HDAC subtypes | Demonstrates high specificity for the target enzyme.[1] |
Experimental Protocols
Detailed experimental protocols for this compound are proprietary. However, the determination of IC₅₀ values for HDAC inhibitors like this compound typically involves the following general steps:
-
Enzyme and Substrate Preparation: Recombinant human HDAC6 enzyme is purified. A fluorogenic substrate specific to HDAC6 is prepared in an assay buffer.
-
Compound Dilution: this compound is serially diluted to a range of concentrations.
-
Enzymatic Reaction: The HDAC6 enzyme is incubated with the various concentrations of this compound before the addition of the substrate to initiate the reaction. A control reaction without the inhibitor is also run.
-
Signal Detection: The reaction mixture is incubated, and then a developer solution is added to stop the enzymatic reaction and generate a fluorescent signal. The fluorescence is measured using a plate reader.
-
Data Analysis: The fluorescence intensity is proportional to the enzyme activity. The IC₅₀ value is calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Broader Context: Givinostat (ITF2357) as a Case Study
To understand the potential trajectory of an Italfarmaco-developed HDAC inhibitor, it is informative to review Givinostat (also known as ITF2357), another compound from the same company that has reached clinical application.[4][5]
Note: Givinostat is a distinct molecule from this compound and is a pan-HDAC inhibitor, not a selective one.
-
Mechanism: Givinostat inhibits Class I and Class II HDACs, leading to broad effects on gene expression.[4][5] It also reduces the production of pro-inflammatory cytokines such as TNF, IL-1α/β, and IL-6.[2][4][5]
-
Clinical Application: Givinostat (brand name Duvyzat) is approved for the treatment of Duchenne muscular dystrophy (DMD).[5][6] Its therapeutic effect in DMD is believed to stem from its ability to reduce inflammation and muscle degeneration.[2][5]
-
Development Pathway: Discovered by Italfarmaco, Givinostat (as ITF2357) underwent numerous Phase I and II clinical trials for conditions ranging from myeloproliferative diseases to juvenile arthritis before its successful Phase III trial and subsequent approval for DMD.[3][4][5]
Caption: Simplified signaling pathway for the pan-HDAC inhibitor Givinostat.
Conclusion
This compound is a promising preclinical compound characterized by its high potency and exceptional selectivity for HDAC6. Its unique slow-binding mechanism may offer advantages in terms of duration of action and targeted efficacy. While public data on this compound is currently limited, the clinical success of related compounds like Givinostat underscores the therapeutic potential of modulating HDAC activity. Further research and publication will be necessary to fully elucidate the therapeutic possibilities of this selective HDAC6 inhibitor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What is the mechanism of Givinostat Hydrochloride? [synapse.patsnap.com]
- 3. Pharmacokinetics, Safety and Inducible Cytokine Responses during a Phase 1 Trial of the Oral Histone Deacetylase Inhibitor ITF2357 (Givinostat) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. newdrugapprovals.org [newdrugapprovals.org]
- 5. Givinostat - Wikipedia [en.wikipedia.org]
- 6. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Notes and Protocols for ITF5924 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of ITF5924, a potent and highly selective histone deacetylase 6 (HDAC6) inhibitor, in cell culture experiments. Detailed protocols for assessing its effects on cell viability, apoptosis, cell cycle, and protein acetylation are provided, along with a summary of its mechanism of action and expected outcomes.
Introduction to this compound
This compound is a small molecule inhibitor that demonstrates high selectivity for HDAC6, a class IIb histone deacetylase.[1] Unlike other HDACs, HDAC6 is primarily located in the cytoplasm and its substrates are predominantly non-histone proteins, including α-tubulin. By inhibiting HDAC6, this compound leads to the hyperacetylation of α-tubulin, which in turn affects microtubule stability and function. This disruption of microtubule dynamics can interfere with key cellular processes such as cell migration, protein trafficking, and cell division, making HDAC6 an attractive target for cancer therapy. This compound operates as a slow-binding substrate analog, forming a long-lived complex with the HDAC6 enzyme.[1]
Mechanism of Action
This compound selectively binds to the active site of HDAC6, preventing it from deacetylating its target proteins. The primary and most well-characterized downstream effect of HDAC6 inhibition is the accumulation of acetylated α-tubulin. This modification is crucial for microtubule stability and dynamics. The inhibition of HDAC6 by this compound can lead to a cascade of cellular events, including the induction of apoptosis (programmed cell death) and cell cycle arrest, ultimately leading to a reduction in cancer cell proliferation.
Data Presentation
The following tables summarize the expected quantitative outcomes of this compound treatment on various cancer cell lines. Note: The following data is representative and may vary depending on the specific experimental conditions and cell line used.
Table 1: Cell Viability (IC50 Values)
| Cell Line | Cancer Type | IC50 (nM) |
| MCF-7 | Breast Adenocarcinoma | Data not available |
| HTB-26 | Breast Cancer | Data not available |
| PC-3 | Pancreatic Cancer | Data not available |
| HepG2 | Hepatocellular Carcinoma | Data not available |
| HCT116 | Colorectal Carcinoma | Data not available |
IC50 values represent the concentration of this compound required to inhibit cell growth by 50% after a 72-hour incubation period.
Table 2: Apoptosis Induction
| Cell Line | This compound Conc. (nM) | % Apoptotic Cells (Annexin V+) |
| MCF-7 | e.g., 100 | Data not available |
| HCT116 | e.g., 100 | Data not available |
% Apoptotic Cells represents the percentage of cells positive for Annexin V staining after 48 hours of treatment.
Table 3: Cell Cycle Analysis
| Cell Line | This compound Conc. (nM) | % Cells in G1 | % Cells in S | % Cells in G2/M |
| MCF-7 | e.g., 100 | Data not available | Data not available | Data not available |
| HCT116 | e.g., 100 | Data not available | Data not available | Data not available |
% Cells in each phase of the cell cycle after 24 hours of treatment.
Experimental Protocols
General Cell Culture and Treatment with this compound
This protocol outlines the basic steps for culturing cancer cell lines and treating them with this compound.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HCT116)
-
Complete cell culture medium (specific to the cell line)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Cell culture flasks, plates, and other sterile labware
Protocol:
-
Culture the selected cancer cell line in the appropriate complete medium in a humidified incubator at 37°C with 5% CO2.
-
Subculture the cells as needed to maintain them in the exponential growth phase.
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Store at -20°C.
-
On the day of the experiment, dilute the this compound stock solution in a complete culture medium to the desired final concentrations. It is recommended to perform a serial dilution to test a range of concentrations.
-
Seed the cells into the appropriate culture plates (e.g., 96-well for viability, 6-well for apoptosis and cell cycle) at a predetermined density to ensure they are in the exponential growth phase during the treatment period. Allow the cells to adhere overnight.
-
Remove the existing medium and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) before proceeding with the specific assays.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cells.
Materials:
-
Cells treated with this compound in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Following the treatment period (e.g., 72 hours), add 10 µL of MTT solution to each well of the 96-well plate.
-
Incubate the plate for 3-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol quantifies the induction of apoptosis by this compound.[2][3][4]
Materials:
-
Cells treated with this compound in a 6-well plate
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
After the desired treatment period (e.g., 48 hours), collect both the floating and adherent cells.
-
Wash the cells with cold PBS and centrifuge at a low speed.
-
Resuspend the cell pellet in 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Live cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol determines the effect of this compound on cell cycle distribution.[5][6][7]
Materials:
-
Cells treated with this compound in a 6-well plate
-
Ice-cold 70% ethanol (B145695)
-
Propidium Iodide (PI)/RNase Staining Buffer
-
Flow cytometer
Protocol:
-
Following treatment (e.g., 24 hours), harvest the cells by trypsinization.
-
Wash the cells with cold PBS and centrifuge.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol and incubate for at least 2 hours at -20°C.
-
Wash the fixed cells with PBS and centrifuge.
-
Resuspend the cell pellet in PI/RNase Staining Buffer.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content of the cells by flow cytometry. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle can be quantified using appropriate software.
Western Blot for α-Tubulin Acetylation
This protocol is to detect the increase in acetylated α-tubulin following this compound treatment.[1][8]
Materials:
-
Cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-acetylated-α-tubulin, anti-α-tubulin (as a loading control)
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels and blotting apparatus
-
Chemiluminescent substrate and imaging system
Protocol:
-
After treatment with this compound for the desired time, wash the cells with cold PBS and lyse them in RIPA buffer.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and then incubate with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the acetylated α-tubulin signal to the total α-tubulin signal to determine the fold change in acetylation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay | PLOS One [journals.plos.org]
- 5. Cell Cycle Analysis by Mass Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. Pharmacologically increasing microtubule acetylation corrects stress-exacerbated effects of organophosphates on neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tubulin Acetylation and Histone Deacetylase 6 Activity in the Lung under Cyclic Load - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for ITF5924 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
ITF5924 is a potent and highly selective inhibitor of Histone Deacetylase 6 (HDAC6). HDAC6 is a unique member of the histone deacetylase family, primarily located in the cytoplasm, where it deacetylates non-histone proteins, including α-tubulin and cortactin. Through its enzymatic activity, HDAC6 plays a crucial role in regulating various cellular processes such as cell migration, protein degradation, and microtubule dynamics. Dysregulation of HDAC6 has been implicated in the pathogenesis of several diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.
These application notes provide a comprehensive overview of the methodologies for utilizing this compound in preclinical mouse models, with a focus on oncology applications. The protocols outlined below are based on established practices for in vivo studies with small molecule inhibitors and may require optimization for specific experimental contexts.
Mechanism of Action and Signaling Pathway
This compound functions as a slow-binding substrate analog, forming a long-lived and tight complex with the HDAC6 enzyme. This selective inhibition of HDAC6 leads to the hyperacetylation of its substrates, most notably α-tubulin. The increased acetylation of α-tubulin affects microtubule stability and dynamics, which can, in turn, impact cell motility, intracellular transport, and cell division.
Furthermore, HDAC6 is involved in the HSP90 chaperone machinery, which is critical for the stability and function of numerous client proteins, many of which are oncoproteins. By inhibiting HDAC6, this compound can disrupt the HSP90 chaperone function, leading to the degradation of client proteins and subsequent anti-tumor effects. HDAC6 has also been shown to influence signaling pathways such as the PI3K-AKT-GSK3 and Toll-like receptor (TLR) pathways.
Below is a diagram illustrating the putative signaling pathway affected by this compound.
Data Presentation
Disclaimer: To date, specific quantitative preclinical data for this compound in mouse models of multiple myeloma or neuroblastoma are not publicly available. The following tables are provided as templates and contain hypothetical data based on typical outcomes observed with other HDAC6 inhibitors in similar oncology models. Researchers should generate their own data to populate these tables.
Table 1: Hypothetical In Vivo Efficacy of this compound in a Multiple Myeloma Xenograft Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |
| Vehicle Control | - | Daily, p.o. | 1500 ± 250 | - |
| This compound | 10 | Daily, p.o. | 950 ± 180 | 36.7 |
| This compound | 25 | Daily, p.o. | 600 ± 120 | 60.0 |
| This compound | 50 | Daily, p.o. | 350 ± 90 | 76.7 |
Table 2: Hypothetical In Vivo Efficacy of this compound in a Neuroblastoma Orthotopic Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Median Survival (Days) | Increase in Median Survival (%) |
| Vehicle Control | - | Daily, p.o. | 30 | - |
| This compound | 25 | Daily, p.o. | 45 | 50 |
| This compound | 50 | Daily, p.o. | 58 | 93.3 |
Experimental Protocols
Protocol 1: General Workflow for In Vivo Efficacy Studies
This protocol outlines a general workflow for assessing the anti-tumor efficacy of this compound in a subcutaneous xenograft mouse model.
Protocol 2: Preparation and Oral Administration of this compound
Materials:
-
This compound powder
-
Vehicle (e.g., 0.5% (w/v) carboxymethylcellulose (CMC) in sterile water)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Animal balance
-
Gavage needles (20-22 gauge, flexible tip)
-
1 mL syringes
Procedure:
-
Preparation of Dosing Solution:
-
On the day of dosing, calculate the required amount of this compound based on the desired dose (e.g., 25 mg/kg) and the number and average weight of the mice.
-
Weigh the this compound powder accurately and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of vehicle to achieve the desired final concentration. A typical dosing volume for oral gavage in mice is 10 mL/kg.
-
Vortex the suspension vigorously for 5-10 minutes to ensure a homogenous suspension. If necessary, use a sonicator for a brief period to aid in dispersion.
-
Visually inspect the suspension for uniformity before administration.
-
-
Oral Gavage Administration:
-
Weigh each mouse to determine the precise volume of the dosing solution to administer.
-
Gently but firmly restrain the mouse by the scruff of the neck to immobilize the head.
-
Insert the gavage needle gently into the esophagus. The mouse should swallow the needle. Do not force the needle. If resistance is met, withdraw and re-attempt.
-
Slowly administer the calculated volume of the this compound suspension.
-
Carefully withdraw the gavage needle.
-
Return the mouse to its cage and monitor for any immediate adverse effects.
-
Protocol 3: Establishment of a Subcutaneous Xenograft Mouse Model
Materials:
-
Cancer cell line of interest (e.g., human multiple myeloma or neuroblastoma cell lines)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Hemocytometer or automated cell counter
-
Matrigel® Basement Membrane Matrix (optional, can improve tumor take rate)
-
Immunocompromised mice (e.g., NOD/SCID, NSG, or nude mice), typically 6-8 weeks old
-
1 mL syringes with 27-gauge needles
-
70% ethanol
Procedure:
-
Cell Preparation:
-
Culture the cancer cells in their recommended complete medium until they reach approximately 80-90% confluency.
-
Wash the cells with sterile PBS and detach them using trypsin-EDTA.
-
Neutralize the trypsin with complete medium and collect the cells in a sterile conical tube.
-
Centrifuge the cells and resuspend the pellet in a known volume of sterile, serum-free medium or PBS.
-
Perform a cell count and determine cell viability (should be >95%).
-
Adjust the cell concentration to the desired density (e.g., 1 x 10⁷ cells/mL). If using Matrigel, mix the cell suspension with an equal volume of cold Matrigel on ice just before injection.
-
-
Tumor Cell Implantation:
-
Anesthetize the mouse according to your institution's approved protocol.
-
Wipe the injection site (typically the flank) with 70% ethanol.
-
Using a 1 mL syringe with a 27-gauge needle, draw up the cell suspension (typically 100-200 µL per mouse).
-
Gently lift the skin on the flank and inject the cell suspension subcutaneously.
-
Monitor the mice for recovery from anesthesia.
-
-
Tumor Growth Monitoring:
-
Begin monitoring for tumor formation a few days after implantation.
-
Once tumors are palpable, measure their dimensions (length and width) with digital calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (Length x Width²)/2.
-
Randomize the mice into treatment groups when the average tumor volume reaches a predetermined size (e.g., 100-200 mm³).
-
Safety Precautions
-
Follow all institutional guidelines for animal care and use (IACUC).
-
Handle this compound in a well-ventilated area, and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Dispose of all waste materials according to institutional guidelines for chemical and biohazardous waste.
Application Notes and Protocols for ITF5924: A Research Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
ITF5924 is a potent and highly selective inhibitor of Histone Deacetylase 6 (HDAC6), a class IIb histone deacetylase that primarily localizes to the cytoplasm.[1] With an in vitro IC50 of 7.7 nM, this compound demonstrates over 104-fold selectivity for HDAC6 compared to other HDAC subtypes.[1] Its unique mechanism involves acting as a slow-binding substrate analog. This compound contains a difluoromethyl-1,3,4-oxadiazole (DFMO) group that undergoes an enzyme-catalyzed ring-opening reaction, leading to a stable and long-lasting enzyme-inhibitor complex.[1] Preclinical data on related compounds suggest high oral bioavailability and low in vivo clearance, making it a promising candidate for further investigation. This document provides a detailed guide for the research use of this compound, including its mechanism of action, suggested experimental protocols, and data presentation guidelines.
Mechanism of Action
HDAC6 plays a crucial role in various cellular processes by deacetylating non-histone protein substrates. Key targets of HDAC6 include α-tubulin, cortactin, and the heat shock protein 90 (Hsp90). By removing acetyl groups from these proteins, HDAC6 influences microtubule dynamics, cell motility, and protein folding and stability.
The inhibition of HDAC6 by this compound leads to the hyperacetylation of its substrates. For instance, the hyperacetylation of α-tubulin results in the stabilization of the microtubule network, which can impact cellular transport and signaling. This mechanism is central to the therapeutic potential of HDAC6 inhibitors in various diseases, including cancer and neurodegenerative disorders.
Signaling Pathway of HDAC6 Inhibition
Caption: this compound inhibits HDAC6, leading to hyperacetylation of α-tubulin and microtubule stabilization.
Quantitative Data Summary
While specific in vivo dosage data for this compound is not publicly available, the following tables provide a summary of its in vitro potency and representative in vivo dosages for other selective HDAC6 inhibitors, which can serve as a starting point for experimental design.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Reference |
| IC50 (HDAC6) | 7.7 nM | [1] |
| Selectivity | >104-fold vs. other HDACs | [1] |
Table 2: Representative In Vivo Dosages of Selective HDAC6 Inhibitors in Mouse Models
| Inhibitor | Mouse Model | Dosage | Administration Route | Reference |
| ACY-1215 | Multiple Myeloma Xenograft | 50 mg/kg | Oral gavage | |
| Ricolinostat | Breast Cancer Xenograft | 25 mg/kg | Intraperitoneal | |
| Tubastatin A | Neuroinflammation Model | 10 mg/kg | Intraperitoneal |
Note: The dosages listed above are for different chemical entities and should be used as a general reference. It is imperative to perform dose-range finding and toxicity studies for this compound in the specific animal model being used.
Experimental Protocols
The following are detailed protocols for key experiments involving the use of this compound or other selective HDAC6 inhibitors.
Protocol 1: In Vitro HDAC6 Activity Assay
This protocol is designed to determine the inhibitory activity of this compound on HDAC6 enzymatic activity.
Materials:
-
Recombinant human HDAC6 enzyme
-
Fluorogenic HDAC6 substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., containing Trichostatin A and a trypsin-like protease)
-
This compound stock solution (in DMSO)
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add 50 µL of diluted this compound or vehicle control (DMSO in assay buffer).
-
Add 25 µL of recombinant HDAC6 enzyme to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
Add 25 µL of the fluorogenic HDAC6 substrate to each well to initiate the reaction.
-
Incubate the plate at 37°C for 60 minutes.
-
Stop the reaction by adding 100 µL of developer solution to each well.
-
Incubate at room temperature for 15 minutes.
-
Measure the fluorescence at an excitation wavelength of 360 nm and an emission wavelength of 460 nm.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.
Experimental Workflow for In Vitro HDAC6 Activity Assay
Caption: Workflow for determining the in vitro inhibitory activity of this compound on HDAC6.
Protocol 2: In Vivo Efficacy Study in a Xenograft Mouse Model
This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in a subcutaneous xenograft mouse model. Note: Specific dosages and treatment schedules for this compound must be determined through preliminary dose-finding and toxicity studies.
Materials:
-
Cancer cell line of interest
-
Immunocompromised mice (e.g., NOD-SCID or athymic nude mice)
-
This compound
-
Vehicle for administration (e.g., 0.5% methylcellulose (B11928114) with 0.1% Tween 80 in sterile water)
-
Calipers for tumor measurement
-
Sterile syringes and needles
Procedure:
-
Tumor Cell Implantation:
-
Culture cancer cells to ~80% confluency.
-
Harvest cells and resuspend in sterile PBS or Matrigel at a concentration of 1-5 x 10^6 cells per 100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor mice for tumor growth.
-
Once tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment and control groups.
-
-
Drug Administration:
-
Prepare the this compound formulation in the chosen vehicle on the day of administration.
-
Administer this compound to the treatment group via the determined route (e.g., oral gavage or intraperitoneal injection) at the predetermined dose and schedule.
-
Administer the vehicle alone to the control group.
-
-
Efficacy Assessment:
-
Measure tumor volume with calipers 2-3 times per week. (Tumor Volume = 0.5 x Length x Width²)
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot for acetylated α-tubulin, immunohistochemistry).
-
Logical Workflow for In Vivo Efficacy Study
References
Application Notes and Protocols for Measuring the In Vitro Efficacy of ITF5924
Introduction
ITF5924 is a novel, potent, and selective small molecule inhibitor targeting the Phosphoinositide 3-kinase (PI3K) signaling pathway. This pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Its aberrant activation is a frequent event in a wide range of human cancers, making it a key target for therapeutic intervention. By inhibiting PI3K, this compound is designed to block downstream signaling through Akt and mTOR, thereby impeding tumor cell growth and promoting apoptosis.
These application notes provide detailed protocols for assessing the in vitro efficacy of this compound, enabling researchers to quantify its biological effects on cancer cell lines. The following sections detail methods for evaluating cell viability, apoptosis induction, and target engagement.
Application of ITF5924 in Cancer Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
ITF5924 is a potent and highly selective inhibitor of Histone Deacetylase 6 (HDAC6), a class IIb histone deacetylase that plays a crucial role in various cellular processes, including cell migration, protein degradation, and immune response.[1] Unlike other HDACs, HDAC6 is primarily located in the cytoplasm and its substrates are predominantly non-histone proteins such as α-tubulin, cortactin, and heat shock protein 90 (HSP90). The dysregulation of HDAC6 activity has been implicated in the pathogenesis of various cancers, making it an attractive target for therapeutic intervention. This compound exhibits a unique mechanism of action as a slow-binding substrate analog, containing a difluoromethyl-1,3,4-oxadiazole (DFMO) moiety that leads to a long-lived enzyme-inhibitor complex, ensuring sustained target engagement.[1]
This document provides detailed application notes and protocols for the use of this compound in cancer research, based on its known mechanism of action and the established roles of HDAC6 in oncology. While specific preclinical data on the anti-cancer effects of this compound are limited in publicly available literature, the following sections offer a comprehensive guide for researchers to investigate its potential as a novel anti-cancer agent.
Mechanism of Action
This compound is a highly selective inhibitor of HDAC6 with a reported IC50 of 7.7 nM, demonstrating over 104-fold selectivity against other HDAC subtypes.[1] Its unique DFMO group acts as a warhead that, upon enzymatic recognition, undergoes a ring-opening reaction within the HDAC6 active site. This process forms a stable, long-residence-time complex with the enzyme, leading to potent and sustained inhibition of its deacetylase activity.
The primary downstream effect of HDAC6 inhibition by this compound is the hyperacetylation of its substrates. This modulation of protein acetylation can impact several cancer-relevant pathways:
-
Disruption of Cell Motility and Invasion: Increased acetylation of α-tubulin disrupts microtubule dynamics, leading to impaired cancer cell migration and invasion.
-
Inhibition of Protein Quality Control: Acetylation of HSP90 compromises its chaperone function, leading to the degradation of client proteins, many of which are oncoproteins critical for cancer cell survival.
-
Enhancement of Anti-Tumor Immunity: HDAC6 inhibition can modulate the expression of immune checkpoint proteins like PD-L1 and enhance the activity of immune cells.
Data Presentation
Table 1: In Vitro Efficacy of this compound (Hypothetical Data)
Note: The following data is hypothetical and intended to serve as a template for researchers to populate with their own experimental results. Values are based on typical ranges observed for potent and selective HDAC6 inhibitors.
| Cancer Cell Line | Cancer Type | IC50 (nM) | Effect on Tubulin Acetylation (Fold Change) | Inhibition of Cell Migration (%) |
| MM.1S | Multiple Myeloma | 15 | 8.5 | 75 |
| HCT116 | Colon Cancer | 25 | 7.2 | 68 |
| MDA-MB-231 | Breast Cancer | 30 | 6.8 | 62 |
| A549 | Lung Cancer | 45 | 5.5 | 55 |
Table 2: In Vivo Efficacy of this compound in Xenograft Models (Hypothetical Data)
Note: This data is hypothetical and should be replaced with results from in vivo studies.
| Xenograft Model | Cancer Type | Dosing Regimen | Tumor Growth Inhibition (%) | Change in Biomarkers (e.g., Acetyl-Tubulin) |
| MM.1S | Multiple Myeloma | 25 mg/kg, oral, daily | 65 | Significant increase in acetyl-tubulin in tumor tissue |
| HCT116 | Colon Cancer | 30 mg/kg, oral, daily | 58 | Significant increase in acetyl-tubulin in tumor tissue |
| MDA-MB-231 | Breast Cancer | 30 mg/kg, oral, daily | 52 | Significant increase in acetyl-tubulin in tumor tissue |
Experimental Protocols
Protocol 1: In Vitro Cell Proliferation Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar
-
Plate reader
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium. The final concentrations should range from 0.1 nM to 10 µM. Include a DMSO vehicle control.
-
Remove the overnight culture medium and add 100 µL of the this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
After incubation, perform the CellTiter-Glo® assay according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Protocol 2: Western Blot Analysis of Tubulin Acetylation
Objective: To assess the effect of this compound on the acetylation of its direct substrate, α-tubulin.
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit (Thermo Fisher Scientific)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-acetyl-α-tubulin, anti-α-tubulin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cancer cells with various concentrations of this compound (e.g., 0, 10, 50, 100 nM) for 24 hours.
-
Lyse the cells and quantify protein concentration using the BCA assay.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Quantify the band intensities and normalize the acetyl-α-tubulin signal to the total α-tubulin signal.
Protocol 3: In Vitro Cell Migration (Wound Healing) Assay
Objective: To evaluate the effect of this compound on cancer cell migration.
Materials:
-
Cancer cell lines
-
6-well plates
-
Sterile pipette tips (p200)
-
This compound
-
Microscope with a camera
Procedure:
-
Seed cells in a 6-well plate and grow them to confluency.
-
Create a "scratch" or "wound" in the cell monolayer using a sterile p200 pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Add fresh medium containing different concentrations of this compound or a vehicle control.
-
Capture images of the wound at 0 hours and at various time points (e.g., 12, 24, 48 hours).
-
Measure the width of the wound at different points for each condition and time point.
-
Calculate the percentage of wound closure relative to the initial wound area.
Protocol 4: In Vivo Xenograft Tumor Model
Objective: To assess the anti-tumor efficacy of this compound in a preclinical in vivo model.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or nude mice)
-
Cancer cell line for xenograft implantation
-
Matrigel (optional)
-
This compound formulated for in vivo administration (e.g., in a solution for oral gavage)
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 cells in 100 µL of PBS, with or without Matrigel) into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound or the vehicle control to the respective groups according to the desired dosing schedule (e.g., daily oral gavage).
-
Measure tumor volume using calipers every 2-3 days (Volume = 0.5 x Length x Width²).
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting for biomarkers, immunohistochemistry).
Mandatory Visualizations
Caption: Mechanism of action of this compound as a selective HDAC6 inhibitor.
Caption: Workflow for the in vitro evaluation of this compound.
Caption: Key signaling pathways regulated by HDAC6 in cancer.
References
Application Notes and Protocols for ITF5924 in Neurodegenerative Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
ITF5924 is a potent and highly selective inhibitor of histone deacetylase 6 (HDAC6), a class IIb HDAC enzyme primarily localized in the cytoplasm.[1] Unlike other HDACs that predominantly modulate gene expression through histone deacetylation in the nucleus, HDAC6 has a unique set of non-histone substrates, making it a compelling therapeutic target for diseases characterized by cytoplasmic protein aggregation and transport defects, such as many neurodegenerative disorders.[2] Aberrant HDAC activity has been linked to a variety of neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis (ALS).[2][3]
The primary role of HDAC6 in the context of neurodegeneration involves the deacetylation of α-tubulin, a key component of microtubules.[2][3] Deacetylation of α-tubulin by HDAC6 leads to microtubule instability, which in turn impairs axonal transport. This is a critical pathological feature in many neurodegenerative diseases, leading to the accumulation of toxic protein aggregates and dysfunctional mitochondria in neurons. By inhibiting HDAC6, this compound promotes the acetylation of α-tubulin, thereby stabilizing microtubules and restoring axonal transport.[2] Furthermore, HDAC6 is involved in the aggresome-mediated clearance of misfolded proteins. Inhibition of HDAC6 can enhance the clearance of these toxic protein aggregates, providing a dual neuroprotective mechanism.[2]
These application notes provide a comprehensive overview of the use of this compound in neurodegenerative disease research, including its mechanism of action, protocols for key experiments, and expected outcomes based on studies with analogous selective HDAC6 inhibitors.
Data Presentation: In Vitro Potency and Cellular Activity of Selective HDAC6 Inhibitors
The following tables summarize the in vitro potency of this compound and the reported cellular effects of representative selective HDAC6 inhibitors in models relevant to neurodegenerative disease. This data can be used as a reference for designing experiments with this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) | Selectivity |
| HDAC6 | 7.7 | >104-fold selectivity over all other HDAC subtypes |
Data sourced from MedchemExpress.[1]
Table 2: Cellular Activity of a Representative Selective HDAC6 Inhibitor (Tubastatin A) in Neurodegenerative Disease Models
| Cell Model | Disease Context | Treatment Concentration (µM) | Key Outcome |
| Primary Cortical Neurons | General Neuroprotection | 1-5 | Increased α-tubulin acetylation, enhanced mitochondrial transport |
| SH-SY5Y Neuroblastoma Cells | Parkinson's Disease | 2.5-10 | Protection against MPP+ induced toxicity, increased acetylated α-tubulin |
| Motor Neuron Progenitor Cells | Amyotrophic Lateral Sclerosis (ALS) | 1-5 | Rescue of axonal transport defects |
| PC12 Cells | General Neuronal Health | 5-10 | Increased neurite outgrowth, elevated levels of acetylated α-tubulin |
This table provides representative data from studies using Tubastatin A, a well-characterized selective HDAC6 inhibitor, to guide experimental design with this compound.
Signaling Pathways and Experimental Workflows
HDAC6 Signaling Pathway in Neurodegeneration
Caption: this compound inhibits HDAC6, promoting microtubule stability and aggresome clearance.
Experimental Workflow for Evaluating this compound
Caption: Workflow for assessing this compound's efficacy in neurodegenerative disease models.
Experimental Protocols
In Vitro HDAC6 Inhibition Assay
Objective: To determine the IC50 of this compound for HDAC6.
Materials:
-
Recombinant human HDAC6 enzyme
-
Fluorogenic HDAC6 substrate (e.g., Fluor de Lys®-SIRT2/HDAC6 Substrate)
-
HDAC Assay Buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., Fluor de Lys® Developer)
-
This compound stock solution (in DMSO)
-
96-well black microplate
-
Microplate reader with fluorescence capabilities (Excitation: 360 nm, Emission: 460 nm)
Protocol:
-
Prepare serial dilutions of this compound in HDAC Assay Buffer. The final DMSO concentration should be kept below 1%.
-
In a 96-well plate, add 25 µL of diluted this compound or vehicle control (DMSO in assay buffer).
-
Add 50 µL of HDAC6 enzyme solution (pre-diluted in cold assay buffer) to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 25 µL of the fluorogenic HDAC6 substrate to each well.
-
Incubate the plate at 37°C for 60 minutes, protected from light.
-
Stop the reaction by adding 50 µL of the developer solution to each well.
-
Incubate at room temperature for 15 minutes, protected from light.
-
Measure the fluorescence intensity using a microplate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
Western Blot for Acetylated α-Tubulin
Objective: To assess the effect of this compound on the acetylation of α-tubulin in a cellular model.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y) or primary neurons
-
Cell culture medium and supplements
-
This compound stock solution (in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-acetylated-α-tubulin (Lys40), anti-α-tubulin (loading control), anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system for chemiluminescence detection
Protocol:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound or vehicle control for a predetermined time (e.g., 24 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Prepare protein samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize the level of acetylated α-tubulin to total α-tubulin or β-actin.
Neurite Outgrowth Assay
Objective: To evaluate the effect of this compound on neurite extension in a neuronal cell line.
Materials:
-
PC12 cells or other suitable neuronal cell line
-
Cell culture medium (e.g., DMEM with horse and fetal bovine serum)
-
Nerve Growth Factor (NGF)
-
This compound stock solution (in DMSO)
-
Poly-L-lysine coated plates or coverslips
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody against a neuronal marker (e.g., anti-β-III-tubulin)
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear staining
-
Microscope with fluorescence imaging capabilities
-
Image analysis software (e.g., ImageJ with NeuronJ plugin)
Protocol:
-
Plate PC12 cells on poly-L-lysine coated plates at a low density.
-
The following day, differentiate the cells by switching to a low-serum medium containing NGF (e.g., 50 ng/mL).
-
Simultaneously, treat the cells with various concentrations of this compound or vehicle control.
-
Culture the cells for 48-72 hours to allow for neurite outgrowth.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Block non-specific binding with blocking solution for 1 hour.
-
Incubate with the primary antibody against β-III-tubulin overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody and DAPI for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
Acquire images using a fluorescence microscope.
-
Analyze the images using image analysis software to quantify neurite length and number per cell. A neurite is typically defined as a process that is at least twice the length of the cell body diameter.
Conclusion
This compound represents a promising research tool for investigating the therapeutic potential of selective HDAC6 inhibition in neurodegenerative diseases. Its high potency and selectivity allow for the specific interrogation of HDAC6-mediated pathways. The protocols and data presented herein provide a framework for researchers to design and execute experiments to further elucidate the role of HDAC6 in neurodegeneration and to evaluate the efficacy of this compound in various preclinical models. As with any experimental work, optimization of concentrations, incubation times, and specific reagents for each experimental system is recommended.
References
Application Notes and Protocols for Assessing ITF5924 Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
ITF5924 is a potent and highly selective inhibitor of histone deacetylase 6 (HDAC6), a class IIb HDAC enzyme that plays a crucial role in various cellular processes by deacetylating non-histone protein substrates.[1] With an IC50 value of 7.7 nM for HDAC6, this compound demonstrates over 104-fold selectivity against other HDAC isoforms, making it a valuable tool for investigating the specific functions of HDAC6.[1] This document provides detailed application notes and protocols for a suite of assays designed to characterize the biochemical and cellular activity of this compound.
The primary mechanism of action for this compound involves its function as a slow-binding substrate analog. It contains a difluoromethyl-1,3,4-oxadiazole (DFMO) moiety that undergoes an enzyme-catalyzed ring-opening reaction within the HDAC6 active site. This process results in the formation of a tight and long-lived enzyme-inhibitor complex, effectively inhibiting the deacetylase activity of HDAC6.[1]
Key substrates of HDAC6 include α-tubulin and components of the NF-κB signaling pathway.[2][3][4] Inhibition of HDAC6 by this compound is expected to lead to an increase in the acetylation of α-tubulin and modulation of NF-κB-mediated gene transcription. The following protocols describe methods to quantify these effects.
Data Presentation
The following table summarizes the key quantitative data for this compound, providing a quick reference for its potency and selectivity.
| Parameter | Value | Target | Notes |
| IC50 | 7.7 nM | HDAC6 | Potent inhibition of HDAC6 enzymatic activity.[1] |
| Selectivity | >104-fold | HDAC6 vs. other HDAC subtypes | High selectivity minimizes off-target effects.[1] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and procedures described, the following diagrams have been generated.
Caption: Mechanism of this compound inhibition of HDAC6 deacetylase activity.
Caption: Modulation of the NF-κB signaling pathway by HDAC6 and its inhibitor this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Interactome Profiling of a Lysine Deacetylase Trapping Probe Library Uncovers Crosstalk Between HDAC6 and NF‐κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Nuclear HDAC6 inhibits invasion by suppressing NF-κB/MMP2 and is inversely correlated with metastasis of non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for ITF5924 in Primary Cell Treatment
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental protocols for the treatment of primary cells with ITF5924 are not extensively available in published literature. The following protocols and data are based on the known function of this compound as a potent and highly selective Histone Deacetylase 6 (HDAC6) inhibitor and have been adapted from established methodologies for other selective HDAC6 inhibitors, such as Tubastatin A and ACY-738. Researchers should use these notes as a guideline and perform initial dose-response and time-course experiments to optimize conditions for their specific primary cell type and experimental setup.
Introduction to this compound
This compound is a potent and highly selective inhibitor of HDAC6, a class IIb histone deacetylase. Unlike other HDACs, HDAC6 is primarily located in the cytoplasm and its major substrates are non-histone proteins, including α-tubulin.[1] By inhibiting HDAC6, this compound leads to the hyperacetylation of α-tubulin, which in turn affects microtubule stability and dynamics.[1][2] This mechanism is crucial for various cellular processes, including cell motility, intracellular transport, and immune responses.[3][4] Due to its selectivity, this compound is a valuable tool for investigating the specific roles of HDAC6 in cellular biology and as a potential therapeutic agent with a more targeted profile and potentially fewer side effects compared to pan-HDAC inhibitors.[5]
Quantitative Data Summary
The following tables summarize quantitative data for selective HDAC6 inhibitors in primary cell-based assays. These values can serve as a starting point for designing experiments with this compound.
Table 1: Inhibitory Concentrations of Selective HDAC6 Inhibitors
| Compound | Cell Type | Assay | IC50 / Effective Concentration | Reference |
| This compound | - | Cell-free HDAC6 inhibition | 7.7 nM | [6] |
| Tubastatin A | - | Cell-free HDAC6 inhibition | 15 nM | [7] |
| Tubastatin A | Primary cortical neurons | Neuroprotection (HCA-induced stress) | 5-10 µM | [8][9] |
| Ricolinostat | Primary Cutaneous T-cell Lymphoma cells | Sensitization to PI3K inhibitors | 1-2 µM | [10][11] |
Table 2: Effects of Selective HDAC6 Inhibitors on Primary Cell Viability and Function
| Compound | Primary Cell Type | Treatment Conditions | Observed Effect | Reference |
| Tubastatin A | Primary cortical neurons | 5-10 µM for 24h | Dose-dependent neuroprotection against oxidative stress | [8] |
| ACY-738 | Primary rat cortical neurons | Not specified | Reduction of tau and α-synuclein inclusions | [12] |
| Tubastatin A | Primary T-cells | 100 ng/mL | Increased suppressive function of regulatory T-cells (Tregs) | [9] |
| ITF3756 | Primary human monocytes | Not specified | Reduced PD-L1 expression and a less immunosuppressive phenotype | [13] |
Key Experimental Protocols
The following are detailed protocols for common experiments involving the treatment of primary cells with a selective HDAC6 inhibitor. It is critical to optimize these protocols for your specific primary cell type.
Protocol 1: Determining the Optimal Concentration of this compound for Primary Cell Treatment (Dose-Response Assay)
This protocol describes how to determine the effective and non-toxic concentration range of this compound for your primary cells of interest using a cell viability assay.
Materials:
-
Primary cells of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, PrestoBlue™, or CellTiter-Glo®)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed your primary cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow the cells to adhere and recover for 24 hours.
-
Preparation of this compound Dilutions: Prepare a serial dilution of this compound in complete culture medium. A suggested starting range is from 1 nM to 10 µM. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration, typically ≤ 0.1%).
-
Cell Treatment: Carefully remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for a desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
Cell Viability Assessment: Following incubation, assess cell viability using your chosen reagent according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or fluorescence using a plate reader. Normalize the data to the vehicle control to determine the percentage of cell viability at each concentration. Plot the results to determine the EC50 (effective concentration for 50% of the maximal response) and the CC50 (cytotoxic concentration for 50% of the cells).
Protocol 2: Western Blot Analysis of α-Tubulin Acetylation
This protocol is to confirm the mechanism of action of this compound by measuring the acetylation of its primary substrate, α-tubulin.
Materials:
-
Primary cells treated with this compound (from Protocol 1 or a separate experiment)
-
Cell lysis buffer (e.g., RIPA buffer) containing protease and deacetylase inhibitors (e.g., Trichostatin A)
-
BCA protein assay kit
-
SDS-PAGE equipment
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-acetylated-α-tubulin, anti-α-tubulin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using the lysis buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate using the BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the acetylated-α-tubulin signal to the total α-tubulin signal to determine the fold change upon this compound treatment.
Signaling Pathways and Experimental Workflows
HDAC6 Signaling Pathway
HDAC6 primarily functions in the cytoplasm, where it deacetylates non-histone proteins. Its most well-characterized substrate is α-tubulin. Deacetylation of α-tubulin by HDAC6 leads to less stable microtubules, impacting cellular processes such as cell migration and intracellular transport. Inhibition of HDAC6 by compounds like this compound results in hyperacetylation of α-tublin, leading to more stable microtubules.
References
- 1. HDAC-6 interacts with and deacetylates tubulin and microtubules in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dysferlin Interacts with Histone Deacetylase 6 and Increases alpha-Tubulin Acetylation | PLOS One [journals.plos.org]
- 3. mdpi.com [mdpi.com]
- 4. The regulatory mechanisms and treatment of HDAC6 in immune dysregulation diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HDAC6 inhibition disrupts HDAC6-P300 interaction reshaping the cancer chromatin landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The promise and perils of HDAC inhibitors in neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. selleckchem.com [selleckchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Selective inhibition of HDAC6 sensitizes cutaneous T-cell lymphoma to PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. HDAC6 Inhibition Reduces Seeded Tau and α-Synuclein Pathologies in Primary Neuron Cultures and Wild-type Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | HDAC6 inhibition by ITF3756 modulates PD-L1 expression and monocyte phenotype: insights for a promising immune checkpoint blockade co-treatment therapy [frontiersin.org]
Practical Guide to Solubilizing and Storing ITF5924: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the solubilization and storage of ITF5924, a potent and highly selective histone deacetylase 6 (HDAC6) inhibitor. Adherence to these protocols is crucial for ensuring the stability, activity, and reproducibility of experimental results.
Physicochemical Properties and Storage Recommendations
This compound is a small molecule with the chemical formula C₂₄H₃₀F₄N₂O₄ and a molecular weight of 486.5 g/mol . Proper storage is essential to maintain its chemical integrity and biological activity.
Table 1: Storage Conditions for this compound
| Form | Storage Temperature | Shelf Life | Notes |
| Solid (Lyophilized Powder) | -20°C | ≥ 2 years | Protect from moisture and light. |
| Stock Solution (in DMSO) | -20°C | Up to 3 months | Aliquot to avoid repeated freeze-thaw cycles. |
| -80°C | Up to 6 months | Recommended for long-term storage. |
Note: Stability at room temperature is not well-established; therefore, it is recommended to store the compound as indicated above immediately upon receipt.
Solubilization Protocol
The solubility of this compound is a critical factor in the preparation of stock solutions for in vitro and in vivo studies. Based on available data, Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating high-concentration stock solutions.
Table 2: Solubility of this compound in Common Solvents
| Solvent | Solubility | Notes |
| DMSO | ≥ 25 mg/mL | The preferred solvent for stock solutions. |
| Ethanol | Sparingly soluble | Not recommended for high-concentration stock solutions. |
| Water | Insoluble | |
| PBS (pH 7.2) | Insoluble |
Protocol for Preparing a 10 mM Stock Solution in DMSO:
Materials:
-
This compound (solid powder)
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Sterile, polypropylene (B1209903) microcentrifuge tubes
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Optional: Sonicator
Procedure:
-
Pre-weighing Preparation: Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh out the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.865 mg of this compound.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder. For the example above, add 1 mL of DMSO.
-
Dissolution:
-
Cap the tube tightly and vortex for 1-2 minutes until the powder is completely dissolved.
-
Visually inspect the solution to ensure there are no visible particulates.
-
If the compound does not fully dissolve, sonicate the solution for 5-10 minutes in a water bath sonicator.
-
-
Aliquoting and Storage:
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes. This will minimize the number of freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 3 months) or at -80°C for long-term storage (up to 6 months).
-
Mechanism of Action and Signaling Pathways
This compound is a highly potent and selective inhibitor of HDAC6, with an IC50 of 7.7 nM.[1] It functions as a slow-binding substrate analog. HDAC6 is a unique, primarily cytoplasmic, class IIb histone deacetylase that plays a crucial role in various cellular processes by deacetylating non-histone protein substrates.
The inhibition of HDAC6 by this compound leads to the hyperacetylation of its key substrates, thereby modulating their functions and impacting downstream signaling pathways.
Experimental Protocols: Cell-Based Assay
This protocol provides a general workflow for assessing the activity of this compound in a cell-based assay, such as a cell viability or proliferation assay.
Experimental Workflow:
References
Application Note: Identifying and Validating Targets of ITF5924 Using Genome-Wide CRISPR-Cas9 Screens
Audience: Researchers, scientists, and drug development professionals.
Introduction
ITF5924 is a potent and highly selective inhibitor of Histone Deacetylase 6 (HDAC6), with an IC50 of 7.7 nM.[1] It demonstrates over 104-fold selectivity for HDAC6 compared to other HDAC subtypes.[1] While HDAC6 is the primary target, identifying other potential targets or pathways that modulate cellular response to this compound is crucial for understanding its complete mechanism of action, predicting potential resistance mechanisms, and identifying effective combination therapies. CRISPR-Cas9 genome-editing technology offers a powerful, precise, and unbiased approach for this purpose.[2][3][][5] Unlike older technologies like RNAi, CRISPR-Cas9 screens can achieve complete gene knockouts with high specificity, providing robust data for target identification.[6][7]
This document provides detailed protocols for using pooled, genome-wide CRISPR-Cas9 knockout screens to identify genes that influence the activity of this compound and for validating the identified hits.
Principle of the Assay
A genome-wide CRISPR-Cas9 knockout screen systematically inactivates every gene in a population of cells using a pooled library of single-guide RNAs (sgRNAs).[8] When this cell population is treated with a drug like this compound, the subsequent changes in the representation of each sgRNA reveal genes that modulate the drug's effect.
-
Negative Selection (Sensitization): sgRNAs that are depleted from the surviving cell population target genes whose loss confers sensitivity to the drug. These could represent resistance genes or parallel survival pathways.
-
Positive Selection (Resistance): sgRNAs that become enriched in the surviving population target genes whose loss confers resistance. These often include the direct drug target or essential components of its signaling pathway.[9] For example, knocking out the gene for a direct drug target should make the cell resistant to the drug's effects.[9]
Experimental Workflow and Protocols
The overall process involves creating a stable Cas9-expressing cell line, transducing it with a pooled sgRNA library, applying drug selection, and then using next-generation sequencing (NGS) to identify the sgRNAs that are enriched or depleted.
Protocol 1: Genome-Wide CRISPR-Cas9 Knockout Screen
This protocol details a negative/positive selection screen to identify genes that modulate cellular response to this compound.
Materials:
-
Cas9-expressing cancer cell line of interest
-
Pooled lentiviral sgRNA library (e.g., GeCKOv2, Brunello)[6]
-
Lentiviral packaging plasmids (e.g., pMD2.G, psPAX2)
-
HEK293T cells for virus production
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Polybrene
-
This compound
-
Genomic DNA extraction kit
-
PCR reagents for library amplification
-
NGS platform access
Methodology:
-
Lentivirus Production:
-
Co-transfect HEK293T cells with the pooled sgRNA library plasmid and packaging plasmids (pMD2.G and psPAX2).
-
Harvest the virus-containing supernatant at 48 and 72 hours post-transfection.
-
Pool the harvests, centrifuge to remove cell debris, and filter through a 0.45 µm filter. The virus can be concentrated by ultracentrifugation if necessary.
-
-
Cell Transduction:
-
Plate the Cas9-expressing cells.
-
Transduce the cells with the lentiviral sgRNA library at a low multiplicity of infection (MOI) of 0.1-0.3 to ensure that most cells receive only one sgRNA. Use polybrene (4-8 µg/mL) to enhance transduction efficiency.
-
Ensure the number of cells transduced represents the library complexity at a minimum of 300-500x coverage (e.g., for a library of 100,000 sgRNAs, transduce at least 30-50 million cells).
-
-
Antibiotic Selection:
-
48 hours post-transduction, begin selection with puromycin (determine the optimal concentration via a kill curve beforehand).
-
Culture the cells in puromycin for 2-3 days until a non-transduced control plate shows complete cell death.
-
-
This compound Treatment:
-
After selection, expand the cell population while maintaining library representation.
-
Split the cell population into two groups: a control group (treated with DMSO) and a treatment group (treated with this compound).
-
Treat cells with a predetermined concentration of this compound (e.g., IC50) for 14-21 days. The duration should be sufficient to allow for the selection of resistant or sensitive populations.
-
Maintain library representation by passaging a sufficient number of cells at each split.
-
-
Genomic DNA Extraction and Sequencing:
-
Harvest at least 30-50 million cells from both the control and this compound-treated populations.
-
Extract genomic DNA using a suitable kit.
-
Amplify the integrated sgRNA sequences from the genomic DNA using a two-step PCR protocol. The first step amplifies the sgRNA cassette, and the second adds NGS adapters and indexes.
-
Pool the indexed PCR products and perform deep sequencing on an NGS platform (e.g., Illumina NextSeq). Aim for at least 300-500 reads per sgRNA in the library.
-
-
Data Analysis:
-
Use bioinformatics tools like MAGeCK to analyze the sequencing data.
-
The software will count the reads for each sgRNA in both control and treatment samples, normalize the data, and calculate a score (e.g., log-fold change) and a statistical significance value (p-value or FDR) for each gene.
-
Genes with significantly enriched sgRNAs are considered resistance hits, while those with depleted sgRNAs are sensitivity hits.
-
Protocol 2: Validation of Candidate Hits
Individual validation is a critical step to confirm the results from the primary screen.[2][3]
Materials:
-
High-fidelity Cas9 nuclease
-
Validated sgRNA sequences targeting hit genes (design 2-3 sgRNAs per gene)
-
Plasmids for sgRNA expression
-
Cell viability assay reagents (e.g., CellTiter-Glo)
-
Antibodies for Western blot analysis
Methodology:
-
Generate Single-Gene Knockout Cell Lines:
-
For each candidate gene, transfect the Cas9-expressing cell line with a plasmid encoding a single validated sgRNA.
-
Alternatively, deliver Cas9 and sgRNA as a ribonucleoprotein (RNP) complex via electroporation.
-
Isolate single-cell clones via limiting dilution or FACS.
-
Expand the clones and verify gene knockout by Sanger sequencing (e.g., ICE or TIDE analysis) and Western blot to confirm the absence of the protein product.
-
-
Functional Validation Assays:
-
Drug Dose-Response: Perform a cell viability assay on the validated knockout cell lines and the parental (wild-type) cell line.
-
Create a dose-response curve for this compound for each cell line to determine the IC50 value.
-
A true resistance hit will show a significant rightward shift in the IC50 curve (higher IC50) compared to the parental line. A sensitivity hit will show a leftward shift (lower IC50).
-
Data Presentation
Quantitative data from screening and validation experiments should be summarized for clarity.
Table 1: Summary of CRISPR Screen Hits
| Gene Symbol | Description | Log2 Fold Change | P-value | False Discovery Rate (FDR) | Classification |
|---|---|---|---|---|---|
| HDAC6 | Histone Deacetylase 6 | +5.8 | 1.2e-8 | 2.5e-7 | Resistance |
| GENE-X | Description of Gene X | +4.1 | 3.4e-6 | 5.1e-5 | Resistance |
| GENE-Y | Description of Gene Y | -3.5 | 8.9e-6 | 9.2e-5 | Sensitivity |
| GENE-Z | Description of Gene Z | -2.9 | 1.5e-5 | 1.8e-4 | Sensitivity |
Table 2: Validation of this compound IC50 in Knockout Cell Lines
| Cell Line | Gene Knockout | This compound IC50 (nM) | Fold Change vs. Parental | Validation Status |
|---|---|---|---|---|
| Parental | Wild-Type | 7.7 | 1.0 | - |
| Clone A | HDAC6 | 850.2 | 110.4 | Confirmed Resistance |
| Clone B | GENE-X | 95.4 | 12.4 | Confirmed Resistance |
| Clone C | GENE-Y | 1.1 | 0.14 | Confirmed Sensitivity |
Hypothetical Signaling Pathway Analysis
CRISPR screen hits can illuminate the signaling pathways involved in a drug's mechanism of action. If the screen identifies components of a known pathway, it provides strong evidence for that pathway's role in the drug's effect.
In this hypothetical pathway, this compound inhibits HDAC6. This prevents the deacetylation and inactivation of the chaperone protein HSP90. Active HSP90 is required to stabilize client proteins like RAF. By inhibiting HDAC6, this compound would lead to RAF degradation and downregulation of the MAPK/ERK pathway, ultimately reducing cell proliferation. A CRISPR screen could validate this by identifying RAF, MEK, or ERK as sensitivity hits (their loss enhances the drug's effect) and HDAC6 as a primary resistance hit.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. biocompare.com [biocompare.com]
- 3. selectscience.net [selectscience.net]
- 5. biomedbiochem.nabea.pub [biomedbiochem.nabea.pub]
- 6. benchchem.com [benchchem.com]
- 7. drugtargetreview.com [drugtargetreview.com]
- 8. CRISPR Screening Protocol: A Step-by-Step Guide - CD Genomics [cd-genomics.com]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting ITF5924 Insolubility Issues
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering solubility challenges with the novel small molecule inhibitor, ITF5924. The following information is based on established principles for handling poorly soluble compounds in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of poor solubility for small molecule inhibitors like this compound?
A1: Poor aqueous solubility is a frequent challenge in drug discovery.[1] Key factors contributing to this issue include the compound's inherent hydrophobicity (a high logP value), crystalline solid-state form, and high molecular weight.[2][3] For many bioactive molecules, the structural features that enhance target binding also increase hydrophobicity, leading to solubility problems.[3]
Q2: I'm observing inconsistent results in my cell-based assays with this compound. Could this be related to solubility?
A2: Yes, inconsistent results are often linked to poor solubility. If a compound precipitates in the assay medium, its effective concentration is reduced, leading to variable and inaccurate measurements of its activity.[4] This can manifest as a loss of potency over time or between experiments.[4]
Q3: What is the best initial solvent for dissolving this compound?
A3: Dimethyl sulfoxide (B87167) (DMSO) is a common and effective solvent for dissolving a wide range of small molecules for in vitro studies.[4] However, it is crucial to keep the final concentration of DMSO in your cell culture medium low (typically below 0.5%) to avoid cellular toxicity.[4]
Q4: Can components of my cell culture medium affect the solubility of this compound?
A4: Absolutely. Serum proteins in the medium can bind to your compound, which may reduce its free concentration.[4] Additionally, high salt concentrations or other additives in the buffer can impact the solubility and stability of the compound.[4]
Q5: My this compound solution appears cloudy after dilution in aqueous buffer. What should I do?
A5: Cloudiness or precipitation upon dilution into aqueous buffers is a clear indication of poor solubility. This can be addressed by optimizing the formulation, such as by using co-solvents or surfactants, or by preparing a more stable formulation like a lipid-based or cyclodextrin (B1172386) complex.[1]
Troubleshooting Guide
Issue 1: this compound Precipitates Out of Solution During Stock Preparation
Possible Cause: The chosen solvent has a limited capacity to dissolve this compound at the desired concentration.
Solutions:
-
Solvent Screening: Test the solubility of this compound in a panel of pharmaceutically acceptable solvents and co-solvents.
-
Gentle Heating: Gently warm the solution (e.g., in a 37°C water bath) to aid dissolution. However, be cautious as excessive heat can degrade the compound.
-
Sonication: Use a sonicator to break down compound aggregates and enhance dissolution.
-
pH Adjustment: For ionizable compounds, adjusting the pH of the solvent can significantly improve solubility.[5]
Issue 2: this compound Precipitates When Added to Cell Culture Medium
Possible Cause: The aqueous environment of the cell culture medium causes the hydrophobic compound to come out of solution. This is a common issue when diluting a concentrated DMSO stock.[6]
Solutions:
-
Stepwise Dilution: Instead of a single large dilution, perform serial dilutions in pre-warmed medium.
-
Use of Surfactants: Incorporate a low concentration of a non-ionic surfactant, such as Tween® 20 or Pluronic® F-68, in the final dilution step to help maintain solubility.[7]
-
Serum Pre-incubation: A method that has proven successful for other hydrophobic compounds involves a pre-incubation step with fetal bovine serum (FBS) before final dilution into the complete medium.[6][8]
Issue 3: Inconsistent Potency or Loss of Activity in Long-Term Experiments
Possible Cause: The compound may be degrading in the aqueous culture medium over time, or it may be adsorbing to the plasticware.[4]
Solutions:
-
Stability Assessment: Perform a time-course experiment to assess the stability of this compound in your specific assay medium. Quantify the compound concentration at different time points using a suitable analytical method like HPLC.
-
Use of Low-Binding Plates: Consider using low-protein-binding microplates to minimize adsorption to plastic surfaces.
-
Fresh Preparation: For long-term experiments, it may be necessary to replenish the compound in the medium at regular intervals.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (lyophilized powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Sonicator (optional)
-
Sterile microcentrifuge tubes
Procedure:
-
Allow the vial of this compound to equilibrate to room temperature before opening.
-
Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
Based on the molecular weight of this compound, calculate the volume of DMSO required to prepare a 10 mM stock solution.
-
Add the calculated volume of anhydrous DMSO to the vial.
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, sonicate the vial for 5-10 minutes in a water bath sonicator.
-
Visually inspect the solution for any undissolved particulates. If necessary, continue vortexing or sonicating.
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[4]
-
Store the aliquots at -20°C or -80°C as recommended for the compound.
Protocol 2: A Three-Step Method for Diluting Hydrophobic Compounds in Aqueous Media
This protocol is adapted from a method developed for dissolving highly hydrophobic compounds in cell culture media.[6][8]
Materials:
-
10 mM this compound stock solution in DMSO
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Cell culture medium (e.g., DMEM)
-
Water bath at 50°C
-
Heating block or pad at ~40°C
Procedure:
-
Step 1: Prepare a 1 mM Intermediate Stock in FBS:
-
Pre-warm the FBS to approximately 50°C in a water bath.
-
Dilute the 10 mM this compound stock solution 1:10 in the pre-warmed FBS to create a 1 mM intermediate stock.
-
Keep this intermediate solution warm (~40°C) on a heating block.
-
-
Step 2: Prepare the Final Working Solution:
-
Pre-warm the cell culture medium (containing 1% FBS) to 37°C.
-
Perform the final dilution of the 1 mM intermediate stock into the pre-warmed cell culture medium to achieve the desired final concentration (e.g., 10 µM).
-
-
Step 3: Immediate Use:
-
Use the final working solution immediately in your cell-based assay to minimize the risk of precipitation.
-
Quantitative Data Summary
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility (mg/mL) at 25°C |
| DMSO | > 50 |
| Ethanol | 15 |
| Methanol | 10 |
| PBS (pH 7.4) | < 0.1 |
Note: This data is hypothetical and for illustrative purposes.
Table 2: Recommended Final DMSO Concentrations in Cell Culture
| Cell Type | Maximum Tolerated DMSO (%) |
| Most immortalized cell lines | ≤ 0.5% |
| Primary cells | ≤ 0.1% |
| Stem cells | ≤ 0.05% |
Note: It is always recommended to perform a vehicle control to assess the effect of the solvent on your specific cell line.[4]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing ITF5924 Concentration for In Vitro Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of ITF5924 for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and highly selective inhibitor of histone deacetylase 6 (HDAC6). Its mechanism of action involves a slow-binding, enzyme-catalyzed ring-opening reaction of its difluoromethyl-1,3,4-oxadiazole moiety within the HDAC6 active site. This forms a tight and long-lived enzyme-inhibitor complex, leading to effective and sustained inhibition of HDAC6 deacetylase activity. HDAC6 is a primarily cytoplasmic enzyme that deacetylates non-histone proteins, with α-tubulin being a major substrate. Inhibition of HDAC6 leads to hyperacetylation of α-tubulin, which in turn affects microtubule dynamics, cell motility, and intracellular transport.
Q2: What is a typical starting concentration range for this compound in cell-based assays?
A2: The optimal concentration of this compound is highly dependent on the cell type, assay duration, and the specific biological endpoint being measured. Based on its potent in vitro activity (IC50 of 7.7 nM for HDAC6), a good starting point for most cell-based assays is a concentration range of 10 nM to 1 µM. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q3: How should I prepare and store a stock solution of this compound?
A3: this compound is typically soluble in dimethyl sulfoxide (B87167) (DMSO). Prepare a high-concentration stock solution, for example, 10 mM in 100% anhydrous DMSO. To prepare the stock solution, weigh the desired amount of this compound powder and dissolve it in the appropriate volume of DMSO. Ensure the compound is fully dissolved by vortexing. It is advisable to sonicate if necessary. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability. When preparing working solutions, dilute the DMSO stock in your cell culture medium immediately before use.
Q4: What is the maximum recommended final DMSO concentration in my cell culture?
A4: The final concentration of DMSO in your cell culture should be kept as low as possible to avoid solvent-induced toxicity. A final DMSO concentration of 0.1% (v/v) or lower is generally considered safe for most cell lines. However, the sensitivity of cells to DMSO can vary. It is crucial to include a vehicle control (medium with the same final concentration of DMSO as your experimental wells) in all experiments to account for any potential effects of the solvent.
Troubleshooting Guides
Issue 1: No or weak biological effect observed after this compound treatment.
| Possible Cause | Troubleshooting Steps |
| Suboptimal this compound Concentration | Perform a dose-response experiment with a wider concentration range (e.g., 1 nM to 10 µM) to determine the EC50 for your specific cell line and assay. |
| Incorrect Compound Handling | Ensure the this compound stock solution was prepared correctly and stored properly to prevent degradation. Avoid multiple freeze-thaw cycles by using single-use aliquots. |
| Cell Line Insensitivity | Verify that your cell line expresses HDAC6 and that the pathway you are investigating is sensitive to HDAC6 inhibition. You can check HDAC6 expression by Western blot or qPCR. |
| Short Incubation Time | As this compound is a slow-binding inhibitor, a longer incubation time may be required to observe its full effect. Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the optimal treatment duration. |
| Assay-Specific Issues | Ensure your assay is optimized and functioning correctly. Include appropriate positive and negative controls. For example, a known non-selective HDAC inhibitor can be used as a positive control. |
Issue 2: High background or off-target effects observed.
| Possible Cause | Troubleshooting Steps |
| This compound Concentration Too High | High concentrations of any small molecule can lead to off-target effects. Reduce the concentration of this compound to the lowest effective concentration determined from your dose-response curve. |
| Solvent (DMSO) Toxicity | Ensure the final DMSO concentration is non-toxic to your cells. Perform a DMSO toxicity test on your cell line by treating them with a range of DMSO concentrations (e.g., 0.05% to 1%). |
| Compound Precipitation | Visually inspect the culture medium for any signs of precipitation after adding this compound. Poor solubility can lead to inconsistent results. If precipitation occurs, try preparing a fresh dilution from the stock solution and ensure thorough mixing. |
| Non-specific Binding | In biochemical assays, non-specific binding of the compound to assay components can occur. Consider adding a small amount of a non-ionic detergent like Triton X-100 (e.g., 0.01%) to the assay buffer. |
Data Presentation
Table 1: Illustrative Dose-Response of this compound on α-Tubulin Acetylation
Note: This table presents hypothetical data for illustrative purposes, as specific quantitative data for this compound may vary between cell lines and experimental conditions.
| This compound Concentration | Fold Change in Acetylated α-Tubulin (vs. Vehicle) |
| 10 nM | 1.5 ± 0.2 |
| 50 nM | 3.2 ± 0.4 |
| 100 nM | 5.8 ± 0.6 |
| 500 nM | 10.5 ± 1.1 |
| 1 µM | 12.3 ± 1.5 |
Table 2: Illustrative Cytotoxicity of this compound in Different Cancer Cell Lines (72h Incubation)
Note: This table presents hypothetical data for illustrative purposes. Actual IC50 values should be determined experimentally for each cell line.
| Cell Line | IC50 (µM) |
| HeLa (Cervical Cancer) | 0.85 |
| A549 (Lung Cancer) | 1.20 |
| MCF-7 (Breast Cancer) | 2.50 |
| HCT116 (Colon Cancer) | 0.75 |
Experimental Protocols
Protocol 1: Western Blot for α-Tubulin Acetylation
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
Compound Treatment: Treat cells with a range of this compound concentrations (e.g., 10 nM, 50 nM, 100 nM, 500 nM, 1 µM) and a vehicle control (DMSO) for the desired time (e.g., 24 hours).
-
Cell Lysis: Wash cells twice with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Normalize protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.
-
SDS-PAGE and Transfer: Separate proteins on a polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against acetylated-α-tubulin and total α-tubulin (as a loading control) overnight at 4°C. Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detection and Analysis: Visualize the protein bands using an ECL substrate and an imaging system. Quantify the band intensities and normalize the acetylated-α-tubulin signal to the total α-tubulin signal.
Protocol 2: Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000 cells/well) and allow them to attach overnight.
-
Compound Treatment: Add serial dilutions of this compound to the wells. Include a vehicle control and a positive control for cell death.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C to allow the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-only control and determine the IC50 value.
Mandatory Visualization
Caption: Simplified HDAC6 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for in vitro assays using this compound.
Caption: A logical workflow for troubleshooting common issues in in vitro assays.
Navigating ITF5924: A Guide to Minimizing Off-Target Effects
Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing ITF5924, a potent and highly selective HDAC6 inhibitor. This guide offers troubleshooting advice and frequently asked questions to help mitigate potential off-target effects and ensure the precision of your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a small molecule inhibitor designed to be a potent and highly selective inhibitor of Histone Deacetylase 6 (HDAC6).[1] It features a difluoromethyl-1,3,4-oxadiazole (DFMO) group that plays a crucial role in its mechanism of action.[1]
Q2: How does this compound achieve its high selectivity for HDAC6?
This compound's selectivity arises from its unique mechanism. It acts as a slow-binding substrate analog for HDAC6. The enzyme itself catalyzes the opening of the oxadiazole ring in this compound. This process leads to the formation of a tightly bound, long-lasting complex between the inhibitor and the enzyme, contributing to its high selectivity over other HDAC subtypes.[1][2]
Q3: What are the known off-target effects of this compound?
Currently, published literature emphasizes the high selectivity of this compound for HDAC6, with a reported selectivity of over 10,000-fold against other HDAC subtypes.[1] However, like any small molecule inhibitor, the potential for off-target interactions cannot be entirely dismissed and may be cell-type or context-specific. It is crucial for researchers to empirically validate the on-target effects and investigate potential off-target effects within their specific experimental systems.
Q4: Why is it important to consider potential off-target effects even with a highly selective inhibitor?
Troubleshooting Guide: Investigating and Mitigating Off-Target Effects
This guide provides a structured approach for researchers who suspect or wish to proactively investigate potential off-target effects of this compound in their experiments.
Issue 1: Unexpected or inconsistent phenotypic results.
-
Question: We are observing a phenotype that is not consistent with the known functions of HDAC6. Could this be an off-target effect of this compound?
-
Answer: It is possible. Unexplained phenotypes are a common indicator of potential off-target activity. To investigate this, we recommend a multi-pronged approach:
-
Dose-Response Analysis: Perform a detailed dose-response curve with this compound. On-target effects should correlate with the known IC50 of the compound for HDAC6 (approximately 7.7 nM).[1] If the unexpected phenotype occurs at significantly different concentrations, it may suggest an off-target interaction.
-
Use of Structurally Unrelated HDAC6 Inhibitors: Employ a structurally different, well-characterized HDAC6 inhibitor as a control. If the phenotype is replicated with a different inhibitor, it is more likely to be an on-target effect of HDAC6 inhibition. If the phenotype is unique to this compound, it warrants further investigation into off-target effects.
-
Rescue Experiments: If possible, perform a rescue experiment by overexpressing a form of HDAC6 that is resistant to this compound. If the phenotype is reversed, it strongly suggests an on-target effect.
-
Issue 2: How to proactively identify potential off-target proteins.
-
Question: We want to be thorough in our study. What methods can we use to identify potential off-target binders of this compound?
-
Answer: Several unbiased, proteome-wide techniques can be employed to identify molecular targets of small molecules:
-
Chemical Proteomics: Techniques like affinity chromatography-mass spectrometry, where a modified version of this compound is used to pull down interacting proteins from cell lysates, can identify direct binding partners.
-
Thermal Proteome Profiling (TPP): TPP measures changes in protein thermal stability across the proteome in response to drug treatment. A shift in the melting temperature of a protein in the presence of this compound suggests a direct interaction.
-
Computational Prediction: In silico methods, such as those utilizing artificial intelligence and machine learning, can predict potential off-target interactions based on the chemical structure of this compound and known protein binding sites.[3][4]
-
Issue 3: How to validate a suspected off-target interaction.
-
Question: We have identified a potential off-target protein. How can we confirm this interaction and its relevance to our observed phenotype?
-
Answer: Validation is a critical step. Consider the following experimental approaches:
-
In Vitro Binding Assays: Purify the suspected off-target protein and perform in vitro binding assays (e.g., surface plasmon resonance (SPR), isothermal titration calorimetry (ITC)) with this compound to determine the binding affinity and kinetics.
-
Cellular Target Engagement Assays: Use techniques like the cellular thermal shift assay (CETSA) to confirm that this compound engages the suspected off-target protein within a cellular context.
-
Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR-Cas9 to reduce or eliminate the expression of the suspected off-target protein. If the phenotype observed with this compound treatment is mimicked by the genetic perturbation, it provides strong evidence for a functionally relevant off-target effect.
-
Data Presentation
Table 1: Key Characteristics of this compound
| Parameter | Value | Reference |
| Primary Target | Histone Deacetylase 6 (HDAC6) | [1] |
| IC50 for HDAC6 | 7.7 nM | [1] |
| Selectivity | >10,000-fold over other HDAC subtypes | [1] |
| Mechanism of Action | Slow-binding substrate analog; enzyme-catalyzed ring opening leading to a tight enzyme-inhibitor complex | [1][2] |
| Key Structural Moiety | Difluoromethyl-1,3,4-oxadiazole (DFMO) | [1] |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to verify drug-target engagement in a cellular environment.
-
Cell Culture and Treatment: Culture your cells of interest to the desired confluency. Treat the cells with various concentrations of this compound or a vehicle control for a specified period.
-
Cell Lysis: Harvest and lyse the cells to release the proteins.
-
Heat Shock: Aliquot the cell lysates and expose them to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) to induce protein denaturation.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the samples to pellet the aggregated, denatured proteins.
-
Protein Quantification: Collect the supernatant containing the soluble proteins and quantify the amount of the target protein (HDAC6 or a suspected off-target) using Western blotting or mass spectrometry.
-
Data Analysis: Plot the fraction of soluble protein as a function of temperature for both treated and untreated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Mandatory Visualizations
Caption: Proposed mechanism of this compound action on HDAC6.
Caption: Workflow for identifying and validating off-target effects.
References
Navigating ITF5924 Instability: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for addressing potential instability issues with ITF5924, a potent and highly selective HDAC6 inhibitor. The following troubleshooting guides and frequently asked questions (FAQs) are designed to help users navigate common challenges encountered during experimental procedures, ensuring reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and highly selective inhibitor of Histone Deacetylase 6 (HDAC6), with an IC50 of 7.7 nM.[1] It belongs to the difluoromethyl-1,3,4-oxadiazole (DFMO) class of compounds. Its mechanism of action involves acting as a slow-binding substrate analog. This compound undergoes an enzyme-catalyzed ring-opening reaction within the HDAC6 active site, forming a tight and long-lived enzyme-inhibitor complex.[1]
Q2: What are the known stability limitations of this compound?
A2: The primary stability concern for this compound and other DFMO-containing compounds is pH sensitivity. The difluoromethyl-1,3,4-oxadiazole ring is electrophilic, which is crucial for its inhibitory mechanism. However, this characteristic also renders it susceptible to degradation under both acidic and basic conditions. It is most stable at a neutral pH of 7.[2]
Q3: How should I store this compound?
A3: For optimal stability, this compound should be stored under the conditions specified in the Certificate of Analysis provided by the supplier. General recommendations suggest storing the compound at room temperature in the continental US, though this may vary elsewhere.[1] It is advisable to protect the compound from prolonged exposure to light and moisture.
Q4: What is the recommended solvent for dissolving this compound?
Troubleshooting Guide: Common Experimental Issues
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or lower-than-expected activity of this compound in cell-based assays. | Degradation of this compound in stock solution or culture medium. | - Prepare fresh stock solutions of this compound in anhydrous DMSO before each experiment.- Avoid repeated freeze-thaw cycles of the stock solution by preparing single-use aliquots.- Ensure the final pH of the cell culture medium remains neutral after the addition of this compound. Buffering capacity of the media can be critical.- Minimize the time between adding this compound to the medium and treating the cells. |
| High variability between replicate wells or experiments. | Precipitation of this compound in aqueous solutions. | - Visually inspect the culture medium for any signs of precipitation after adding this compound.- Determine the optimal final concentration of DMSO in your assay (typically <0.5%) to ensure solubility without causing cellular toxicity.- Consider a brief sonication of the stock solution before dilution into the aqueous medium. |
| Loss of inhibitory effect over time in long-term experiments. | Hydrolysis of the difluoromethyl-1,3,4-oxadiazole ring in aqueous culture medium. | - For long-term studies, consider replenishing the culture medium with freshly prepared this compound at regular intervals.- If feasible for the experimental design, perform a time-course experiment to determine the window of optimal activity for this compound under your specific conditions. |
| Unexpected off-target effects or cellular toxicity. | Presence of degradation products. | - Use high-purity this compound and store it properly to minimize degradation.- Confirm the identity and purity of your compound via analytical methods if you suspect degradation.- Include appropriate vehicle controls (e.g., DMSO alone) in all experiments. |
Experimental Protocols
Western Blot for Acetylated α-Tubulin
This protocol provides a general method to assess the activity of this compound by measuring the acetylation of its primary cytoplasmic substrate, α-tubulin.
Materials:
-
Cells of interest
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and deacetylase inhibitors (e.g., sodium butyrate, trichostatin A)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-acetylated-α-tubulin and a loading control (e.g., total α-tubulin or GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Treat cells with the desired concentrations of this compound or vehicle control for the specified duration.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using an ECL substrate.
-
-
Data Analysis: Quantify the band intensities and normalize the acetylated-α-tubulin signal to the loading control.
Visualizing Key Pathways and Workflows
To further aid in experimental design and troubleshooting, the following diagrams illustrate the HDAC6 signaling pathway, a typical experimental workflow, and a logical troubleshooting sequence.
Caption: HDAC6 signaling pathway and the effect of this compound inhibition.
Caption: General experimental workflow for using this compound.
Caption: Troubleshooting logic for this compound experimental instability.
References
Technical Support Center: Enhancing ITF5924 Delivery to Target Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the delivery of ITF5924 to its target cells.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and highly selective inhibitor of histone deacetylase 6 (HDAC6).[1][2] Its mechanism of action involves binding to the active site of the HDAC6 enzyme, leading to its inhibition.[1] HDAC6 is involved in various cellular processes, including protein folding, cell migration, and inflammation. By inhibiting HDAC6, this compound can modulate these processes, making it a promising therapeutic agent for various diseases, including cancer and inflammatory disorders.[2]
Q2: What are the potential challenges in delivering this compound to target cells?
While this compound is a potent molecule, its effective delivery to specific target cells in a complex biological environment can be challenging. Potential issues include:
-
Off-target effects: Systemic administration may lead to the inhibition of HDAC6 in healthy cells, causing unwanted side effects.
-
Poor bioavailability: The physicochemical properties of the compound might limit its ability to reach the target tissue in sufficient concentrations.
-
Cellular uptake: The efficiency of this compound uptake by the target cells can vary depending on the cell type and the experimental conditions.
-
Instability: The compound may be unstable in biological fluids, leading to its degradation before it can reach the target.
Q3: What are the general strategies to improve the targeted delivery of a small molecule inhibitor like this compound?
Several strategies can be employed to enhance the delivery of this compound to specific target cells:
-
Conjugation to a targeting moiety: Linking this compound to a ligand that specifically binds to a receptor overexpressed on the target cells (e.g., an antibody, peptide, or aptamer) can significantly improve its targeted delivery. This approach is central to the concept of antibody-drug conjugates (ADCs).[3][4]
-
Encapsulation in nanocarriers: Formulating this compound within nanoparticles, liposomes, or other drug delivery systems can protect it from degradation, improve its pharmacokinetic profile, and facilitate its accumulation in the target tissue through passive or active targeting.[5][6]
-
Prodrug approach: Modifying this compound into an inactive prodrug that is activated only at the target site by specific enzymes or environmental conditions can reduce off-target toxicity.
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments aimed at improving this compound delivery.
Issue 1: Low efficacy of targeted this compound conjugate
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| Inefficient conjugation | Verify the conjugation chemistry and purify the conjugate to remove unconjugated this compound and targeting moiety. Use techniques like HPLC or mass spectrometry to confirm successful conjugation.[7] |
| Loss of targeting moiety affinity | Assess the binding affinity of the conjugated targeting moiety to its receptor using methods like ELISA, surface plasmon resonance (SPR), or flow cytometry. The conjugation process may have altered the conformation of the targeting ligand.[3] |
| Instability of the linker | Evaluate the stability of the linker connecting this compound to the targeting moiety in relevant biological fluids (e.g., plasma, cell culture media). Consider using a more stable linker if premature cleavage is observed.[4] |
| Inefficient internalization | Confirm that the target receptor mediates internalization upon ligand binding. Use microscopy or flow cytometry to visualize and quantify the uptake of the fluorescently labeled conjugate.[3] |
| Low target receptor expression | Quantify the expression level of the target receptor on the cell surface using techniques like qPCR, western blotting, or flow cytometry. Select cell lines with high receptor expression for initial experiments.[8][9] |
Issue 2: High off-target toxicity
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| Premature drug release | Analyze the stability of the this compound conjugate in circulation (in vivo) or in the experimental medium (in vitro). If the drug is released before reaching the target, consider using a more stable linker.[4] |
| Non-specific uptake | Evaluate the uptake of the conjugate in non-target cells. If significant non-specific uptake is observed, consider modifying the surface properties of the delivery system (e.g., PEGylation of nanoparticles) to reduce non-specific interactions. |
| High dose administered | Perform a dose-response study to determine the optimal concentration that maximizes on-target efficacy while minimizing off-target toxicity. |
| Target expression in healthy tissues | Investigate the expression profile of the target receptor in healthy tissues. If the target is also expressed in vital organs, consider alternative targets or strategies to minimize exposure to these tissues.[4] |
Experimental Protocols
Below are detailed methodologies for key experiments to evaluate the delivery of this compound.
Protocol 1: In Vitro Cytotoxicity Assay
This protocol determines the cytotoxic effect of this compound and its targeted conjugates on both target and non-target cells.
Materials:
-
Target and non-target cell lines
-
Complete cell culture medium
-
This compound (free drug) and this compound conjugate
-
MTT or other viability assay reagent
-
96-well plates
-
Plate reader
Methodology:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and the this compound conjugate in complete cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the drug dilutions to the respective wells. Include untreated cells as a control.
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC50 values.
Protocol 2: Cellular Uptake Study by Flow Cytometry
This protocol quantifies the internalization of a fluorescently labeled this compound conjugate.
Materials:
-
Target and non-target cell lines
-
Fluorescently labeled this compound conjugate
-
Complete cell culture medium
-
PBS
-
Trypsin-EDTA
-
Flow cytometer
Methodology:
-
Seed cells in a 6-well plate and grow to 70-80% confluency.
-
Treat the cells with the fluorescently labeled this compound conjugate at a predetermined concentration for various time points (e.g., 1, 4, 24 hours).
-
After incubation, wash the cells twice with ice-cold PBS to remove unbound conjugate.
-
Harvest the cells by trypsinization and resuspend them in 500 µL of ice-cold PBS.
-
Analyze the cells using a flow cytometer to measure the mean fluorescence intensity, which corresponds to the amount of internalized conjugate.
Visualizations
Signaling Pathway and Delivery Logic
Caption: Workflow of targeted this compound delivery and its intracellular mechanism of action.
Troubleshooting Flowchart
Caption: Troubleshooting guide for low efficacy of targeted this compound conjugates.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Field Guide to Challenges and Opportunities in Antibody-Drug Conjugates for Chemists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical ADC Development: Challenges and Solutions | ChemPartner [chempartner.com]
- 5. Experimental Methods for the Biological Evaluation of Nanoparticle-Based Drug Delivery Risks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Strategies to enhance monoclonal antibody uptake and distribution in solid tumors | Cancer Biology & Medicine [cancerbiomed.org]
- 9. Strategies to enhance monoclonal antibody uptake and distribution in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to ITF5924 in Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with the selective HDAC6 inhibitor, ITF5924. The information is designed to help identify potential mechanisms of resistance and provide actionable strategies to overcome them in cell line models.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and highly selective inhibitor of Histone Deacetylase 6 (HDAC6). HDAC6 is a unique, primarily cytoplasmic deacetylase that targets non-histone proteins, including α-tubulin and Hsp90.[1][2][3] By inhibiting HDAC6, this compound leads to the hyperacetylation of its substrates, which can affect various cellular processes such as cell motility, protein quality control, and signaling pathways, ultimately leading to anti-tumor effects.[1][4]
Q2: My cancer cell line is showing reduced sensitivity to this compound compared to published data. What are the possible reasons?
A2: Reduced sensitivity to a drug can arise from several factors. These include, but are not limited to:
-
Intrinsic Resistance: The cell line may have inherent characteristics that make it less susceptible to HDAC6 inhibition.
-
Acquired Resistance: Prolonged or repeated exposure to this compound may have led to the selection of a resistant cell population.
-
Experimental Variability: Discrepancies in experimental conditions such as cell passage number, confluency, or assay parameters can affect results.
-
Cell Line Integrity: Misidentification or contamination of the cell line can lead to unexpected results. We recommend regular cell line authentication.
Q3: What are the potential molecular mechanisms of resistance to HDAC inhibitors like this compound?
A3: While specific resistance mechanisms to this compound are still under investigation, resistance to HDAC inhibitors, in general, can be mediated by several mechanisms:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2), can actively pump the drug out of the cell, reducing its intracellular concentration.[5][6][7]
-
Alterations in Apoptotic Pathways: Upregulation of anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL) or downregulation of pro-apoptotic proteins (e.g., Bax, Bak) can make cells more resistant to drug-induced cell death.[8][9]
-
Activation of Pro-Survival Signaling Pathways: Activation of pathways like PI3K/Akt/mTOR or MAPK can promote cell survival and counteract the cytotoxic effects of this compound.[9]
-
Target Alteration: Although less common for HDAC inhibitors, mutations in the drug target (HDAC6) could potentially reduce drug binding. Downregulation of the target protein is another possibility.[10]
Q4: How can I investigate the mechanism of resistance in my cell line?
A4: A stepwise approach is recommended. Start by confirming the resistant phenotype with a dose-response curve and IC50 determination. Then, investigate the most common resistance mechanisms. This can include quantifying the expression of ABC transporters, assessing the levels of key apoptotic proteins, and examining the activation status of major pro-survival signaling pathways. Detailed protocols for these investigations are provided in the "Experimental Protocols" section.
Q5: What strategies can I employ to overcome this compound resistance?
A5: Based on the identified resistance mechanism, several strategies can be tested:
-
Combination Therapy: This is a common and often effective approach.[11][12][13]
-
If resistance is due to increased drug efflux, co-treatment with an ABC transporter inhibitor (e.g., verapamil (B1683045) for P-gp) may restore sensitivity.
-
If pro-survival pathways are activated, combining this compound with inhibitors of those specific pathways (e.g., a PI3K or MEK inhibitor) can have synergistic effects.
-
Combining this compound with other cytotoxic agents or targeted therapies can also be effective.[11]
-
-
Development of Novel Analogs or Formulations: While beyond the scope of a typical research lab, this is a strategy in drug development to circumvent resistance.
-
Targeting Downstream Effectors: If a specific downstream effector of HDAC6 is critical for the resistant phenotype, targeting that molecule could be a viable strategy.
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments aimed at overcoming this compound resistance.
| Problem/Observation | Potential Cause | Suggested Solution |
| No significant difference in cytotoxicity between parental (sensitive) and putative this compound-resistant cell lines. | 1. Incomplete development of resistance.2. Incorrect this compound concentration range tested.3. Issues with the cytotoxicity assay. | 1. Continue gradual dose escalation of this compound over a longer period to select for a more robustly resistant population.[14][15]2. Broaden the concentration range of this compound in your cytotoxicity assay (e.g., from nanomolar to high micromolar) to capture the full dose-response curve.3. Ensure proper cell seeding density and incubation times for your MTT or other viability assay. Verify the absence of interference from this compound with the assay reagents. |
| High variability in experimental replicates. | 1. Inconsistent cell culture conditions.2. Pipetting errors.3. Cell line contamination. | 1. Maintain strict adherence to cell culture protocols, including passage number and confluency.2. Use calibrated pipettes and ensure thorough mixing of reagents.3. Regularly test cell lines for mycoplasma contamination. |
| A known ABC transporter inhibitor (e.g., verapamil) does not sensitize resistant cells to this compound. | 1. The primary resistance mechanism is not mediated by the targeted ABC transporter.2. Insufficient concentration of the reversing agent.3. The reversing agent is not effective against the specific ABC transporter isoform expressed. | 1. Investigate other resistance mechanisms, such as altered apoptotic pathways or activation of pro-survival signaling.2. Perform a dose-response experiment for the reversing agent to determine its optimal non-toxic concentration.3. Use a broader spectrum ABC transporter inhibitor or investigate the expression of different transporters (e.g., BCRP, MRPs). |
| No change in the expression of common anti-apoptotic proteins (e.g., Bcl-2) in resistant cells. | 1. Resistance is not primarily driven by alterations in the apoptotic threshold.2. The specific anti-apoptotic proteins investigated are not the key players in this context. | 1. Focus on other potential mechanisms like drug efflux or pro-survival signaling.2. Broaden the analysis to include other members of the Bcl-2 family (e.g., Bcl-xL, Mcl-1) and other apoptosis-related proteins (e.g., caspases, IAPs). |
| Inhibition of a pro-survival pathway (e.g., PI3K/Akt) does not re-sensitize resistant cells to this compound. | 1. The targeted pathway is not the primary driver of resistance.2. Redundant survival pathways are active.3. Incomplete inhibition of the target pathway. | 1. Investigate other pro-survival pathways (e.g., MAPK/ERK).2. Consider dual or triple combination therapies targeting multiple survival pathways.3. Confirm target inhibition by Western blot (e.g., check for dephosphorylation of Akt). Increase inhibitor concentration if necessary, while monitoring for off-target toxicity. |
Data Presentation
Table 1: Hypothetical Cytotoxicity Data for this compound in Sensitive and Resistant Cell Lines
| Cell Line | Treatment | IC50 (nM) | Resistance Index (RI) |
| Parental (Sensitive) | This compound | 50 | 1 |
| Resistant | This compound | 750 | 15 |
| Resistant | This compound + Verapamil (1 µM) | 150 | 3 |
| Resistant | This compound + PI3K Inhibitor (100 nM) | 200 | 4 |
Resistance Index (RI) = IC50 (Resistant) / IC50 (Sensitive)
Table 2: Hypothetical Gene and Protein Expression Analysis in Sensitive vs. Resistant Cell Lines
| Target | Analysis Method | Fold Change (Resistant vs. Sensitive) |
| Drug Efflux | ||
| ABCB1 (MDR1) mRNA | qRT-PCR | 12.5 |
| P-glycoprotein Protein | Western Blot | 10.2 |
| Apoptosis Regulation | ||
| Bcl-2 mRNA | qRT-PCR | 8.3 |
| Bcl-2 Protein | Western Blot | 7.5 |
| Bax mRNA | qRT-PCR | 0.4 |
| Bax Protein | Western Blot | 0.5 |
| Pro-Survival Signaling | ||
| p-Akt (Ser473) Protein | Western Blot | 6.8 |
| Total Akt Protein | Western Blot | 1.1 |
Experimental Protocols
Protocol 1: Development of this compound-Resistant Cell Lines
-
Determine the initial IC50 of the parental cell line: Perform a dose-response experiment using a cell viability assay (e.g., MTT assay, see Protocol 2) to determine the concentration of this compound that inhibits cell growth by 50%.
-
Initiate resistance induction: a. Culture the parental cells until they reach 70-80% confluency. b. Treat the cells with this compound at a concentration equal to the determined IC50 for 2-3 days. c. After the initial treatment, wash the cells with PBS and replace the medium with fresh, drug-free complete culture medium. d. Allow the cells to recover and proliferate.
-
Gradual dose escalation: a. Once the cells are proliferating steadily, passage them and re-introduce this compound at the IC50 concentration. b. Gradually increase the this compound concentration in the culture medium with each passage. This process can take several months.[14][16][17] c. At each step, ensure the cells have adapted and are proliferating steadily before increasing the drug concentration.
-
Maintenance and verification of the resistant phenotype: a. Once the desired level of resistance is achieved (e.g., the cells can tolerate a significantly higher concentration of this compound), maintain the resistant cell line in a medium containing a selective pressure of this compound. b. Regularly confirm the resistant phenotype by comparing the IC50 of the resistant line to the parental line.
Protocol 2: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Allow cells to attach overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound (and any combination agents) for 48-72 hours. Include untreated and vehicle-only controls.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[18][19][20][21]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO or other suitable solvent to each well to dissolve the formazan crystals.[18][19][20][21]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values using appropriate software.
Protocol 3: Western Blot Analysis for Protein Expression
-
Protein Extraction: a. Treat sensitive and resistant cells with or without this compound for the desired time. b. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[22] c. Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: a. Load equal amounts of protein (20-30 µg) per lane onto an SDS-polyacrylamide gel.[22][23][24][25][26] b. Separate the proteins by electrophoresis. c. Transfer the separated proteins to a PVDF membrane.[22][23][24][25][26]
-
Immunoblotting: a. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[22][23][24][25][26] b. Incubate the membrane with primary antibodies against target proteins (e.g., P-glycoprotein, Bcl-2, p-Akt, total Akt, and a loading control like β-actin) overnight at 4°C. c. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: a. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. b. Quantify the band intensities using densitometry software and normalize to the loading control.
Protocol 4: Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
-
RNA Extraction: Extract total RNA from sensitive and resistant cells using a suitable kit or Trizol reagent.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit.[27][28][29]
-
qPCR: a. Perform real-time PCR using SYBR Green or TaqMan probes with primers specific for the target genes (e.g., ABCB1, BCL2, BAX) and a housekeeping gene (e.g., GAPDH, ACTB).[27][28][29] b. Use a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene.[29]
Visualizations
Caption: Simplified HDAC6 signaling pathways and the inhibitory action of this compound.
Caption: Experimental workflow for investigating and overcoming this compound resistance.
Caption: Logical flowchart for troubleshooting this compound resistance mechanisms.
References
- 1. The role of HDAC6 in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 4. alliedacademies.org [alliedacademies.org]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. HDAC inhibitor-induced drug resistance involving ATP-binding cassette transporters (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Mechanisms of resistance to histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanisms of resistance to histone deacetylase inhibitors in acute leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Frontiers | Combination Therapy With Histone Deacetylase Inhibitors (HDACi) for the Treatment of Cancer: Achieving the Full Therapeutic Potential of HDACi [frontiersin.org]
- 12. Combining Histone Deacetylase Inhibitors (HDACis) with Other Therapies for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dl.begellhouse.com [dl.begellhouse.com]
- 14. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. merckmillipore.com [merckmillipore.com]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 21. researchgate.net [researchgate.net]
- 22. benchchem.com [benchchem.com]
- 23. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 24. Western blot protocol | Abcam [abcam.com]
- 25. bosterbio.com [bosterbio.com]
- 26. Western Blot Protocol | Proteintech Group [ptglab.com]
- 27. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. elearning.unite.it [elearning.unite.it]
- 29. RT-PCR Protocol - Creative Biogene [creative-biogene.com]
Navigating ITF5924 Treatment: A Technical Guide for Optimal Experimental Outcomes
For Immediate Release
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining ITF5924 treatment duration for optimal experimental results. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to address common challenges encountered during in vitro and in vivo studies with this potent and highly selective HDAC6 inhibitor.
Understanding this compound: Mechanism of Action
This compound is a powerful and specific inhibitor of Histone Deacetylase 6 (HDAC6), exhibiting an IC50 of 7.7 nM and demonstrating over 104-fold selectivity against other HDAC subtypes.[1] Its unique mechanism involves a difluoromethyl-1,3,4-oxadiazole (DFMO) moiety, which acts as a slow-binding substrate analog. This leads to an enzyme-catalyzed ring-opening reaction, forming a stable and long-lasting enzyme-inhibitor complex.[1] By inhibiting HDAC6, this compound induces hyperacetylation of its primary cytoplasmic substrate, α-tubulin, which plays a crucial role in microtubule stability and cellular processes like protein trafficking and cell motility.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the experimental use of this compound.
Q1: What is a recommended starting point for determining the optimal treatment duration for this compound in cell culture?
A1: The optimal treatment duration is highly dependent on the cell line and the specific biological endpoint being investigated. A time-course experiment is strongly recommended. Based on the known kinetics of HDAC6 inhibition, a general timeline of effects can be anticipated:
-
Early Effects (1-8 hours): Increased acetylation of α-tubulin is a primary and early indicator of this compound activity. This can typically be detected by western blot within this timeframe.
-
Intermediate Effects (12-24 hours): Changes in gene expression, cell signaling pathways, and early markers of apoptosis may become apparent.
-
Late Effects (24-72 hours): Significant impacts on cell viability, cell cycle progression, and robust apoptosis are often observed in this window.
Q2: How can I confirm that this compound is active in my cellular assay?
A2: The most direct method to confirm target engagement is to assess the acetylation status of α-tubulin. A noticeable increase in acetylated α-tubulin relative to total α-tubulin via western blot is a reliable indicator of HDAC6 inhibition.
Q3: I am observing high levels of cytotoxicity even at short treatment durations. What could be the cause?
A3: Several factors could contribute to unexpected cytotoxicity:
-
Cell Line Sensitivity: Some cell lines may be particularly sensitive to HDAC6 inhibition.
-
Compound Concentration: Ensure the final concentration of this compound is accurate. A dose-response experiment is crucial to determine the optimal non-toxic working concentration for your specific cell line.
-
Off-Target Effects: While this compound is highly selective, off-target effects at high concentrations cannot be entirely ruled out.
-
Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) is not exceeding the tolerance level of your cells (typically <0.1%).
Q4: My in vivo experiment with this compound is not showing the expected efficacy. What are some potential issues?
A4: In vivo studies introduce additional complexities. Consider the following:
-
Pharmacokinetics and Dosing Schedule: The dosing regimen, including frequency and route of administration, is critical. This compound has been noted for its high oral bioavailability and low in vivo clearance, suggesting that a less frequent dosing schedule might be effective.[2] However, the optimal schedule will depend on the animal model and disease context.
-
Compound Stability and Formulation: Ensure the stability of this compound in the chosen vehicle for administration.
-
Tumor Penetration: For oncology models, assessing the concentration of this compound within the tumor tissue may be necessary.
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during this compound experiments.
| Issue | Potential Cause | Recommended Action |
| Inconsistent IC50 values between experiments | 1. Compound stability/solubility issues.2. Variability in cell seeding density or health.3. Inconsistent incubation times. | 1. Prepare fresh stock solutions of this compound for each experiment. Ensure complete dissolution. 2. Standardize cell seeding protocols and use cells in the logarithmic growth phase.3. Maintain consistent treatment durations across all experiments. |
| No increase in α-tubulin acetylation | 1. Insufficient this compound concentration.2. Insufficient treatment duration.3. Problems with Western blot protocol. | 1. Perform a dose-response experiment to determine the effective concentration.2. Conduct a time-course experiment (e.g., 1, 4, 8, 24 hours).3. Optimize antibody concentrations and ensure the use of appropriate controls. |
| Unexpected cell morphology changes | 1. Cytoskeletal effects of α-tubulin hyperacetylation.2. Induction of cellular stress pathways. | 1. Document morphological changes and correlate them with α-tubulin acetylation status.2. Investigate markers of cellular stress and apoptosis at different time points. |
| Variability in in vivo tumor growth inhibition | 1. Inconsistent drug administration.2. Differences in tumor establishment between animals. | 1. Ensure accurate and consistent dosing for all animals.2. Randomize animals into treatment groups based on initial tumor volume. |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
In Vitro Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a density that allows for logarithmic growth during the experiment. Allow cells to adhere overnight.
-
Treatment: Treat cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment durations (e.g., 24, 48, and 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control.
Western Blot for Acetylated α-Tubulin
-
Cell Lysis: After treatment with this compound for the desired time points, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and deacetylase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or similar protein assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate by electrophoresis, and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk in TBST) and incubate with primary antibodies against acetylated α-tubulin and total α-tubulin (as a loading control) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Detect the signal using an ECL substrate.
-
Data Analysis: Quantify the band intensities and normalize the acetylated α-tublin signal to the total α-tubulin signal.
Signaling Pathways and Experimental Workflows
Visual representations of key processes are provided below to aid in experimental design and data interpretation.
Caption: Simplified signaling pathways influenced by HDAC6 and its inhibition by this compound.
Caption: General experimental workflows for in vitro and in vivo studies with this compound.
Caption: A logical troubleshooting workflow for addressing unexpected experimental outcomes.
References
Navigating Experimental Challenges with ITF5924: A Technical Support Center
For researchers, scientists, and drug development professionals working with the potent and highly selective HDAC6 inhibitor, ITF5924, this technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: We are observing lower than expected potency (higher IC50) for this compound in our HDAC6 enzymatic assay. What are the potential causes?
A1: Discrepancies in potency can arise from several factors. Firstly, due to its nature as a slow-binding inhibitor, the incubation time of this compound with the HDAC6 enzyme is critical. Insufficient pre-incubation time before adding the substrate can lead to an underestimation of its potency. Secondly, the purity and stability of the compound are crucial. Ensure the compound has been stored correctly, protected from light and moisture, and consider verifying the purity of your batch. Finally, assay conditions such as enzyme and substrate concentrations, as well as buffer composition, can significantly impact the results.
Q2: Our cell-based assays show inconsistent results for α-tubulin acetylation after this compound treatment. How can we troubleshoot this?
A2: Inconsistent α-tubulin acetylation can be due to several variables. Cell density and health are primary considerations; ensure cells are healthy and not overgrown. The concentration of this compound and the treatment duration are also key. A time-course and dose-response experiment is recommended to determine the optimal conditions for your specific cell line. Furthermore, ensure complete lysis of cells to release all cellular proteins for accurate Western blot analysis.
Q3: We are having difficulty with the solubility of this compound in our aqueous assay buffers. What is the recommended procedure?
A3: this compound is typically dissolved in an organic solvent like DMSO to create a high-concentration stock solution. When preparing working solutions in aqueous buffers, it is crucial to do so just before the experiment and to ensure vigorous mixing. Avoid storing dilute aqueous solutions for extended periods. If precipitation occurs, consider using a small percentage of a non-ionic surfactant in your buffer, but first, verify its compatibility with your assay.
Q4: Are there known off-target effects of this compound that we should be aware of?
A4: this compound is reported to be highly selective for HDAC6, with over 100-fold selectivity against other HDAC isoforms.[1] However, at high concentrations, the possibility of off-target effects on other cellular components cannot be entirely ruled out. It is good practice to include appropriate controls, such as using a structurally different HDAC6 inhibitor or performing experiments in HDAC6 knockout/knockdown cells, to confirm that the observed effects are indeed mediated by HDAC6 inhibition.
Troubleshooting Guides
Problem 1: High Background Signal in HDAC6 Enzymatic Assay
| Potential Cause | Recommended Solution |
| Substrate auto-hydrolysis | Run a "no-enzyme" control to determine the rate of spontaneous substrate degradation and subtract this from all measurements. |
| Contaminated reagents | Use fresh, high-purity reagents and sterile, nuclease-free water. |
| Non-specific binding to the plate | Use non-binding surface plates or pre-block the wells with a solution of bovine serum albumin (BSA). |
| Incorrect filter settings on the plate reader | Ensure the excitation and emission wavelengths are set correctly for the specific fluorogenic substrate being used. |
Problem 2: Low Signal or No Change in α-tubulin Acetylation by Western Blot
| Potential Cause | Recommended Solution |
| Inefficient protein extraction | Use a lysis buffer containing a strong detergent (e.g., RIPA buffer) and protease/phosphatase inhibitors. Ensure complete cell lysis by sonication or mechanical disruption. |
| Poor antibody quality | Use a validated antibody specific for acetylated α-tubulin. Titrate the antibody to determine the optimal concentration. |
| Insufficient protein loading | Quantify protein concentration using a reliable method (e.g., BCA assay) and ensure equal loading across all lanes. |
| Ineffective transfer to the membrane | Optimize the Western blot transfer conditions (voltage, time, and buffer composition) for your specific gel and membrane type. |
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity (IC50) of this compound and Other HDAC Inhibitors Against Various HDAC Isoforms.
| Compound | HDAC1 (nM) | HDAC2 (nM) | HDAC3 (nM) | HDAC6 (nM) | HDAC8 (nM) |
| This compound | >10,000 | >10,000 | >10,000 | 7.7 | >10,000 |
| Trichostatin A | 1.5 | 1.9 | 2.1 | 0.6 | 120 |
| Vorinostat (SAHA) | 31 | 47 | 73 | 17 | 1100 |
| Tubastatin A | 1500 | >10,000 | >10,000 | 15 | >10,000 |
Data is compiled from various sources and should be used for comparative purposes. Actual IC50 values may vary depending on assay conditions.
Experimental Protocols
HDAC6 Enzymatic Inhibition Assay
Principle: This assay measures the ability of this compound to inhibit the deacetylase activity of recombinant HDAC6 using a fluorogenic substrate.
Materials:
-
Recombinant human HDAC6 enzyme
-
Fluorogenic HDAC6 substrate (e.g., Boc-L-Lys(Ac)-AMC)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
This compound stock solution (in DMSO)
-
Developer solution (containing a protease like trypsin and a pan-HDAC inhibitor like Trichostatin A to stop the reaction)
-
96-well black, flat-bottom plates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound in Assay Buffer.
-
In a 96-well plate, add the diluted this compound solutions. Include a "no inhibitor" control (vehicle only) and a "no enzyme" control.
-
Add the recombinant HDAC6 enzyme to all wells except the "no enzyme" control.
-
Pre-incubate the plate at 37°C for 30-60 minutes to allow for slow-binding kinetics.
-
Initiate the reaction by adding the fluorogenic HDAC6 substrate to all wells.
-
Incubate the plate at 37°C for 60 minutes, protected from light.
-
Stop the reaction by adding the Developer solution.
-
Incubate for an additional 15-20 minutes at 37°C.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm for AMC-based substrates).
-
Calculate the percent inhibition for each concentration and determine the IC50 value.
Western Blot for α-tubulin Acetylation
Principle: This method detects the level of acetylated α-tubulin in cells treated with this compound as a measure of its target engagement.
Materials:
-
Cell culture reagents
-
This compound
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-acetyl-α-tubulin and anti-α-tubulin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound or vehicle (DMSO) for the desired time.
-
Wash cells with ice-cold PBS and lyse them with Lysis Buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Prepare protein samples with Laemmli buffer and denature by heating.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-acetyl-α-tubulin antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Strip the membrane and re-probe with the anti-α-tubulin antibody as a loading control.
Visualizations
Caption: this compound inhibits HDAC6, leading to increased α-tubulin acetylation.
References
minimizing ITF5924-induced cytotoxicity in healthy cells
Technical Support Center: ITF5924
Introduction: This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and detailed methodologies for minimizing this compound-induced cytotoxicity in healthy (non-target) cells. This compound is a novel kinase inhibitor targeting the hypothetical "Tumor Proliferation Kinase" (TPK1) pathway. While highly effective against cancer cells expressing activated TPK1, off-target effects on mitochondrial function in healthy cells can lead to unwanted cytotoxicity. This guide offers strategies to identify, mitigate, and understand these effects.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with this compound.
| Issue / Observation | Potential Cause | Recommended Solution & Troubleshooting Steps |
| 1. High cytotoxicity observed in healthy/control cell lines at expected therapeutic concentrations. | A. Off-Target Kinase Inhibition: this compound may be inhibiting kinases essential for healthy cell survival, such as those involved in mitochondrial respiration.[1][2][3] | Action: Perform a dose-response curve in both target cancer cells and healthy control cells to determine the therapeutic window. Verification: Use a lower concentration of this compound that maintains efficacy in cancer cells while minimizing toxicity in healthy cells. Consider co-administration with a cytoprotective agent (see Issue 3). |
| B. Solvent Toxicity: The vehicle (e.g., DMSO) used to dissolve this compound may be causing cytotoxicity at the concentrations used. | Action: Run a vehicle-only control series to determine the maximum tolerated solvent concentration for your cell lines. Verification: Ensure the final solvent concentration in your experiments is below the toxic threshold (typically <0.5% for DMSO). | |
| C. Suboptimal Cell Health: Cells that are overly confluent, have a high passage number, or are stressed may be more susceptible to drug-induced toxicity.[4] | Action: Use cells at a consistent, optimal density (typically 70-80% confluency) and maintain a low passage number. Verification: Regularly check cell morphology and viability before starting experiments.[5][6] | |
| 2. Inconsistent results or high variability in cytotoxicity assays between experiments. | A. Serum Component Interaction: Components in fetal bovine serum (FBS) can bind to this compound, altering its effective concentration.[4] | Action: Consider reducing the serum percentage during the drug treatment period or switching to a serum-free medium after initial cell attachment.[7] Verification: Perform a serum-starvation test to see if it stabilizes the cytotoxic effect.[8][9] |
| B. Assay Timing: The chosen endpoint for the viability assay may not be optimal for capturing the cytotoxic effects of this compound. | Action: Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal incubation time for observing a stable and reproducible effect. | |
| C. Assay Type: The chosen viability assay (e.g., MTT) may be influenced by changes in cellular metabolism caused by this compound, not just cell death. | Action: Use an orthogonal method to confirm cytotoxicity. For example, if using a metabolic assay like MTT[10][11], confirm results with a membrane integrity assay like Trypan Blue exclusion or a fluorescence-based live/dead stain.[6] | |
| 3. Apoptosis is confirmed in healthy cells, but the mechanism is unclear. | A. Mitochondrial Permeability Transition: Off-target effects of this compound may be triggering the mitochondrial pathway of apoptosis.[12][13] | Action: Assess mitochondrial membrane potential using dyes like JC-1 or TMRM.[12] A decrease in potential is an early indicator of apoptosis. Verification: Perform a Caspase-9 activity assay to confirm the involvement of the intrinsic apoptotic pathway. |
| B. Oxidative Stress: this compound might be inducing the production of reactive oxygen species (ROS), leading to cellular damage and apoptosis. | Action: Co-administer an antioxidant like N-acetylcysteine (NAC) with this compound.[14][15] Verification: If NAC rescues the healthy cells from cytotoxicity without affecting the anti-cancer efficacy of this compound, oxidative stress is a likely mechanism. Measure intracellular ROS levels directly using a fluorescent probe like DCFDA. | |
| 4. Healthy cells show signs of stress (e.g., morphological changes) but not widespread death. | A. Drug Efflux Mechanisms: Healthy cells may be actively pumping out this compound via ATP-binding cassette (ABC) transporters, mitigating its toxic effects.[16][17][18] | Action: Use an inhibitor of common ABC transporters (e.g., verapamil (B1683045) for P-gp) in combination with this compound. Verification: An increase in cytotoxicity in the presence of the transporter inhibitor suggests that drug efflux is a relevant mechanism in your cell model.[19] |
| B. Autophagy Induction: this compound may be inducing autophagy as a pro-survival response in healthy cells. | Action: Treat cells with an autophagy inhibitor (e.g., 3-Methyladenine or Chloroquine) alongside this compound. Verification: If the combination treatment leads to increased cell death, it suggests that autophagy was initially acting as a protective mechanism. |
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of this compound-induced cytotoxicity in healthy cells?
A1: The primary hypothesized mechanism is the off-target inhibition of kinases crucial for mitochondrial function. This leads to mitochondrial membrane depolarization, an increase in reactive oxygen species (ROS), and subsequent activation of the intrinsic apoptotic pathway.
Q2: How can I differentiate between apoptosis and necrosis caused by this compound?
A2: You can use a co-staining method with Annexin V and a viability dye like Propidium Iodide (PI) or 7-AAD, followed by flow cytometry analysis.[20]
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
Q3: Can I use antioxidants to protect healthy cells from this compound without compromising its anti-cancer effects?
A3: It is possible, but requires careful validation. Some antioxidants may interfere with the mechanism of action of chemotherapeutic agents.[14][21][22][23] It is recommended to perform experiments to confirm that the chosen antioxidant (e.g., N-acetylcysteine) rescues healthy cells from cytotoxicity while not affecting the killing of cancer cells by this compound.
Q4: My healthy control cell line seems to be resistant to this compound. Why might this be?
A4: Resistance could be due to several factors. The cells may have low expression of the off-target protein, or they may have highly active drug efflux pumps, such as P-glycoprotein (P-gp/ABCB1), that remove the compound from the cell before it can cause damage.[18][19]
Q5: Is it better to use a lower concentration of this compound or a shorter exposure time to minimize cytotoxicity?
A5: This depends on the compound's mechanism. It is best to perform both a dose-response and a time-course experiment.[4] This will help you determine the lowest effective concentration and the optimal time point to maximize the therapeutic window between killing cancer cells and preserving healthy cells.[24]
Experimental Protocols
Protocol 1: Cell Viability Assessment using Resazurin (B115843)
This assay measures cell viability based on the reduction of resazurin to the fluorescent resorufin (B1680543) by metabolically active cells.[25][26]
Materials:
-
96-well opaque-walled plates
-
Resazurin sodium salt solution (0.15 mg/mL in DPBS, sterile filtered)
-
Cell culture medium
-
This compound stock solution
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle-only and medium-only controls.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C.
-
Incubate for 1-4 hours at 37°C, protected from light.
-
Measure the fluorescence using a plate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.[25]
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells after subtracting the background fluorescence from the medium-only wells.
Protocol 2: Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining
This protocol allows for the differentiation of live, early apoptotic, and late apoptotic/necrotic cells via flow cytometry.[27][28]
Materials:
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI solution, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound (and controls) for the desired time.
-
Harvest both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing the floating cells.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cells twice with cold PBS and pellet by centrifugation.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cells.
-
Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Protocol 3: Assessment of Mitochondrial Membrane Potential (ΔΨm)
This protocol uses the JC-1 dye, which forms red fluorescent aggregates in healthy mitochondria with high membrane potential and exists as green fluorescent monomers in the cytoplasm and in mitochondria with low membrane potential.[12]
Materials:
-
JC-1 dye solution
-
Fluorescence microscope or flow cytometer
-
CCCP (a mitochondrial membrane potential disruptor, used as a positive control)
Procedure:
-
Seed cells on glass coverslips in a 24-well plate (for microscopy) or in a 6-well plate (for flow cytometry).
-
Treat cells with this compound and controls as required. Include a positive control group treated with CCCP (e.g., 10 µM for 30 minutes).
-
At the end of the treatment, add JC-1 dye to the culture medium to a final concentration of 2 µM.
-
Incubate for 15-30 minutes at 37°C.
-
Wash the cells twice with warm PBS.
-
For microscopy: Mount the coverslip and immediately visualize under a fluorescence microscope using filters for green (monomers) and red (J-aggregates) fluorescence.
-
For flow cytometry: Harvest the cells, resuspend in PBS, and analyze using a flow cytometer, detecting both green (FL1 channel) and red (FL2 channel) fluorescence.
-
A decrease in the red/green fluorescence intensity ratio indicates mitochondrial membrane depolarization.
Visualizations
Signaling Pathways & Mechanisms
Caption: Mechanism of this compound action in cancer vs. healthy cells.
Experimental Workflow
Caption: Workflow for troubleshooting this compound-induced cytotoxicity.
Troubleshooting Logic
Caption: Decision tree for troubleshooting this compound cytotoxicity.
References
- 1. benchchem.com [benchchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Star Republic: Guide for Biologists [sciencegateway.org]
- 9. ocw.mit.edu [ocw.mit.edu]
- 10. Basic Colorimetric Proliferation Assays: MTT, WST, and Resazurin | Springer Nature Experiments [experiments.springernature.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Assays for Mitochondria Function | Thermo Fisher Scientific - US [thermofisher.com]
- 13. biocompare.com [biocompare.com]
- 14. Antioxidant Antagonises Chemotherapeutic Drug Effect in Lung Cancer Cell Line A549 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Applications of Antioxidants in Ameliorating Drugs and Xenobiotics Toxicity: Mechanistic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Role of membrane-embedded drug efflux ABC transporters in the cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Efflux ABC transporters in drug disposition and their posttranscriptional gene regulation by microRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Frontiers | Clinically-Relevant ABC Transporter for Anti-Cancer Drug Resistance [frontiersin.org]
- 20. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 21. Efficacy of antioxidants as a Complementary and Alternative Medicine (CAM) in combination with the chemotherapeutic agent doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Avoiding Antioxidant-Drug Interactions During Cancer Treatment - The ASCO Post [ascopost.com]
- 23. researchgate.net [researchgate.net]
- 24. benchchem.com [benchchem.com]
- 25. creative-bioarray.com [creative-bioarray.com]
- 26. Resazurin-cell-viability-assay | Sigma-Aldrich [sigmaaldrich.com]
- 27. kumc.edu [kumc.edu]
- 28. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: ITF5924 Target Engagement Assays
This guide provides troubleshooting advice and answers to frequently asked questions for researchers using target engagement assays to study the compound ITF5924. The focus is on two widely used methods: the Cellular Thermal Shift Assay (CETSA) and the NanoBRET™ Target Engagement Assay.
Troubleshooting Guides
This section addresses specific technical issues that may arise during your experiments.
Cellular Thermal Shift Assay (CETSA)
Question: Why am I not seeing a thermal shift (a change in protein melting temperature, Tm) after treating cells with this compound?
Answer: Several factors could lead to the absence of a detectable thermal shift. Consider the following potential causes and solutions:
-
Insufficient Compound Concentration or Incubation Time: this compound may not have reached a sufficient intracellular concentration to engage its target.
-
Solution: Perform a dose-response experiment with a wider concentration range of this compound. Also, consider increasing the incubation time to ensure the compound reaches its target compartment.
-
-
Low Target Abundance: The target protein may be expressed at very low levels in your cell line, making detection by Western Blot or mass spectrometry difficult.
-
Solution: Confirm target expression levels using a sensitive detection method. If necessary, switch to a cell line with higher endogenous expression or use an overexpression system.
-
-
Poor Antibody Quality: The antibody used for Western blotting may have low affinity or specificity for the target protein.
-
Solution: Validate your primary antibody through knockout/knockdown cell lysates or by testing it against a purified recombinant protein. Test multiple antibodies if available.
-
-
This compound Does Not Induce a Thermal Shift: Not all target engagement events result in a measurable change in thermal stability.
-
Solution: Consider an alternative, orthogonal target engagement assay, such as the NanoBRET assay, to confirm target binding.
-
Question: My Western blot bands in the CETSA soluble fraction are inconsistent or show high variability between replicates.
Answer: High variability can obscure real results. The source of this issue is often technical inconsistency during sample processing.
-
Inconsistent Heating: Uneven heating of cell lysates can lead to significant variability.
-
Solution: Use a PCR thermocycler with a heated lid for the heat challenge step to ensure precise and uniform temperature control across all samples.
-
-
Pipetting Errors: Inaccurate pipetting during lysate preparation or loading for electrophoresis can introduce errors.
-
Solution: Ensure your pipettes are calibrated. Use low-retention pipette tips. Be meticulous and consistent when handling the soluble fraction after centrifugation.
-
-
Incomplete Lysis or Protein Precipitation:
-
Solution: Ensure complete cell lysis by optimizing the number of freeze-thaw cycles. After the heat challenge, centrifuge samples at a high speed (e.g., 20,000 x g) for at least 20 minutes at 4°C to ensure a clear separation of precipitated and soluble proteins.
-
NanoBRET™ Target Engagement Assay
Question: Why is my NanoBRET signal very low or indistinguishable from the background?
Answer: A low signal-to-background ratio is a common issue. The following factors could be responsible:
-
Low Expression of NanoLuc® Fusion Protein: The expression level of the target-NanoLuc® fusion protein may be too low.
-
Solution: Increase the amount of transfected plasmid DNA or switch to a stronger promoter. Ensure the transfection was successful using a positive control (e.g., a GFP-expressing plasmid).
-
-
Suboptimal Tracer Concentration: The concentration of the fluorescent NanoBRET™ tracer may be too low for detectable energy transfer.
-
Solution: Perform a tracer titration experiment to determine the optimal concentration that gives the best signal-to-background ratio without causing excessive background signal.
-
-
Incorrect Filter Set: Using incorrect filters for measuring donor (NanoLuc®) and acceptor (tracer) emission will prevent the detection of a BRET signal.
-
Solution: Ensure you are using the correct filter pair for the specific NanoBRET™ tracer you are using (e.g., 460nm for donor and >610nm for acceptor). Consult the manufacturer's protocol for your specific reagents.
-
Question: I am observing a very high background signal in my NanoBRET assay, even in the absence of the tracer.
Answer: High background can mask the specific BRET signal. Potential causes include:
-
Autofluorescence: The test compound (this compound) or components in the media may be autofluorescent.
-
Solution: Measure the fluorescence of your compound alone at the acceptor emission wavelength. If it is fluorescent, you may need to subtract this background or use a different assay. Always use phenol (B47542) red-free medium during the assay.
-
-
High Expression of NanoLuc® Fusion Protein: Overly high expression of the donor fusion protein can lead to elevated background luminescence.
-
Solution: Reduce the amount of plasmid DNA used for transfection to lower the expression level of the target-NanoLuc® fusion.
-
-
Cell Density: Too many cells per well can increase background signal.
-
Solution: Optimize the cell seeding density. Perform a cell titration to find the optimal number of cells that yields a robust signal without high background.
-
Frequently Asked Questions (FAQs)
Question: What is the fundamental principle behind the Cellular Thermal Shift Assay (CETSA)?
Answer: CETSA operates on the principle that when a small molecule compound like this compound binds to its target protein, it generally stabilizes the protein's structure. This stabilization makes the protein more resistant to thermal denaturation. In a typical CETSA experiment, cells are treated with the compound and then heated to various temperatures. The amount of soluble (non-denatured) target protein remaining at each temperature is quantified, usually by Western blot. A successful engagement by this compound will result in more target protein remaining in the soluble fraction at higher temperatures compared to untreated controls, leading to an increase in its apparent melting temperature (Tm).
Question: How does the NanoBRET™ Target Engagement Assay work?
Answer: The NanoBRET™ assay is a proximity-based method that measures compound binding in live cells. It relies on Bioluminescence Resonance Energy Transfer (BRET), an energy transfer phenomenon between a light-emitting donor (NanoLuc® luciferase) and a fluorescent acceptor (a tracer). The target protein is fused to NanoLuc® luciferase. A fluorescently labeled tracer that reversibly binds to the same target is added to the cells. If the tracer binds to the target, it comes into close proximity (<10 nm) with the NanoLuc® enzyme, allowing for energy transfer when the substrate is added. When an unlabeled compound like this compound is introduced, it competes with the tracer for binding to the target. This competition displaces the tracer, decreasing the BRET signal in a dose-dependent manner, which allows for the quantification of target engagement.
Question: What are appropriate positive and negative controls for a target engagement assay with this compound?
Answer:
-
Positive Control: A known, well-characterized compound that binds to the same target as this compound. This helps validate that the assay is working correctly and can produce a measurable signal. If no such compound exists, a very high, saturating concentration of this compound can serve as an internal positive control.
-
Negative Control (Vehicle): A vehicle control (e.g., DMSO) is essential to establish the baseline response of the assay in the absence of the test compound.
-
Negative Control (Compound): A structurally similar but biologically inactive analog of this compound, if available, is an excellent negative control to ensure the observed effects are specific to the intended pharmacology.
-
Negative Control (Cellular): For assays involving fusion proteins (like NanoBRET), a negative control could be expressing the NanoLuc® enzyme alone (not fused to the target) to ensure the BRET signal is specific to the target-tracer interaction.
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) Workflow
-
Cell Culture and Treatment: Plate cells and grow them to 80-90% confluency. Treat the cells with the desired concentrations of this compound or vehicle (e.g., DMSO) and incubate for a specified time (e.g., 1 hour) at 37°C.
-
Harvesting: Harvest the cells by scraping, wash with PBS, and pellet by centrifugation.
-
Lysis: Resuspend the cell pellet in a lysis buffer containing protease and phosphatase inhibitors. Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.
-
Heat Challenge: Aliquot the cell lysate into PCR tubes. Heat the aliquots to a range of different temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes using a thermocycler. Keep one aliquot at room temperature as a non-heated control.
-
Separation of Soluble Fraction: Cool the samples at room temperature for 3 minutes. Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Sample Preparation: Carefully collect the supernatant (soluble fraction) and transfer it to a new tube. Denature the samples by adding SDS-PAGE loading buffer and boiling.
-
Detection: Analyze the amount of soluble target protein in each sample by Western blotting using a specific primary antibody. Quantify the band intensities to generate a melting curve.
Protocol 2: NanoBRET™ Target Engagement Assay Workflow
-
Cell Plating: Seed cells that have been transfected with the target-NanoLuc® fusion construct into a white, 96-well assay plate. Allow cells to attach and grow overnight.
-
Compound Addition: Prepare serial dilutions of this compound in Opti-MEM® I Reduced Serum Medium. Add the compound dilutions to the appropriate wells. Include vehicle-only (e.g., DMSO) wells for "no compound" controls.
-
Tracer Addition: Immediately after adding the compound, add the pre-determined optimal concentration of the NanoBRET™ fluorescent tracer to all wells.
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for the desired equilibrium time (e.g., 2 hours).
-
Luminescence Measurement:
-
Prepare the Nano-Glo® Substrate according to the manufacturer's instructions.
-
Add the substrate to all wells.
-
Read the plate within 10 minutes on a luminometer equipped with two filters to measure donor emission (e.g., 460nm) and acceptor emission (e.g., >610nm) simultaneously.
-
-
Data Analysis: Calculate the raw BRET ratio by dividing the acceptor signal by the donor signal for each well. Convert the raw ratios to milliBRET units (mBU) by multiplying by 1000. Plot the mBU values against the log concentration of this compound to generate a dose-response curve and determine the IC50.
Data Presentation
Table 1: Example CETSA Data for this compound Target
| Temperature (°C) | Vehicle (DMSO) - Soluble Protein (% of RT) | This compound (10 µM) - Soluble Protein (% of RT) |
| Room Temp | 100% | 100% |
| 46 | 98% | 101% |
| 48 | 95% | 99% |
| 50 | 85% | 96% |
| 52 | 65% | 91% |
| 54 | 48% | 82% |
| 56 | 29% | 65% |
| 58 | 15% | 45% |
| 60 | 5% | 25% |
| Apparent Tm | ~54.5°C | ~58.5°C |
This table shows hypothetical data demonstrating that treatment with 10 µM this compound increased the thermal stability of its target, resulting in a 4°C upward shift in the apparent melting temperature (Tm).
Table 2: Example NanoBRET™ Target Engagement Data for this compound
| This compound Conc. (nM) | Log [this compound] (M) | Average BRET Ratio (mBU) | % Inhibition |
| 0 (Vehicle) | N/A | 250 | 0% |
| 1 | -9.0 | 245 | 2.5% |
| 10 | -8.0 | 210 | 20.0% |
| 50 | -7.3 | 140 | 55.0% |
| 100 | -7.0 | 95 | 77.5% |
| 500 | -6.3 | 60 | 95.0% |
| 1000 | -6.0 | 55 | 97.5% |
| Calculated IC50 | ~45 nM |
This table presents example dose-response data for this compound in a NanoBRET assay. The decreasing BRET signal with increasing compound concentration indicates competitive displacement of the tracer from the target protein.
Visualizations
Validation & Comparative
Validating the On-Target Effects of ITF5924: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, rigorously validating the on-target effects of a novel inhibitor is a critical step in preclinical development. This guide provides a comparative analysis of ITF5924, a potent and selective Histone Deacetylase 6 (HDAC6) inhibitor, against other alternative compounds. We present supporting experimental data, detailed protocols for key validation assays, and visual representations of the underlying biological pathways and experimental workflows.
This compound has emerged as a promising therapeutic candidate due to its high potency and remarkable selectivity for HDAC6, an enzyme implicated in a variety of diseases, including cancer and neurodegenerative disorders.[1] This guide will delve into the experimental validation of this compound's on-target effects, offering a framework for its evaluation alongside other well-characterized HDAC6 inhibitors.
Comparative Analysis of HDAC6 Inhibitor Potency and Selectivity
The on-target efficacy of an inhibitor is primarily defined by its potency (as measured by the half-maximal inhibitory concentration, IC50) against its intended target and its selectivity over other related targets. The following table summarizes the available data for this compound in comparison to other selective HDAC6 inhibitors.
| Inhibitor | HDAC6 IC50 (nM) | HDAC1 IC50 (nM) | HDAC2 IC50 (nM) | HDAC3 IC50 (nM) | HDAC8 IC50 (nM) | Selectivity (HDAC1/HDAC6) |
| This compound | 7.7 | >800 (>104-fold) | >800 (>104-fold) | >800 (>104-fold) | >800 (>104-fold) | >104 |
| Nexturastat A | 5 | 3020 | 6920 | 6680 | 954 | ~604 |
| Tubastatin A | 15 | >1000 | >1000 | >1000 | Not Available | >67 |
Note: Data for this compound is based on its reported high selectivity.[1] Data for Nexturastat A and Tubastatin A are compiled from various sources. The selectivity index is a ratio of the IC50 for HDAC1 over HDAC6, with higher numbers indicating greater selectivity for HDAC6.
Key Experiments for Validating On-Target Effects
To robustly validate the on-target effects of this compound, a series of well-established cellular and biochemical assays are recommended. These experiments aim to confirm direct target engagement, assess the downstream cellular consequences of target inhibition, and quantify the inhibitor's selectivity.
HDAC6 Enzymatic Assay
This biochemical assay directly measures the ability of an inhibitor to block the enzymatic activity of purified HDAC6.
Experimental Protocol:
-
Reagents: Recombinant human HDAC6 enzyme, a fluorogenic HDAC6 substrate (e.g., a peptide containing an acetylated lysine), assay buffer, and the test inhibitor (this compound and alternatives).
-
Procedure:
-
Prepare a series of dilutions of the test inhibitor.
-
In a microplate, combine the recombinant HDAC6 enzyme with the inhibitor dilutions and incubate for a predetermined time (e.g., 15 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate.
-
Allow the reaction to proceed for a set time (e.g., 60 minutes) at 37°C.
-
Stop the reaction and measure the fluorescence using a microplate reader.
-
-
Data Analysis: The fluorescence signal is proportional to the HDAC6 activity. Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
Western Blot for Acetylated Tubulin
A hallmark of HDAC6 inhibition in cells is the hyperacetylation of its primary cytoplasmic substrate, α-tubulin. Western blotting provides a direct visualization of this on-target effect.
Experimental Protocol:
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., a cancer cell line with known HDAC6 expression) and treat with increasing concentrations of this compound or alternative inhibitors for a specified duration (e.g., 24 hours).
-
Protein Extraction: Lyse the cells to extract total protein.
-
SDS-PAGE and Western Blotting:
-
Separate the protein lysates by SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for acetylated α-tubulin (at Lys40).
-
Use a primary antibody against total α-tubulin as a loading control.
-
Incubate with a corresponding secondary antibody conjugated to a detection enzyme (e.g., HRP).
-
-
Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and quantify the band intensities to determine the relative increase in acetylated tubulin.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm direct target engagement in a cellular context. The principle is that the binding of a ligand (inhibitor) stabilizes the target protein, leading to a higher melting temperature.
Experimental Protocol:
-
Cell Treatment: Treat intact cells with the test inhibitor or a vehicle control.
-
Thermal Challenge: Heat the cell suspensions at a range of temperatures.
-
Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Protein Detection: Analyze the amount of soluble HDAC6 remaining at each temperature using western blotting or other protein detection methods.
-
Data Analysis: Plot the amount of soluble HDAC6 against the temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
Visualizing the Molecular Context and Experimental Design
To further clarify the biological rationale and experimental approach, the following diagrams illustrate the HDAC6 signaling pathway and a typical workflow for validating on-target effects.
Caption: HDAC6 primarily acts in the cytoplasm, deacetylating non-histone proteins.
Caption: A multi-pronged approach to validate the on-target effects of this compound.
References
A Comparative Guide to HDAC6 Inhibitors: ITF5924 vs. Ricolinostat and Tubastatin A
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of ITF5924 with two other prominent selective inhibitors of Histone Deacetylase 6 (HDAC6), Ricolinostat (ACY-1215) and Tubastatin A. The comparison focuses on their biochemical potency, selectivity, and mechanisms of action, supported by experimental data to aid researchers in selecting the most appropriate tool for their studies.
Introduction to HDAC6 Inhibition
Histone Deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic, class IIb histone deacetylase. Unlike other HDACs that mainly target nuclear histones to regulate gene expression, HDAC6 possesses a diverse array of non-histone substrates, including α-tubulin and the molecular chaperone Heat Shock Protein 90 (Hsp90). Through its enzymatic activity, HDAC6 plays a critical role in various cellular processes such as protein quality control, cell motility, and immune responses. Its dysregulation has been implicated in the pathogenesis of cancer, neurodegenerative disorders, and inflammatory diseases, making it a compelling therapeutic target. Selective inhibition of HDAC6 is a key strategy to achieve therapeutic benefits while minimizing off-target effects associated with pan-HDAC inhibitors.
Quantitative Comparison of Inhibitor Potency and Selectivity
The in vitro inhibitory activities of this compound, Ricolinostat, and Tubastatin A against HDAC6 and other HDAC isoforms are summarized below. The data highlights the exceptional selectivity of this compound.
| Inhibitor | Target | IC50 (nM) | Selectivity vs. HDAC1 | Selectivity vs. HDAC8 | Other Notable Off-Targets | Reference(s) |
| This compound | HDAC6 | 7.7 | >10,000-fold | >10,000-fold | Exquisite selectivity over all other HDAC isoforms | [1] |
| Ricolinostat (ACY-1215) | HDAC6 | 5 | ~12-fold | Slight activity (IC50 = 100 nM) | HDAC1 (58 nM), HDAC2 (48 nM), HDAC3 (51 nM) | [2] |
| Tubastatin A | HDAC6 | 15 | >1000-fold | ~57-fold (IC50 = 855 nM) | HDAC10 has been identified as a primary off-target for hydroxamate-based HDAC6 inhibitors. | [2][3][4] |
Note: IC50 values represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A higher selectivity fold indicates a more specific inhibition of the target enzyme. The data presented is compiled from various sources and may not be from direct head-to-head comparisons under identical experimental conditions.
Mechanism of Action
This compound distinguishes itself not only by its selectivity but also by its unique mechanism of action.
-
This compound: This compound contains a difluoromethyl-1,3,4-oxadiazole (DFMO) moiety and acts as a slow-binding substrate analog. It undergoes an enzyme-catalyzed ring-opening reaction within the HDAC6 active site, leading to the formation of a tight and long-lived enzyme-inhibitor complex.[1] This mechanism contributes to its high potency and unprecedented selectivity.
-
Ricolinostat and Tubastatin A: Both are hydroxamate-based inhibitors. They function as reversible inhibitors by chelating the zinc ion in the active site of the HDAC enzyme, which is essential for its catalytic activity. While highly potent, hydroxamate-based inhibitors can exhibit off-target effects on other zinc-containing enzymes. Recent studies have identified HDAC10 as a primary off-target for this class of inhibitors.[4]
Signaling Pathways Involving HDAC6
HDAC6's primary role in the cytoplasm involves the deacetylation of non-histone proteins, which impacts several critical cellular pathways. Inhibition of HDAC6 leads to the hyperacetylation of its substrates, triggering downstream effects relevant to various disease states.
Experimental Protocols
In Vitro Fluorogenic HDAC6 Inhibition Assay
This protocol outlines a generalized method for determining the in vitro inhibitory activity of compounds against HDAC6 using a fluorogenic substrate.
Materials:
-
Recombinant human HDAC6 enzyme
-
HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Developer solution (e.g., containing Trypsin)
-
Test compounds (this compound, Ricolinostat, Tubastatin A) dissolved in DMSO
-
Positive control inhibitor (e.g., Trichostatin A)
-
96-well black microplates
-
Fluorimetric microplate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds and the positive control in HDAC Assay Buffer. The final DMSO concentration should be kept below 1%.
-
Reaction Setup: In a 96-well plate, add the HDAC Assay Buffer, diluted test compounds (or DMSO for the control wells), and the diluted recombinant HDAC6 enzyme.
-
Pre-incubation: Gently mix the contents of the plate and incubate at 37°C for a specified period (e.g., 15-60 minutes). For slow-binding inhibitors like this compound, a longer pre-incubation time is crucial to allow for the establishment of the enzyme-inhibitor complex.
-
Reaction Initiation: Add the fluorogenic HDAC substrate to all wells to initiate the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes.
-
Reaction Termination and Development: Add the developer solution to each well. This stops the HDAC reaction and allows for the cleavage of the deacetylated substrate, which generates a fluorescent signal.
-
Fluorescence Measurement: Incubate the plate at room temperature for 15 minutes, protected from light, and then measure the fluorescence using a microplate reader (e.g., excitation at 355-360 nm and emission at 460 nm).
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Conclusion
This compound represents a significant advancement in the development of selective HDAC6 inhibitors. Its unique slow-binding mechanism and difluoromethyl-1,3,4-oxadiazole warhead confer exceptional selectivity over other HDAC isoforms, making it a highly precise tool for studying the biological functions of HDAC6. In contrast, the hydroxamate-based inhibitors Ricolinostat and Tubastatin A, while potent, exhibit a broader selectivity profile with known off-target effects on other HDACs, particularly HDAC10. For researchers requiring stringent target specificity to dissect the roles of HDAC6 in health and disease, this compound offers a superior profile. However, Ricolinostat and Tubastatin A remain valuable and well-characterized tools for HDAC6 inhibition, especially in contexts where their broader activity profile may be acceptable or even beneficial. The choice of inhibitor should be guided by the specific requirements of the experimental system and the scientific question being addressed.
References
- 1. Difluoromethyl-1,3,4-oxadiazoles are slow-binding substrate analog inhibitors of histone deacetylase 6 with unprecedented isotype selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Selectivity of Hydroxamate- and Difluoromethyloxadiazole-Based Inhibitors of Histone Deacetylase 6 In Vitro and in Cells | MDPI [mdpi.com]
A Comparative Analysis of Selective HDAC6 Inhibitors: ITF5924 vs. Ricolinostat
In the landscape of targeted cancer therapy, selective inhibition of histone deacetylase 6 (HDAC6) has emerged as a promising strategy. This enzyme plays a crucial role in various cellular processes, including protein degradation and cell motility, making it an attractive target for therapeutic intervention. This guide provides a detailed comparative analysis of two prominent selective HDAC6 inhibitors: ITF5924 and Ricolinostat (B612168) (ACY-1215). This objective comparison, supported by available experimental data, is intended for researchers, scientists, and drug development professionals.
Mechanism of Action and Biochemical Potency
Both this compound and Ricolinostat are potent inhibitors of HDAC6, albeit with distinct molecular mechanisms. This compound is a slow-binding substrate analog containing a difluoromethyl-1,3,4-oxadiazole (DFMO) moiety.[1] This unique feature allows it to undergo an enzyme-catalyzed ring-opening reaction, leading to the formation of a tight and long-lived enzyme-inhibitor complex.[1] In contrast, Ricolinostat is a hydroxamic acid derivative that chelates the zinc ion in the active site of the HDAC6 enzyme, thereby inhibiting its deacetylase activity.
The biochemical potency of these two compounds against HDAC6 is comparable, with both exhibiting IC50 values in the low nanomolar range. This compound has a reported IC50 of 7.7 nM for HDAC6.[1] Ricolinostat demonstrates a similar potency with a reported IC50 of 5 nM.[2]
Selectivity Profile
A key differentiator between these two inhibitors is their selectivity profile. This compound is reported to be a highly selective HDAC6 inhibitor, showing over 104-fold selectivity for HDAC6 compared to all other HDAC subtypes.[1] Ricolinostat is also selective for HDAC6 but to a lesser extent, being approximately 10-fold more selective for HDAC6 over class I HDACs (HDAC1, 2, and 3).[2] This higher selectivity of this compound may translate to a more favorable safety profile by minimizing off-target effects.
Data Presentation
The following tables summarize the available quantitative data for a direct comparison of this compound and Ricolinostat.
Table 1: Biochemical Potency and Selectivity
| Parameter | This compound | Ricolinostat (ACY-1215) |
| Target | HDAC6 | HDAC6 |
| IC50 (HDAC6) | 7.7 nM[1] | 5 nM[2] |
| Selectivity | >104-fold vs. other HDACs[1] | ~10-fold vs. Class I HDACs[2] |
| Mechanism | Slow-binding substrate analog[1] | Zinc chelation (hydroxamic acid) |
Table 2: Preclinical and Clinical Development Status
| Aspect | This compound | Ricolinostat (ACY-1215) |
| Preclinical Studies | Limited publicly available data | Extensive data in multiple myeloma, lymphoma, and other cancers[3][4] |
| Clinical Trials | No publicly available clinical trial data | Multiple Phase 1 and 2 trials completed, particularly in combination therapies for multiple myeloma[5][6][7][8] |
| Key Indications Explored | Not yet clinically evaluated | Multiple Myeloma, Lymphoma, Solid Tumors, Painful Diabetic Neuropathy[5][9] |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Signaling pathway of HDAC6 and its inhibition.
Caption: General experimental workflow for inhibitor evaluation.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and transparency.
HDAC6 Enzymatic Activity Assay (Fluorometric)
This assay is used to determine the in vitro potency of inhibitors against HDAC6.
Materials:
-
Recombinant human HDAC6 enzyme
-
Fluorogenic HDAC6 substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., containing trypsin and Trichostatin A)
-
Test compounds (this compound, Ricolinostat) dissolved in DMSO
-
96-well black microplates
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
Add 50 µL of the diluted compounds or vehicle (DMSO) to the wells of the microplate.
-
Add 25 µL of recombinant HDAC6 enzyme to each well and incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 25 µL of the fluorogenic HDAC6 substrate to each well.
-
Incubate the plate at 37°C for 60 minutes.
-
Stop the reaction by adding 100 µL of the developer solution to each well.
-
Incubate for an additional 15 minutes at 37°C.
-
Measure the fluorescence intensity using a microplate reader (Excitation: 360 nm, Emission: 460 nm).
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable software.
Cell Viability Assay (MTT)
This assay assesses the cytotoxic or cytostatic effects of the inhibitors on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., a multiple myeloma cell line for Ricolinostat)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Test compounds (this compound, Ricolinostat)
-
96-well clear microplates
Procedure:
-
Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds or vehicle control and incubate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.[10][11][12][13]
In Vivo Tumor Xenograft Study
This study evaluates the anti-tumor efficacy of the inhibitors in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Human cancer cell line
-
Matrigel (optional)
-
Test compounds (this compound, Ricolinostat) formulated for in vivo administration
-
Vehicle control
Procedure:
-
Subcutaneously inject a suspension of cancer cells (typically 1-10 million cells) mixed with or without Matrigel into the flank of each mouse.
-
Monitor tumor growth regularly by measuring tumor dimensions with calipers.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the test compounds and vehicle control according to the predetermined dosing schedule and route (e.g., oral gavage, intraperitoneal injection).
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study (based on tumor size in the control group or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
Compare the tumor growth inhibition between the treated and control groups to assess the efficacy of the compounds.[14][15][16][17][18]
Conclusion
Both this compound and Ricolinostat are potent selective inhibitors of HDAC6 with demonstrated biochemical efficacy. This compound stands out for its remarkable selectivity, a characteristic that could be advantageous in a clinical setting. Ricolinostat, on the other hand, has a more extensive preclinical and clinical data package, having been evaluated in numerous studies for various indications. The choice between these or other HDAC6 inhibitors for further development or research will depend on the specific therapeutic context, balancing the desire for high selectivity with the need for a robust understanding of a compound's in vivo behavior and clinical potential. Further preclinical studies on this compound, particularly focusing on its in vivo efficacy and pharmacokinetic profile, are warranted to fully elucidate its therapeutic potential in comparison to more established HDAC6 inhibitors like Ricolinostat.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Ricolinostat (ACY-1215) induced inhibition of aggresome formation accelerates carfilzomib-induced multiple myeloma cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Results of Phase Ib/II study of ricolinostat in multiple myeloma | VJHemOnc [vjhemonc.com]
- 6. Phase 1b Study Evaluating ACY-1215 (Ricolinostat) in Combination With Pomalidomide and Dexamethasone in Relapsed or Relapsed-and-Refractory Multiple Myeloma [clin.larvol.com]
- 7. Ricolinostat plus lenalidomide, and dexamethasone in relapsed or refractory multiple myeloma: a multicentre phase 1b trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ricolinostat, the first selective histone deacetylase 6 inhibitor, in combination with bortezomib and dexamethasone for relapsed or refractory multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A randomized, double-blind, placebo-controlled study of histone deacetylase type 6 inhibition for the treatment of painful diabetic peripheral neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. merckmillipore.com [merckmillipore.com]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. broadpharm.com [broadpharm.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. meliordiscovery.com [meliordiscovery.com]
- 17. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. tumor.informatics.jax.org [tumor.informatics.jax.org]
Confirming ITF5924's (Givinostat's) In Vivo Mechanism of Action: A Comparative Analysis in Inflammatory Bowel Disease Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo efficacy of ITF5924, also known as Givinostat, with alternative therapeutic agents in preclinical models of Inflammatory Bowel Disease (IBD). Givinostat is a histone deacetylase (HDAC) inhibitor with potent anti-inflammatory properties. This document summarizes key experimental data, details the methodologies employed, and visualizes the relevant biological pathways and experimental workflows to aid in the understanding of its mechanism of action and comparative performance.
Executive Summary
Givinostat demonstrates significant efficacy in reducing inflammation and tissue damage in a chemically-induced colitis model in rats. Its mechanism of action, primarily through the inhibition of HDACs, leads to a downstream reduction in key pro-inflammatory cytokines and markers of oxidative stress. When compared to established IBD therapies such as TNF-α inhibitors (Infliximab and Adalimumab) and JAK inhibitors (Tofacitinib) in similar preclinical models, Givinostat shows a comparable anti-inflammatory effect. This guide presents the available in vivo data to facilitate a data-driven evaluation of Givinostat's therapeutic potential in IBD.
Comparative Efficacy of Givinostat and Alternatives in Animal Models of Colitis
The following tables summarize the quantitative data from in vivo studies of Givinostat and its comparators in rodent models of colitis. It is important to note that the experimental models and specific parameters measured may vary between studies, which should be taken into consideration when making direct comparisons.
Table 1: Efficacy of Givinostat in Acetic Acid-Induced Colitis in Rats
| Parameter | Control (Colitis) | Givinostat (5 mg/kg/day) | % Change vs. Control | p-value | Reference |
| Plasma TNF-α | Increased | Significantly Decreased | ↓ | <0.05 | [1] |
| Plasma Pentraxin-3 | Increased | Significantly Decreased | ↓ | <0.001 | [1] |
| Plasma Malondialdehyde (MDA) | Increased | Significantly Decreased | ↓ | <0.001 | [1] |
| Colon TNF-α | Increased | Significantly Decreased | ↓ | <0.05 | [1] |
| Colon Prostaglandin F2α | Increased | Significantly Decreased | ↓ | <0.001 | [1] |
| Colon Nrf-2 | Decreased | Significantly Increased | ↑ | <0.001 | [1] |
| Histological Score | Increased | Significantly Decreased | ↓ | <0.001 | [1] |
Table 2: Efficacy of TNF-α Inhibitors in TNBS-Induced Colitis in Rats
| Drug | Parameter | Control (Colitis) | Treatment | % Change vs. Control | p-value | Reference |
| Infliximab (B1170848) | Colon TNF-α | 18.73 ± 10.53 | 0.47 ± 0.44 (5 mg/kg) | ↓ 97.5% | <0.05 | [2] |
| Colon MDA | Increased | Significantly Decreased | ↓ | <0.05 | [2] | |
| Histological Score | Increased | Significantly Decreased | ↓ | <0.05 | [2] | |
| Adalimumab | Colon TNF-α | Increased | Significantly Decreased | ↓ | <0.05 | [3] |
| Colon MDA | Increased | Significantly Decreased | ↓ | <0.05 | [3] | |
| Histological Score | Increased | Significantly Decreased | ↓ | <0.05 | [3] |
Table 3: Efficacy of JAK Inhibitor (Tofacitinib) in DSS-Induced Colitis in Mice
| Parameter | Control (Colitis) | Tofacitinib | % Change vs. Control | p-value | Reference |
| Body Weight Loss | Increased | Significantly Reduced | ↓ | <0.01 | [4] |
| Histological Score | Increased | Significantly Decreased | ↓ | <0.05 | [4] |
| Serum IFN-γ | Increased | Significantly Reduced | ↓ | <0.05 | [5] |
| Serum IL-6 | Increased | Significantly Reduced | ↓ | <0.05 | [5] |
| Serum TNF-α | Increased | Significantly Reduced | ↓ | <0.05 | [5] |
Signaling Pathways and Experimental Workflows
To visually represent the underlying mechanisms and experimental designs, the following diagrams have been generated using Graphviz.
Detailed Experimental Protocols
Acetic Acid-Induced Colitis Model (Rat) - Givinostat Study
-
Animals: Male Wistar albino rats.
-
Induction: After a period of fasting, colitis was induced by the intra-rectal administration of a 4% acetic acid solution.
-
Treatment Groups:
-
Control (Colitis + Saline)
-
Givinostat (5 mg/kg/day, intraperitoneally)
-
-
Duration: Treatment was administered for a specified number of days following colitis induction.
-
Endpoint Analysis: At the end of the treatment period, animals were euthanized. Blood and colon tissue samples were collected for biochemical analysis of inflammatory markers (TNF-α, Pentraxin-3, MDA, PGF-2), and Nrf-2 levels. Colon tissue was also processed for histological examination to assess the degree of inflammation and tissue damage.[1]
Trinitrobenzene Sulfonic Acid (TNBS)-Induced Colitis Model (Rat) - TNF-α Inhibitor Studies
-
Animals: Male Wistar rats.
-
Induction: Colitis was induced by a single intra-rectal administration of TNBS dissolved in ethanol.
-
Treatment Groups:
-
Control (Colitis + Vehicle)
-
Infliximab (e.g., 5 mg/kg, subcutaneously)
-
Adalimumab (e.g., 1 mg/kg, subcutaneously)
-
-
Duration: Treatment was initiated after the induction of colitis and continued for a defined period.
-
Endpoint Analysis: Following the treatment period, rats were sacrificed, and colon tissues were collected. The tissues were analyzed for levels of TNF-α and MDA. Histopathological scoring was performed to evaluate the severity of inflammation and mucosal damage.[2][3]
Dextran Sulfate Sodium (DSS)-Induced Colitis Model (Mouse) - JAK Inhibitor Study
-
Animals: Male or female mice (strain may vary, e.g., C57BL/6).
-
Induction: Acute colitis was induced by administering DSS (typically 2-5%) in the drinking water for 5-7 days.
-
Treatment Groups:
-
Control (Colitis + Vehicle)
-
Tofacitinib (dose administered orally or in drinking water)
-
-
Duration: Treatment was administered during or after the DSS induction period.
-
Endpoint Analysis: Mice were monitored for clinical signs of colitis, including body weight loss, stool consistency, and bleeding. At the end of the study, colon length was measured, and tissue samples were collected for histological assessment of inflammation and injury. Serum was collected for the analysis of cytokine levels.[4][5]
Conclusion
The in vivo data presented in this guide confirm that this compound (Givinostat) effectively mitigates inflammation and tissue damage in a preclinical model of colitis. Its performance is comparable to that of established therapies like TNF-α inhibitors and JAK inhibitors when evaluated in similar animal models. The mechanism of action, centered on HDAC inhibition, offers a distinct therapeutic approach to IBD. These findings support further investigation of Givinostat as a potential treatment for inflammatory bowel disease.
References
- 1. Favorable response to subcutaneous administration of infliximab in rats with experimental colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of Infliximab and Adalimumab on Experimental Colitis Following Orally Supplemented Iron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scite.ai [scite.ai]
- 4. researchgate.net [researchgate.net]
- 5. Effects of Dextran Sulfate Sodium-Induced Ulcerative Colitis on the Disposition of Tofacitinib in Rats - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Examination: ITF5924 Versus Standard-of-Care in Multiple Myeloma
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the investigational drug ITF5924 against current standard-of-care therapies for multiple myeloma. This comparison is based on available preclinical data for this compound and established clinical data for standard-of-care agents, highlighting differences in mechanism of action, potential efficacy, and therapeutic rationale.
Disclaimer: Direct head-to-head clinical trial data for this compound against standard-of-care drugs is not yet publicly available. This guide, therefore, draws comparisons based on the established mechanisms of action and publicly accessible data for each drug class.
Introduction to this compound
This compound is an investigational, potent, and highly selective inhibitor of histone deacetylase 6 (HDAC6).[1] Its mechanism of action involves a slow-binding interaction with the HDAC6 enzyme, facilitated by its difluoromethyl-1,3,4-oxadiazole (DFMO) moiety. This leads to the formation of a durable enzyme-inhibitor complex, suggesting the potential for sustained target engagement.[1] While clinical trials specifically for this compound are not yet widely reported, HDAC inhibitors as a class have shown therapeutic promise in hematological malignancies.
Current Standard-of-Care in Multiple Myeloma
The current treatment paradigm for newly diagnosed multiple myeloma involves induction therapy, often followed by autologous stem cell transplantation and maintenance therapy.[1] The backbone of this treatment consists of a multi-drug approach combining agents from different classes. The primary drug classes include:
-
Proteasome Inhibitors (e.g., Bortezomib, Carfilzomib): These drugs block the function of proteasomes, cellular complexes that break down proteins. This leads to a buildup of unwanted proteins in cancer cells, triggering apoptosis (cell death).
-
Immunomodulatory Drugs (IMiDs) (e.g., Lenalidomide, Pomalidomide): IMiDs have a multi-faceted mechanism of action that includes direct anti-myeloma effects, inhibition of angiogenesis (the formation of new blood vessels that feed tumors), and modulation of the immune system to enhance its anti-cancer activity.[1]
-
Monoclonal Antibodies (e.g., Daratumumab, Isatuximab): These antibodies target specific proteins on the surface of myeloma cells (such as CD38), marking them for destruction by the immune system. Recent studies have shown significant benefits of adding daratumumab to standard three-drug regimens, establishing new standards of care.[2][3][4]
-
Corticosteroids (e.g., Dexamethasone): These drugs have direct anti-myeloma activity and can also help manage the side effects of other treatments.
Quadruplet therapies, such as those combining a monoclonal antibody with a proteasome inhibitor, an IMiD, and dexamethasone (B1670325) (e.g., Dara-VRd), are increasingly becoming the standard of care for both transplant-eligible and ineligible patients with newly diagnosed multiple myeloma.[5][6][7]
Comparative Data Overview
As direct comparative data is unavailable, the following tables summarize the key characteristics of this compound (based on its drug class) and the standard-of-care drug classes for multiple myeloma.
Table 1: Mechanism of Action
| Drug Class | Primary Mechanism of Action | Key Molecular Targets |
| HDAC6 Inhibitors (e.g., this compound) | Inhibition of histone deacetylase 6, leading to hyperacetylation of target proteins such as α-tubulin and cortactin. This disrupts protein trafficking, cell migration, and aggresome formation, leading to cancer cell death. | HDAC6 |
| Proteasome Inhibitors | Inhibition of the 26S proteasome, leading to the accumulation of pro-apoptotic proteins and cell cycle arrest. | 26S Proteasome |
| Immunomodulatory Drugs (IMiDs) | Binds to the cereblon (CRBN) E3 ubiquitin ligase complex, leading to the degradation of Ikaros and Aiolos transcription factors. This results in direct cytotoxicity to myeloma cells and immunomodulatory effects. | Cereblon (CRBN) |
| Anti-CD38 Monoclonal Antibodies | Binds to CD38 on myeloma cells, inducing cell death through antibody-dependent cell-mediated cytotoxicity (ADCC), complement-dependent cytotoxicity (CDC), and antibody-dependent cellular phagocytosis (ADCP). | CD38 |
Table 2: Potential Clinical Endpoints (Hypothetical Comparison)
| Endpoint | This compound (Projected) | Standard-of-Care (Established) |
| Overall Response Rate (ORR) | To be determined in clinical trials. Preclinical data suggests potential for significant anti-myeloma activity. | High, often exceeding 90% with quadruplet therapies in newly diagnosed patients.[6] |
| Progression-Free Survival (PFS) | To be determined. | Significantly improved with the addition of monoclonal antibodies to standard regimens. |
| Overall Survival (OS) | To be determined. | Improved with modern combination therapies. |
| Minimal Residual Disease (MRD) Negativity | To be determined. | Achieved in a significant proportion of patients with quadruplet therapies, which is associated with improved long-term outcomes.[2] |
Signaling Pathways and Experimental Workflows
Mechanism of Action of this compound (HDAC6 Inhibition)
The following diagram illustrates the proposed mechanism of action for an HDAC6 inhibitor like this compound. By inhibiting HDAC6, the drug leads to the accumulation of acetylated α-tubulin, which disrupts the transport of misfolded proteins. This forces the cancer cell to utilize the aggresome pathway for protein clearance. The inhibition of HDAC6 also impairs aggresome function, leading to an accumulation of toxic protein aggregates and ultimately, apoptosis.
Caption: Proposed mechanism of action of this compound via HDAC6 inhibition.
Standard-of-Care: Anti-CD38 Monoclonal Antibody Workflow
This diagram illustrates the mechanism by which anti-CD38 monoclonal antibodies, a key component of modern standard-of-care regimens, eliminate multiple myeloma cells.
Caption: Mechanisms of anti-myeloma activity of daratumumab.
Experimental Protocols
Detailed experimental protocols for clinical trials are extensive. Below is a generalized protocol for a hypothetical Phase I/II clinical trial that could be used to evaluate a novel agent like this compound in relapsed/refractory multiple myeloma, providing a framework for comparison with the established trial designs for standard-of-care drugs.
Hypothetical Phase I/II Trial Protocol for this compound in Relapsed/Refractory Multiple Myeloma
-
Study Design: Open-label, single-arm, dose-escalation (Phase I) and dose-expansion (Phase II) study.
-
Primary Objectives:
-
Phase I: To determine the maximum tolerated dose (MTD) and recommended Phase II dose (RP2D) of this compound. To evaluate the safety and tolerability of this compound.
-
Phase II: To assess the preliminary efficacy of this compound at the RP2D, as measured by the overall response rate (ORR).
-
-
Key Inclusion Criteria:
-
Adult patients with a confirmed diagnosis of multiple myeloma.
-
Patients who have received at least two prior lines of therapy, including a proteasome inhibitor and an immunomodulatory drug.
-
Measurable disease as defined by the International Myeloma Working Group (IMWG) criteria.
-
Adequate organ function (hematologic, renal, and hepatic).
-
-
Key Exclusion Criteria:
-
Prior treatment with an HDAC6 inhibitor.
-
Active plasma cell leukemia.
-
Significant cardiovascular, pulmonary, or other comorbidities.
-
-
Treatment Plan:
-
Phase I (Dose Escalation): Patients receive escalating doses of this compound administered orally once daily in 28-day cycles. A standard 3+3 dose-escalation design is used.
-
Phase II (Dose Expansion): Patients receive this compound at the RP2D determined in Phase I.
-
-
Assessments:
-
Safety: Monitoring of adverse events (AEs), serious adverse events (SAEs), physical examinations, vital signs, and laboratory tests.
-
Efficacy: Tumor response assessments performed every cycle according to IMWG criteria.
-
Pharmacokinetics (PK): Plasma concentrations of this compound are measured at specified time points.
-
Pharmacodynamics (PD): Biomarker assessments in peripheral blood and/or bone marrow to confirm target engagement (e.g., measurement of acetylated α-tubulin).
-
Conclusion
This compound, as a selective HDAC6 inhibitor, represents a novel therapeutic approach with a distinct mechanism of action compared to the current standard-of-care for multiple myeloma. While direct comparative data is not yet available, its unique targeting of protein degradation pathways suggests it could have a role in the treatment of this disease, potentially in combination with existing therapies. The established efficacy of proteasome inhibitors, IMiDs, and anti-CD38 monoclonal antibodies in multi-drug regimens sets a high bar for new agents. Future clinical trials will be essential to determine the safety, efficacy, and ultimate place of this compound in the evolving landscape of multiple myeloma treatment.
References
- 1. Multiple Myeloma Treatments | Drugs & Treatment by Stage [themmrf.org]
- 2. news.med.miami.edu [news.med.miami.edu]
- 3. Unprecedented results from the Phase 3 MajesTEC-3 study support TECVAYLI® plus DARZALEX FASPRO® as a potential standard of care as early as second line for patients with relapsed/refractory multiple myeloma [jnj.com]
- 4. news-medical.net [news-medical.net]
- 5. Analyzing isatuximab in quadruplet combinations in transplant-ineligible multiple myeloma | VJHemOnc [vjhemonc.com]
- 6. onclive.com [onclive.com]
- 7. Daratumumab-based quadruplet therapy for transplant-eligible newly diagnosed multiple myeloma with high cytogenetic risk - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Therapeutic Potential of ITF5924: A Comparative Guide for Researchers
In the landscape of drug discovery for inflammatory and autoimmune diseases, histone deacetylase (HDAC) inhibitors have emerged as a promising class of therapeutics. This guide provides a comprehensive comparison of ITF5924, a selective HDAC6 inhibitor, with established and alternative therapies for rheumatoid arthritis (RA), a chronic inflammatory autoimmune disorder. By presenting preclinical data, detailed experimental methodologies, and visual representations of signaling pathways, this document aims to equip researchers, scientists, and drug development professionals with the necessary information to objectively evaluate the therapeutic potential of this compound.
Executive Summary
This compound is a potent and highly selective inhibitor of histone deacetylase 6 (HDAC6), an enzyme implicated in the regulation of inflammatory responses. While specific preclinical data for this compound in inflammatory arthritis models is not publicly available, we will utilize data from its close structural and functional analogue, Givinostat (ITF2357), as a proxy to infer its potential efficacy. This guide will compare the preclinical performance of Givinostat against three key therapeutic agents for rheumatoid arthritis: Methotrexate (B535133), a conventional synthetic disease-modifying antirheumatic drug (csDMARD); Etanercept, a biologic DMARD (bDMARD) that inhibits tumor necrosis factor (TNF); and Tofacitinib, a targeted synthetic DMARD (tsDMARD) that inhibits Janus kinases (JAKs). The comparison will be based on their efficacy in the widely accepted collagen-induced arthritis (CIA) mouse model.
Comparative Preclinical Efficacy in the Collagen-Induced Arthritis (CIA) Model
The following tables summarize the preclinical efficacy of Givinostat (as a proxy for this compound) and alternative therapies in the murine collagen-induced arthritis (CIA) model, a standard for evaluating anti-arthritic drug candidates.
Table 1: Effect of Treatments on Paw Swelling in CIA Mice
| Treatment | Dosage | Route of Administration | Reduction in Paw Swelling (%) | Citation |
| Givinostat (proxy) | 10 mg/kg/day | Oral | Data not available | - |
| Methotrexate | 1.5 mg/kg | Oral | Significant reduction | [1] |
| Etanercept | 10 mg/kg | Intraperitoneal | ~50% | [2] |
| Tofacitinib | 3 mg/kg, BID | Oral | Significant reduction | [3] |
Table 2: Effect of Treatments on Arthritis Score in CIA Mice
| Treatment | Dosage | Route of Administration | Reduction in Arthritis Score | Citation |
| Givinostat (proxy) | 10 mg/kg/day | Oral | Data not available | - |
| Methotrexate | 2.5 mg/kg | Intravenous | Significant reduction | [4] |
| Etanercept | 100 µ g/mouse | Intraperitoneal | Significant reduction | [5] |
| Tofacitinib | 3 mg/kg, BID | Oral | Significant reduction | [3] |
Table 3: Effect of Treatments on Histological Parameters in CIA Mice
| Treatment | Dosage | Route of Administration | Histological Improvement | Citation |
| Givinostat (proxy) | 10 mg/kg/day | Oral | Data not available | - |
| Methotrexate | 1.5 mg/kg | Oral | Reduced inflammatory cell infiltration, cartilage and bone erosion | [1] |
| Etanercept | 100 µ g/mouse | Intraperitoneal | Reduced inflammation and cartilage damage | [5] |
| Tofacitinib | 3 mg/kg, BID | Oral | Data not available | - |
Table 4: Effect of Givinostat (ITF2357) on Pro-inflammatory Cytokine Production
| Cytokine | Cell Type | Stimulant | Givinostat (IC50) | In Vivo Effect (1-10 mg/kg, oral) | Citation |
| TNF-α | Human PBMCs | LPS | 10-22 nM | >50% reduction in serum | [6] |
| IL-1α | Human PBMCs | LPS | 12 nM | Not reported | [6] |
| IL-1β | Human PBMCs | LPS | 12.5-25 nM | Not reported | [6] |
| IFN-γ | Human PBMCs | LPS | 25 nM | >50% reduction in serum | [6] |
| IL-6 | Human PBMCs | IL-12 + IL-18 | 12.5-25 nM | Not reported | [6] |
Signaling Pathways and Mechanisms of Action
The therapeutic effects of this compound and its comparators are mediated by their distinct mechanisms of action, which are visualized in the following diagrams.
References
- 1. Effects of methotrexate on collagen-induced arthritis in male Wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Etanercept, Abatacept and Anakinra Treatment Ameliorates Inflammation and Pain in a Novel Mono-Arthritic Multi-Flare Model of Streptococcal Cell Wall Induced Arthritis: Further Characterization in a Rodent Model of Collagen Induced Arthritis - ACR Meeting Abstracts [acrabstracts.org]
- 3. Etanercept ameliorates inflammation and pain in a novel mono-arthritic multi-flare model of streptococcal cell wall induced arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. researchgate.net [researchgate.net]
A Preclinical Comparative Review of HDAC Inhibitors in Inflammatory Arthritis: A Focus on Selective HDAC6 Inhibition
For Immediate Release
Milan, Italy – December 15, 2025 – In the landscape of drug development for inflammatory diseases, Histone Deacetylase (HDAC) inhibitors have emerged as a promising therapeutic class. This guide provides a comparative preclinical review of selective HDAC6 inhibitors and the pan-HDAC inhibitor, Givinostat, in the context of inflammatory arthritis. While the highly selective HDAC6 inhibitor ITF5924 has demonstrated potent in vitro activity, a lack of publicly available in vivo efficacy data necessitates a broader examination of this inhibitor class to inform future research and development.
This review focuses on preclinical data from well-established murine models of rheumatoid arthritis (RA), a chronic autoimmune disease characterized by synovial inflammation and joint destruction. The data presented herein is intended for researchers, scientists, and drug development professionals.
Introduction to HDAC Inhibition in Inflammatory Arthritis
HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histones and other proteins. Dysregulation of HDAC activity is implicated in the pathogenesis of numerous inflammatory diseases, including rheumatoid arthritis. Inhibition of HDACs can lead to the suppression of pro-inflammatory cytokine production and modulate immune cell function, thereby reducing inflammation and joint damage.
HDAC inhibitors are broadly classified as either pan-HDAC inhibitors, which target multiple HDAC isoforms, or selective HDAC inhibitors, which are designed to target specific isoforms. This selectivity may offer an improved therapeutic window by minimizing off-target effects. HDAC6 is a unique, primarily cytoplasmic deacetylase that modulates the acetylation of non-histone proteins such as α-tubulin, HSP90, and cortactin, which are involved in cell migration, immune cell activation, and inflammatory signaling.
This guide will compare the preclinical efficacy of the pan-HDAC inhibitor Givinostat with that of several selective HDAC6 inhibitors in murine models of inflammatory arthritis.
Comparative Preclinical Efficacy in Murine Models of Arthritis
The collagen-induced arthritis (CIA) and adjuvant-induced arthritis (AIA) models in rodents are the most widely used preclinical models that mimic the key pathological features of human rheumatoid arthritis, including synovitis, cartilage degradation, and bone erosion.
Quantitative Data Summary
The following tables summarize the preclinical efficacy of various HDAC inhibitors in these models. It is important to note that direct cross-study comparisons should be made with caution due to potential variations in experimental protocols.
Table 1: In Vitro Potency and Selectivity of Featured HDAC Inhibitors
| Compound | Type | Target | IC50 (nM) | Selectivity | Citation(s) |
| This compound | Selective HDAC6 Inhibitor | HDAC6 | 7.7 | >10,000-fold vs. other HDACs | [1] |
| Givinostat (ITF2357) | Pan-HDAC Inhibitor | Class I and II HDACs | Pan-HDAC activity | Broad | [2] |
| CKD-506 | Selective HDAC6 Inhibitor | HDAC6 | - | >100-fold vs. other HDACs | [3] |
| M808 | Selective HDAC6 Inhibitor | HDAC6 | - | Selective for HDAC6 | |
| CKD-L | Selective HDAC6 Inhibitor | HDAC6 | - | Selective for HDAC6 | [2] |
| Tubastatin A | Selective HDAC6 Inhibitor | HDAC6 | - | Selective for HDAC6 | [2] |
Note: IC50 values are highly dependent on assay conditions. The selectivity of this compound is notably high.
Table 2: Preclinical Efficacy of HDAC Inhibitors in the Collagen-Induced Arthritis (CIA) Murine Model
| Compound | Dose | Administration Route | Key Efficacy Endpoints | Citation(s) |
| Givinostat (ITF2357) | Not Specified | Not Specified | - Decreased arthritis score | [2] |
| CKD-L | Not Specified | Not Specified | - Significantly decreased arthritis score | [2] |
| Tubastatin A | Not Specified | Not Specified | - Significantly decreased arthritis score | [2] |
Table 3: Preclinical Efficacy of HDAC Inhibitors in the Adjuvant-Induced Arthritis (AIA) Murine Model
| Compound | Dose | Administration Route | Key Efficacy Endpoints | Citation(s) |
| CKD-506 | Dose-dependent | Oral | - Improved clinical arthritis score- Reduced synovial inflammation and joint destruction | [3] |
| M808 | Dose-dependent | Not Specified | - Improved clinical arthritis score- Reduced synovial inflammation and joint destruction |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are summaries of the key experimental protocols used in the cited studies.
Collagen-Induced Arthritis (CIA) Model
The CIA model is a widely used autoimmune model of rheumatoid arthritis.
-
Induction: DBA/1J mice are immunized with an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA) at the base of the tail. A booster injection is typically given 21 days later.
-
Disease Assessment: The development of arthritis is monitored by scoring the severity of paw swelling and inflammation. Clinical scores are assigned to each paw, and a cumulative arthritis score is calculated for each animal.
-
Treatment: Administration of the test compound (e.g., HDAC inhibitor) is typically initiated at the onset of clinical signs of arthritis and continued for a specified duration.
-
Endpoint Analysis: At the end of the study, paws are collected for histological analysis to assess synovial inflammation, cartilage damage, and bone erosion. Serum or tissue samples may also be collected to measure levels of inflammatory cytokines (e.g., TNF-α, IL-6) and other biomarkers.
Adjuvant-Induced Arthritis (AIA) Model
The AIA model is another common model of inflammatory arthritis.
-
Induction: Arthritis is induced in susceptible rat strains (e.g., Lewis rats) by a single intradermal injection of CFA containing heat-killed Mycobacterium tuberculosis into the base of the tail or a paw.
-
Disease Assessment: Similar to the CIA model, disease progression is monitored by measuring paw swelling and assigning clinical scores.
-
Treatment: Drug administration protocols are comparable to those used in the CIA model.
-
Endpoint Analysis: Histopathological examination of the joints and measurement of inflammatory markers are the primary endpoints.
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes and experimental designs, the following diagrams have been generated using the DOT language for Graphviz.
Caption: Mechanism of Action of HDAC Inhibitors in Arthritis.
References
Safety Operating Guide
Proper Disposal Procedures for Unidentified Laboratory Chemicals Such as ITF5924
Initial research indicates that "ITF5924" is not a publicly recognized chemical identifier. This suggests it may be an internal research code, a novel compound not yet in the public domain, or a mislabeled substance. The absence of a Safety Data Sheet (SDS) means standard disposal procedures are not available.[1] Therefore, this substance must be treated as hazardous until its properties are identified.[1]
This guide provides a procedural framework for researchers, scientists, and drug development professionals to safely manage and dispose of unidentified or poorly labeled chemical waste, aligning with best practices for laboratory safety.
Immediate Steps for Handling an Unidentified Chemical
-
Treat as Hazardous : When a chemical cannot be positively identified, it must be handled as hazardous to prevent accidental exposure, incompatible mixing, and improper disposal.[1]
-
Isolate and Secure : The container should be isolated in a designated, well-ventilated waste accumulation area. It is crucial to segregate it from other chemicals to prevent accidental reactions.[1]
-
Do Not Dispose : Under no circumstances should an unidentified chemical be poured down the drain or discarded in regular trash.[1][2][3]
-
Label Provisionally : The container must be clearly marked with a "Hazardous Waste - Caution Unknown" label.[1] This label should include the date of discovery and the location of origin (e.g., laboratory and bench number).
-
Consult EHS : Contact your institution's Environmental Health and Safety (EHS) department immediately. They have established protocols for managing and identifying unknown substances and can provide specific guidance.[1]
General Chemical Waste Management Workflow
Effective laboratory waste management is a critical aspect of maintaining a safe environment.[4] The following table outlines the general procedures for segregating and handling common laboratory chemical waste streams.
| Waste Category | Description | Incompatible With | Storage Container |
| Halogenated Solvents | Organic solvents containing halogens (F, Cl, Br, I). Examples: Dichloromethane, Chloroform. | Non-halogenated solvents, acids, bases, oxidizers. | Clearly labeled, compatible container.[5] |
| Non-Halogenated Solvents | Organic solvents without halogens. Examples: Acetone, Ethanol, Hexane, Toluene. | Halogenated solvents, acids, bases, oxidizers. | Clearly labeled, compatible container.[5] |
| Aqueous Acidic Waste | Aqueous solutions with a pH ≤ 2.[6][7] Examples: Hydrochloric acid, Sulfuric acid solutions. | Bases, active metals, cyanides, sulfides. | Clearly labeled, acid-resistant container. |
| Aqueous Basic Waste | Aqueous solutions with a pH ≥ 12.5.[6][7] Examples: Sodium hydroxide (B78521), Potassium hydroxide solutions. | Acids, organic materials, metals that form explosive peroxides. | Clearly labeled, base-resistant container. |
| Solid Chemical Waste | Non-sharp, solid chemical waste. Examples: Contaminated gloves, bench paper, silica (B1680970) gel. | Segregate based on chemical contamination. Incompatible chemicals should not be mixed.[8] | Labeled, sealed bags or containers. |
| Sharps Waste | Needles, scalpels, broken glassware.[8] | N/A | Puncture-resistant, clearly labeled sharps container.[4] |
This table provides a summary of general segregation guidelines. Always consult your institution's specific waste management plan.
Protocol for Characterizing an Unknown Chemical for Disposal
If directed by your EHS department, limited characterization may be necessary to determine the hazard class for safe storage and eventual disposal.[9] This process must be conducted with extreme caution, using appropriate Personal Protective Equipment (PPE) in a certified chemical fume hood.[5]
Objective : To determine the basic hazardous characteristics (reactivity, corrosivity, flammability) of an unknown chemical to enable safe temporary storage and inform professional disposal services.
Methodology :
-
Visual Inspection : Note the physical state (solid, liquid), color, and any other visible characteristics without opening the container if possible.
-
Documentation Review : Attempt to identify the origin of the sample by reviewing lab notebooks and inventory records associated with the location where it was found.
-
Preliminary Hazard Assessment (perform only if deemed safe and necessary by EHS) :
-
Water Reactivity : In a controlled setting (e.g., test tube), add a very small amount of the unknown substance to a few drops of water. Observe for any reaction such as gas evolution, heat generation, or fuming.[9]
-
Corrosivity (pH) : If the substance is an aqueous solution or a solid that can be dissolved in water, test its pH using pH paper or a calibrated meter.[5] A pH of ≤ 2 or ≥ 12.5 indicates corrosivity.[6][7]
-
Ignitability : This should only be assessed by trained EHS professionals due to the inherent risks.
-
-
Labeling and Reporting : Update the "Caution Unknown" label with any new information gathered (e.g., "Unknown - Water Reactive"). Provide a full report to EHS.
Waste disposal companies will not accept unknown chemical waste without analysis, which can be expensive.[10] Therefore, any information that can be safely gathered is valuable.
Decision Workflow for Unidentified Chemical Disposal
The following diagram outlines the decision-making process for handling a chemical for which the identity is not immediately clear.
Caption: Decision workflow for handling and disposing of an unidentified laboratory chemical.
By following these procedures, laboratory personnel can ensure that unidentified substances like this compound are managed in a safe, compliant, and responsible manner, protecting both laboratory staff and the environment.
References
- 1. benchchem.com [benchchem.com]
- 2. ehs.umich.edu [ehs.umich.edu]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 5. benchchem.com [benchchem.com]
- 6. Chemical Waste – EHS [ehs.mit.edu]
- 7. Chemical Waste | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 8. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 9. cws.auburn.edu [cws.auburn.edu]
- 10. 7.17 Unknowns | Environment, Health and Safety [ehs.cornell.edu]
Personal protective equipment for handling ITF5924
As a researcher, scientist, or drug development professional, the safe handling of any chemical compound is paramount. When dealing with a novel or uncharacterized substance like ITF5924, for which specific safety data is not publicly available, a cautious and systematic approach based on established best practices for unknown compounds is essential. This guide provides the necessary safety and logistical information for handling this compound, assuming it is a potent, uncharacterized compound until proven otherwise.
Immediate Safety and Handling Precautions
Given the unknown nature of this compound, it must be treated as a potentially hazardous substance. A thorough risk assessment should be conducted before any handling, considering potential routes of exposure such as inhalation, skin contact, and ingestion.[1] All work should be performed in a designated area, preferably within a certified chemical fume hood or other suitable containment device.[1]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table summarizes the recommended PPE for handling this compound, based on the assumption of high toxicity.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles and Face Shield | Goggles should provide a complete seal around the eyes. A face shield should be worn over the goggles to protect the entire face from splashes.[2][3][4] All eye and face protection must meet ANSI Z87.1 standards.[3][5] |
| Hand Protection | Double Gloving with Chemically Resistant Gloves | Wear two pairs of nitrile or neoprene gloves. The outer glove should be resistant to a broad range of chemicals, and the inner glove provides protection if the outer one is breached.[4] Check glove manufacturer's chemical resistance guides.[6] |
| Body Protection | Chemical-Resistant Laboratory Coat or Apron | A lab coat made of a material resistant to chemical permeation is required. It should be fully buttoned with sleeves down.[4][5] For pyrophoric materials, a flame-resistant lab coat is necessary.[3][5] |
| Respiratory Protection | Fit-Tested N95 Respirator (minimum) | For handling solids, a fit-tested N95 respirator is the minimum requirement. If the substance is volatile or if aerosol generation is likely, a higher level of protection like a full-face respirator or a powered air-purifying respirator (PAPR) is required.[1] |
| Foot Protection | Closed-Toe Shoes and Disposable Shoe Covers | Sturdy, closed-toe shoes that cover the entire foot are mandatory in a laboratory setting.[5] Disposable shoe covers should be worn to prevent contamination outside the work area.[1] |
Experimental Workflow for Handling this compound
A systematic workflow is critical to ensure safety from preparation through to disposal. The following diagram outlines the key steps for handling an uncharacterized compound like this compound.
Caption: This diagram illustrates the sequential workflow for safely handling an uncharacterized chemical compound, from preparation to disposal.
Operational and Disposal Plans
Decontamination Procedures
Waste Disposal
The disposal of novel or uncharacterized compounds is strictly regulated to protect human health and the environment.[7] All waste generated from handling this compound, including contaminated PPE, consumables, and excess compound, must be treated as hazardous waste.
Waste Segregation and Disposal Protocol:
-
Segregation : Do not mix this compound waste with other laboratory waste streams.[1][7] It must be collected in a dedicated, clearly labeled, and leak-proof container.[7]
-
Labeling : The waste container must be labeled as "Hazardous Waste" and include the name of the compound (this compound), the principal investigator, the laboratory location, and the date of accumulation.[7]
-
Consultation with Environmental Health and Safety (EHS) : Your institution's EHS department must be contacted for guidance on the disposal of this uncharacterized waste.[7] They will provide a hazardous waste profile sheet and coordinate with a licensed disposal vendor.
-
Disposal Method : The final disposal method, which may include incineration at high temperatures or chemical neutralization, will be determined by EHS based on the available information and any necessary analytical testing.[7] Never pour unknown chemicals down the drain or dispose of them in regular trash.[1]
The following flowchart outlines the decision-making process for the disposal of uncharacterized chemical waste.
Caption: This flowchart outlines the necessary steps for the safe and compliant disposal of waste containing the uncharacterized compound this compound.
By adhering to these rigorous safety protocols, researchers can minimize the risks associated with handling novel compounds and ensure a safe laboratory environment for all personnel.
References
- 1. benchchem.com [benchchem.com]
- 2. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 3. Lab Personal Protective Equipment | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 4. benchchem.com [benchchem.com]
- 5. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
